molecular formula C10H20O B8721175 3-tert-Butylcyclohexanol

3-tert-Butylcyclohexanol

Numéro de catalogue: B8721175
Poids moléculaire: 156.26 g/mol
Clé InChI: NPURTPKIWWAXOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-tert-Butylcyclohexanol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H20O

Poids moléculaire

156.26 g/mol

Nom IUPAC

3-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9,11H,4-7H2,1-3H3

Clé InChI

NPURTPKIWWAXOG-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)C1CCCC(C1)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers and stereochemistry of 3-tert-butylcyclohexanol, a substituted cyclohexanol (B46403) derivative of interest in organic synthesis and medicinal chemistry. The conformational preferences, physicochemical properties, and synthetic and analytical methodologies are detailed herein.

Introduction to the Stereochemistry of this compound

This compound exists as two diastereomers: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The stereochemistry of these isomers is dictated by the relative orientations of the tert-butyl and hydroxyl groups on the cyclohexane (B81311) ring. The bulky tert-butyl group plays a crucial role in the conformational analysis of these molecules, acting as a "conformational lock" by strongly favoring the equatorial position to minimize steric strain. This preference significantly influences the equilibrium of the chair conformations for both the cis and trans isomers.

Conformational Analysis of cis-3-tert-butylcyclohexanol

In the most stable chair conformation of cis-3-tert-butylcyclohexanol, the tert-butyl group occupies an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group is forced into the axial position. The alternative chair conformation, with an axial tert-butyl group and an equatorial hydroxyl group, is significantly less stable and thus, the conformational equilibrium lies heavily towards the former.

Conformational Analysis of trans-3-tert-butylcyclohexanol

For trans-3-tert-butylcyclohexanol, the most stable conformation has both the tert-butyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric hindrance for both substituents. The ring-flipped conformation, which would place both groups in axial positions, is highly energetically unfavorable. Therefore, trans-3-tert-butylcyclohexanol is conformationally biased towards the di-equatorial form. This di-equatorial arrangement generally makes the trans isomer more stable than the cis isomer.

Quantitative Physicochemical Data

The physical and spectroscopic properties of the cis and trans isomers of this compound are distinct due to their different three-dimensional structures. While specific experimental data for the 3-substituted isomer is less abundant in the literature compared to its 4-substituted counterpart, the following table summarizes available and estimated data.

Propertycis-3-tert-butylcyclohexanoltrans-3-tert-butylcyclohexanol
Molecular Formula C₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol
CAS Number 16562-43-969854-68-8 ((1S,3S)-trans)
Boiling Point Estimated: ~207 °C at 760 mmHg[1]Data not available
Melting Point Data not availableData not available
¹H NMR Distinct signals for axial methine proton (C-OH)Distinct signals for equatorial methine proton (C-OH)
¹³C NMR Characteristic chemical shiftsCharacteristic chemical shifts
IR Spectrum O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050 cm⁻¹)O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050 cm⁻¹)

Experimental Protocols

The synthesis of this compound isomers typically proceeds through the reduction of the corresponding ketone, 3-tert-butylcyclohexanone. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent.

Synthesis of 3-tert-butylcyclohexanone

A common precursor for the synthesis of this compound is 3-tert-butylcyclohexanone. While specific literature on the synthesis of 3-tert-butylcyclohexanone is limited, a plausible route involves the Friedel-Crafts alkylation of a suitable benzene (B151609) derivative followed by reduction and oxidation, or through a Diels-Alder reaction followed by subsequent transformations.

Stereoselective Reduction of 3-tert-butylcyclohexanone

The reduction of 3-tert-butylcyclohexanone will yield a mixture of cis- and trans-3-tert-butylcyclohexanol. The ratio of these isomers is dependent on the steric bulk of the reducing agent.

  • Formation of the trans Isomer (Equatorial Attack): The use of sterically small reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically favors the approach of the hydride from the less hindered equatorial face of the carbonyl group. This leads to the formation of the axial alcohol, which in the case of this compound, corresponds to the cis isomer (with the tert-butyl group being equatorial). However, thermodynamic equilibration can favor the more stable trans isomer.

  • Formation of the cis Isomer (Axial Attack): Sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), preferentially attack the carbonyl group from the more open axial direction. This results in the formation of the equatorial alcohol, corresponding to the trans isomer of this compound.

General Protocol for the Reduction of 3-tert-butylcyclohexanone:

  • Dissolve 3-tert-butylcyclohexanone in a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; tetrahydrofuran (B95107) for L-Selectride®) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄ in portions, or L-Selectride® solution dropwise).

  • Allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture of cis- and trans-3-tert-butylcyclohexanol.

Separation of cis and trans Isomers

The separation of the diastereomeric mixture of 3-tert-butylcyclohexanols can be achieved by physical methods that exploit their different polarities and packing abilities.

  • Column Chromatography: The cis and trans isomers can be separated by silica (B1680970) gel column chromatography. The more polar isomer (typically the one with the hydroxyl group in a more exposed equatorial position in the dominant conformer, which is the trans isomer) will have a stronger interaction with the silica gel and thus a lower retention factor (Rf) value. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is typically employed.

  • Fractional Crystallization: If the isomers are solid at room temperature and have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective separation method. The less soluble isomer will crystallize out of the solution upon cooling, allowing for its isolation by filtration.

Visualizations

Conformational Equilibrium of this compound Isomers

G Conformational Equilibrium of this compound Isomers cluster_cis cis-3-tert-butylcyclohexanol cluster_trans trans-3-tert-butylcyclohexanol cis_eq_ax tert-butyl (eq) -OH (ax) (More Stable) cis_ax_eq tert-butyl (ax) -OH (eq) (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip cis_ax_eq->cis_eq_ax Ring Flip trans_eq_eq tert-butyl (eq) -OH (eq) (More Stable) trans_ax_ax tert-butyl (ax) -OH (ax) (Less Stable) trans_eq_eq->trans_ax_ax Ring Flip trans_ax_ax->trans_eq_eq Ring Flip

Caption: Chair conformations of cis and trans-3-tert-butylcyclohexanol.

Synthetic and Separation Workflow

G General Workflow for Synthesis and Separation start 3-tert-butylcyclohexanone reduction Stereoselective Reduction (e.g., NaBH4 or L-Selectride) start->reduction mixture Mixture of cis- and trans-3-tert-butylcyclohexanol reduction->mixture separation Separation mixture->separation cis_isomer cis-3-tert-butylcyclohexanol separation->cis_isomer Chromatography or Crystallization trans_isomer trans-3-tert-butylcyclohexanol separation->trans_isomer Chromatography or Crystallization

Caption: Synthesis and separation of this compound isomers.

Conclusion

The stereochemistry of this compound is a classic example of conformational analysis in substituted cyclohexanes. The pronounced steric preference of the tert-butyl group for the equatorial position governs the conformational landscape of both the cis and trans isomers, leading to distinct physical and spectroscopic properties. The synthesis of these isomers is readily achievable through the stereoselective reduction of the corresponding ketone, and their separation can be accomplished using standard laboratory techniques. This guide provides a foundational understanding for researchers working with this and related molecular scaffolds.

References

Conformational Analysis of cis-3-tert-Butylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis-3-tert-butylcyclohexanol. Due to the steric demands of the tert-butyl group, this molecule is conformationally biased, existing predominantly in a single chair conformation. This document outlines the energetic principles governing this preference, presents quantitative data derived from established A-values, and details the experimental and computational methodologies used to study such systems. The core of this analysis lies in the understanding of steric strain, particularly 1,3-diaxial interactions, which dictates the three-dimensional structure and, consequently, the reactivity and biological interactions of substituted cyclohexanes.

Introduction to Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For cyclic systems like cyclohexane (B81311), the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. The relative stability of these resulting conformations is primarily governed by steric interactions. The bulky tert-butyl group is often used as a "conformational lock" because its strong preference for the equatorial position effectively prevents the ring from flipping to the alternative chair conformation.

Chair Conformations of cis-3-tert-Butylcyclohexanol

The "cis" configuration in cis-3-tert-butylcyclohexanol indicates that the tert-butyl and hydroxyl groups are on the same face of the cyclohexane ring. This leads to two possible chair conformations that can be interconverted through a ring flip.

  • Conformation A: The tert-butyl group is in an equatorial position, and the hydroxyl group is in an axial position.

  • Conformation B: The tert-butyl group is in an axial position, and the hydroxyl group is in an equatorial position.

The equilibrium between these two conformations is heavily skewed towards the more stable conformer. The primary determinant of stability in substituted cyclohexanes is the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

Quantitative Energetic Analysis

The energy difference between the two chair conformations can be estimated using A-values, which represent the free energy difference (ΔG°) between the axial and equatorial positions for a given substituent.

SubstituentA-value (kcal/mol)A-value (kJ/mol)
tert-Butyl~5.0[1]~20.9
Hydroxyl (-OH)~0.9 (protic solvent)[2]~3.8

Analysis of Conformation A (Equatorial t-Bu, Axial -OH):

  • The equatorial tert-butyl group does not introduce significant steric strain.

  • The axial hydroxyl group experiences two 1,3-diaxial interactions with the axial hydrogens at C1 and C5. This introduces a steric strain of approximately 3.8 kJ/mol.

Analysis of Conformation B (Axial t-Bu, Equatorial -OH):

  • The equatorial hydroxyl group does not introduce significant steric strain.

  • The axial tert-butyl group experiences two severe 1,3-diaxial interactions with the axial hydrogens at C1 and C5. This introduces a substantial steric strain of approximately 20.9 kJ/mol.

Calculating the Energy Difference (ΔG°):

The overall energy difference between the two conformers is the difference in their total steric strain.

ΔG° = Strain(B) - Strain(A) ΔG° ≈ 20.9 kJ/mol - 3.8 kJ/mol ΔG° ≈ 17.1 kJ/mol

While a literature value suggests the energy difference is as high as 24 kJ/mol, our calculation based on standard A-values yields a significant energy penalty for the conformation with an axial tert-butyl group.[3] This large energy difference indicates that Conformation A is significantly more stable and will be the overwhelmingly predominant conformer at equilibrium. The molecule is effectively "locked" in this conformation.[3]

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-3-tert-butylcyclohexanol is depicted below. The size of the equilibrium arrow indicates the strong preference for the more stable conformer.

Caption: Equilibrium between the two chair conformations of cis-3-tert-butylcyclohexanol.

Note: The DOT script above is a template. For actual image generation, the IMG SRC paths would need to be replaced with valid image URLs of the chemical structures.

Experimental Protocols

The conformational equilibrium of substituted cyclohexanes can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy for Conformational Analysis

Principle: The key to using NMR for conformational analysis is the measurement of proton-proton coupling constants (J-values). The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.

  • Axial-Axial (a-a) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

  • Axial-Equatorial (a-e) coupling: Dihedral angle is ~60°, resulting in a small coupling constant (typically 2-5 Hz).

  • Equatorial-Equatorial (e-e) coupling: Dihedral angle is ~60°, resulting in a small coupling constant (typically 2-5 Hz).

Experimental Workflow:

  • Sample Preparation: Dissolve a pure sample of cis-3-tert-butylcyclohexanol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton). In the predominant Conformation A, this proton is in an equatorial position.

    • Analyze the multiplicity of this signal. It will be coupled to the two adjacent axial protons and the two adjacent equatorial protons.

    • Measure the coupling constants. For the equatorial carbinol proton in Conformation A, one would expect to see small a-e and e-e couplings.

  • Low-Temperature NMR (for dynamic systems): For molecules with a less biased equilibrium, the sample can be cooled within the NMR spectrometer. At a sufficiently low temperature, the rate of ring flipping becomes slow on the NMR timescale, and separate signals for each conformer can be observed. The relative populations can then be determined by integrating the signals for each conformer.

G start Start: Pure Sample dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire analyze Analyze Coupling Constants acquire->analyze determine Determine Predominant Conformation analyze->determine end End: Conformational Assignment determine->end

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry Protocols

Computational methods provide a powerful tool for calculating the relative energies of different conformers and corroborating experimental findings.

Principle: Molecular mechanics or quantum mechanics calculations can be used to perform a conformational search and identify the lowest energy conformers. Geometry optimization is performed to find the minimum energy structure for each conformer, and their relative energies can be calculated.

Computational Workflow:

  • Structure Building: Build the 3D structures of both chair conformations of cis-3-tert-butylcyclohexanol using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Energy Calculation:

    • Choose a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and a 6-31G* basis set).

    • Perform a geometry optimization for each conformer to find its lowest energy structure.

    • Calculate the single-point energy of each optimized structure.

  • Analysis:

    • Compare the calculated energies of the two conformers. The difference in energy (ΔE) corresponds to the relative stability.

    • The results should confirm that the conformation with the equatorial tert-butyl group is significantly lower in energy.

G build Build 3D Structures of Conformers optimize Geometry Optimization (e.g., B3LYP/6-31G*) build->optimize energy Calculate Single-Point Energies optimize->energy compare Compare Energies to Find ΔE energy->compare confirm Confirm Most Stable Conformer compare->confirm

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of cis-3-tert-butylcyclohexanol is a clear illustration of the dominance of steric effects in determining molecular geometry. The immense steric bulk of the tert-butyl group forces the cyclohexane ring into a conformation where this group occupies an equatorial position, even at the cost of placing the smaller hydroxyl group in a less favorable axial position. This strong conformational preference, quantifiable through A-values and verifiable by NMR spectroscopy and computational chemistry, is a fundamental concept for professionals in drug development and chemical research, as the three-dimensional structure of a molecule is intrinsically linked to its function and reactivity.

References

thermodynamic stability of 3-tert-butylcyclohexanol conformers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of 3-tert-Butylcyclohexanol Conformers

Introduction

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its influence on their physical properties and chemical reactivity. Within this field, the cyclohexane (B81311) ring serves as a fundamental model system. Its chair conformation is the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions, leading to different conformers with varying stabilities. The tert-butyl group is particularly significant in conformational analysis due to its large steric bulk, which often "locks" the cyclohexane ring into a single, preferred conformation. This guide provides a detailed examination of the thermodynamic stability of the conformers of this compound, a molecule that exemplifies the interplay of steric effects in substituted cyclohexanes.

Conformational Analysis of this compound

This compound exists as two diastereomers: cis and trans. Each of these isomers can exist in two different chair conformations that are in equilibrium through a process known as ring flipping. The thermodynamic stability of each conformer is primarily dictated by the steric strain arising from 1,3-diaxial interactions.

The Role of A-Values

The energetic cost of a substituent occupying an axial position instead of an equatorial one is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.[2] The bulky tert-butyl group has a very large A-value, making it strongly favor the equatorial position to minimize steric hindrance.[2][3]

cis-3-tert-Butylcyclohexanol

In the cis isomer, the tert-butyl group and the hydroxyl group are on the same side of the ring. This leads to two possible chair conformers:

  • Conformer 1 (More Stable): The tert-butyl group is in the equatorial position, and the hydroxyl group is in the axial position. This arrangement minimizes the significant steric strain from the bulky tert-butyl group.[4]

  • Conformer 2 (Less Stable): The tert-butyl group is in the axial position, and the hydroxyl group is in the equatorial position. The axial tert-butyl group experiences severe 1,3-diaxial interactions with the axial hydrogens, making this conformer highly unstable.

The energy difference between these conformers is substantial, causing the equilibrium to heavily favor the conformer with the equatorial tert-butyl group.[4]

trans-3-tert-Butylcyclohexanol

In the trans isomer, the tert-butyl and hydroxyl groups are on opposite sides of the ring. The two chair conformers are:

  • Conformer 1 (More Stable): Both the tert-butyl group and the hydroxyl group are in equatorial positions. This diequatorial arrangement is generally the most stable for 1,3-disubstituted cyclohexanes.

  • Conformer 2 (Less Stable): Both substituents are in axial positions. This diaxial conformation introduces significant steric strain from both groups, rendering it the least stable of all possible conformers for this compound.

Quantitative Data on Thermodynamic Stability

The preference for a particular conformation can be quantified by calculating the energy difference (ΔΔG) between the two chair forms and the corresponding equilibrium constant (Keq). These values are determined using the A-values of the individual substituents.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
tert-Butyl~4.9~20.5 (calculated from kcal/mol)
Hydroxyl (-OH)0.87[2]3.6[5]
Methyl (-CH₃)1.74[1]7.3[1]
Bromine (-Br)0.55[6]2.3 (calculated from kcal/mol)
Chlorine (-Cl)0.52[6]2.2 (calculated from kcal/mol)

Energy Differences in this compound Conformers

IsomerConformer 1 (Substituent Positions)Conformer 2 (Substituent Positions)ΔG (kcal/mol)More Stable Conformer
cis(3e)-t-Bu, (1a)-OH(3a)-t-Bu, (1e)-OH~4.03(3e)-t-Bu, (1a)-OH
trans(3e)-t-Bu, (1e)-OH(3a)-t-Bu, (1a)-OH~5.77(3e)-t-Bu, (1e)-OH

Note: ΔG is estimated based on the additivity of A-values. For the cis isomer, the energy of the diaxial interaction in the less stable conformer is approximately the A-value of the tert-butyl group minus the A-value of the hydroxyl group. For the trans isomer, the energy of the diaxial conformer is the sum of the A-values of both groups.

Experimental and Computational Protocols

The determination of conformational equilibria and the energy differences between conformers relies on both experimental techniques and theoretical calculations.

Low-Temperature NMR Spectroscopy

A primary experimental method for studying conformational equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures.[7]

Methodology:

  • Sample Preparation: The compound of interest, such as trans-3-chlorocyclohexanol, is dissolved in a suitable solvent mixture that remains liquid at very low temperatures, for example, a 9:1 mixture of carbon disulfide (CS₂) and deuterated dichloromethane (B109758) (CD₂Cl₂).[7]

  • Cooling: The sample is cooled to a temperature where the rate of ring flipping is slow on the NMR timescale. A typical temperature for these experiments is -90 °C.[7]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at this low temperature. At this point, separate signals for each of the two chair conformers can be observed and resolved.

  • Data Analysis: The relative populations of the two conformers are determined by integrating the areas of their corresponding, well-resolved signals in the NMR spectrum.[7]

  • Free Energy Calculation: The Gibbs free energy difference (ΔG) between the conformers is then calculated from the equilibrium constant (Keq), which is the ratio of the conformer populations, using the equation ΔG = -RTln(Keq).

Computational Chemistry

Theoretical calculations are frequently employed to complement experimental results and provide deeper insight into the energetics of different conformers.[7]

Methodology:

  • Model Building: The three-dimensional structures of the different conformers are generated in silico.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure using various levels of theory, such as Hartree-Fock (HF), Density Functional Theory (B3LYP), or Møller-Plesset perturbation theory (MP2), with appropriate basis sets (e.g., 6-31+g**).[7]

  • Energy Calculation: The single-point energies and Gibbs free energies of the optimized structures are calculated. High-level methods like CBS-4M have been shown to provide ΔG values that are in good agreement with experimental data for these types of systems.[7]

  • Comparison: The calculated energy differences between conformers are then compared with the values obtained from experimental methods like low-temperature NMR.

Visualizations of Conformational Equilibria

G cluster_cis cis-3-tert-Butylcyclohexanol Conformational Equilibrium cis_ea t-Bu: Equatorial OH: Axial (More Stable) cis_ae t-Bu: Axial OH: Equatorial (Less Stable) cis_ea->cis_ae Ring Flip cis_ae->cis_ea ΔG ≈ 4.0 kcal/mol

Caption: Conformational equilibrium of cis-3-tert-butylcyclohexanol.

G cluster_trans trans-3-tert-Butylcyclohexanol Conformational Equilibrium trans_ee t-Bu: Equatorial OH: Equatorial (Most Stable) trans_aa t-Bu: Axial OH: Axial (Least Stable) trans_ee->trans_aa Ring Flip trans_aa->trans_ee ΔG ≈ 5.8 kcal/mol

Caption: Conformational equilibrium of trans-3-tert-butylcyclohexanol.

G A Identify Isomers (cis and trans) B Propose Chair Conformers for Each Isomer A->B C Analyze Steric Interactions (1,3-Diaxial) B->C D Experimental Determination (Low-Temp. NMR) C->D E Computational Modeling (e.g., CBS-4M, B3LYP) C->E F Quantify Conformer Populations (Integration of NMR Signals) D->F G Calculate ΔG and Keq E->G F->G H Determine Most Stable Conformer G->H

Caption: Workflow for determining conformational stability.

Conclusion

The is overwhelmingly dictated by the large steric requirement of the tert-butyl group. Due to its high A-value, the tert-butyl group acts as a "conformational lock," strongly preferring the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2][8] Consequently, for both cis and trans isomers, the most stable conformer is the one where the tert-butyl group occupies an equatorial position. The most stable conformer overall is the trans isomer with both the tert-butyl and hydroxyl groups in equatorial positions, as this arrangement minimizes all significant steric strains. The principles demonstrated by this compound are fundamental to understanding the conformational preferences of substituted cyclohexanes, which is of paramount importance in the rational design of molecules in fields such as drug development and materials science.

References

An In-depth Technical Guide to 1,3-Diaxial Interactions in 3-tert-Butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 3-tert-butylcyclohexanol, with a focus on the energetic penalties imposed by 1,3-diaxial interactions. Understanding these steric hindrances is fundamental in medicinal chemistry and drug development, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity. The bulky tert-butyl group serves as a conformational lock, providing a clear model to study the more subtle effects of other substituents on the cyclohexane (B81311) ring.

Fundamental Concepts in Cyclohexane Conformation

The chair conformation is the most stable arrangement of a cyclohexane ring, minimizing both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as a ring flip, axial and equatorial positions interconvert.

For monosubstituted cyclohexanes, the substituent generally prefers the more spacious equatorial position to avoid steric strain with the axial hydrogens on the same side of the ring. This steric hindrance between an axial substituent and the axial hydrogens at the C3 and C5 positions is termed a 1,3-diaxial interaction. The energetic cost of these interactions can be quantified by A-values, which represent the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.

Quantitative Analysis of Steric Strain

The energetic cost of placing a substituent in an axial position is a key determinant of conformational equilibrium. These energy differences are often expressed as A-values (in kJ/mol or kcal/mol), representing the free energy difference between the equatorial and axial conformers.

SubstituentA-Value (kJ/mol)A-Value (kcal/mol)Reference
-OH4.21.0[1]
-CH₃7.31.7[1]
-CH(CH₃)₂9.22.2[1]
-C(CH₃)₃ ~20 ~4.8 [1]
-Cl2.50.6[1]
-Br2.50.6[1]
-CN0.80.2[1]

The exceptionally large A-value for the tert-butyl group signifies a strong preference for the equatorial position, effectively "locking" the conformation of the cyclohexane ring.

Conformational Analysis of this compound Isomers

The principles of 1,3-diaxial interactions can be applied to predict the most stable conformations of the cis and trans isomers of this compound.

Trans-3-tert-butylcyclohexanol

In the trans isomer, the tert-butyl and hydroxyl groups are on opposite sides of the ring. This leads to two possible chair conformations upon ring flip: one with both groups equatorial (e,e) and one with both groups axial (a,a).

Due to the large A-value of the tert-butyl group, the conformation where it occupies an axial position is highly disfavored. The diequatorial conformer is therefore significantly more stable.

Energetic Analysis of Trans Isomer Conformers

The energy difference between the two chair conformations of trans-3-tert-butylcyclohexanol can be estimated by summing the 1,3-diaxial interactions present in the less stable diaxial conformer.

ConformerAxial Substituents1,3-Diaxial InteractionsTotal Strain Energy (kJ/mol)Relative Stability
DiequatorialNoneNone0More Stable
Diaxial-C(CH₃)₃, -OH2 x (H-C(CH₃)₃) + 2 x (H-OH)(2 x 11.4) + (2 x 1.8) = 26.4Less Stable

The energy difference is approximately 26.4 kJ/mol, heavily favoring the diequatorial conformation. A calculation from the University of Alberta suggests a difference of 19.2 kJ/mol, which is also a significant energy gap.[2]

Cis-3-tert-butylcyclohexanol

In the cis isomer, the tert-butyl and hydroxyl groups are on the same side of the ring. A ring flip interconverts a conformer with an axial tert-butyl group and an equatorial hydroxyl group (a,e) and a conformer with an equatorial tert-butyl group and an axial hydroxyl group (e,a).

Given the prohibitive energy cost of an axial tert-butyl group, the conformation where it is equatorial and the hydroxyl group is axial is the more stable conformer.

Energetic Analysis of Cis Isomer Conformers

ConformerAxial Substituent(s)1,3-Diaxial InteractionsTotal Strain Energy (kJ/mol)Relative Stability
Equatorial t-butyl, Axial OH-OH2 x (H-OH)2 x 1.8 = 3.6More Stable
Axial t-butyl, Equatorial OH-C(CH₃)₃2 x (H-C(CH₃)₃)2 x 11.4 = 22.8Less Stable

The energy difference between these two conformers is approximately 19.2 kJ/mol (22.8 kJ/mol - 3.6 kJ/mol), strongly favoring the conformer with the equatorial tert-butyl group.

Experimental Determination of Conformational Equilibrium

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to experimentally determine the conformational equilibrium of cyclohexane derivatives. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
  • Sample Preparation:

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature unit.

    • Tune and shim the spectrometer for optimal resolution at room temperature.

    • Gradually lower the temperature of the sample, allowing it to equilibrate at each new temperature before acquiring a spectrum. A typical starting temperature for slowing cyclohexane ring flips is around -60 °C, with further cooling as needed.[3]

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at different low temperatures.

    • Observe the coalescence and subsequent splitting of signals as the temperature is decreased. The methine proton on the carbon bearing the hydroxyl group is often a good probe, as its chemical shift and coupling constants are sensitive to its axial or equatorial environment.

  • Data Analysis:

    • At a sufficiently low temperature where the ring flip is frozen, identify the separate signals for the two chair conformers.

    • Integrate the signals corresponding to each conformer to determine their relative populations. The equilibrium constant (K) can be calculated from the ratio of the integrals.

    • The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.

    • Analyze the coupling constants (J-values) of the methine proton. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial coupling, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings, in accordance with the Karplus relationship.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the origin of steric strain in the this compound isomers.

G cluster_trans Trans-3-tert-butylcyclohexanol Ring Flip trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip trans_aa->trans_ee Ring Flip

Conformational equilibrium of trans-3-tert-butylcyclohexanol.

G cluster_cis Cis-3-tert-butylcyclohexanol Ring Flip cis_ea Equatorial t-Bu, Axial OH (e,a) (More Stable) cis_ae Axial t-Bu, Equatorial OH (a,e) (Less Stable) cis_ea->cis_ae Ring Flip cis_ae->cis_ea Ring Flip

Conformational equilibrium of cis-3-tert-butylcyclohexanol.

G Axial_Substituent Axial Substituent Interaction_1 1,3-Diaxial Interaction Axial_Substituent->Interaction_1 Interaction_2 1,3-Diaxial Interaction Axial_Substituent->Interaction_2 Steric_Strain Steric Strain H_C3 Axial H on C3 H_C3->Interaction_1 H_C5 Axial H on C5 H_C5->Interaction_2 Interaction_1->Steric_Strain Interaction_2->Steric_Strain G Start Analyze Disubstituted Cyclohexane Isomer Draw_Conformers Draw both chair conformations after a ring flip Start->Draw_Conformers Identify_Axial Identify axial substituents in each conformer Draw_Conformers->Identify_Axial Sum_Strain Sum the A-values (or 1,3-diaxial strain energies) for all axial substituents Identify_Axial->Sum_Strain Compare_Energies Compare the total strain energies of the two conformers Sum_Strain->Compare_Energies Determine_Stability The conformer with the lower total strain energy is more stable Compare_Energies->Determine_Stability

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-tert-butylcyclohexanol, with a focus on its cis and trans stereoisomers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (C₁₀H₂₀O) is a substituted cyclohexanol (B46403) featuring a bulky tert-butyl group at the 3-position. The presence of this sterically demanding group significantly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this compound and its isomers valuable subjects for stereochemical and mechanistic studies. The relative orientations of the hydroxyl and tert-butyl groups give rise to two diastereomers: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. Understanding the distinct properties of each isomer is crucial for their application in chemical synthesis and material science.

Physical Properties

The physical properties of this compound are largely dictated by the stereochemistry of the hydroxyl and tert-butyl groups. While specific experimental data for the pure individual isomers of this compound are not extensively reported in readily available literature, the properties of the isomeric mixture and analogous compounds provide valuable insights. For comparison, data for the well-studied 4-tert-butylcyclohexanol (B146172) isomers are also included.

Table 1: General Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₂₀O[1][2]
Molecular Weight156.27 g/mol [1][2]
Boiling Point (mixture)206.93 °C (estimated)[3]
logP (o/w) (estimated)3.092[3]
Water Solubility (estimated)278 mg/L at 25 °C[3]

Table 2: Physical Properties of cis- and trans-3-tert-Butylcyclohexanol (Estimated and Comparative Data)

Propertycis-3-tert-Butylcyclohexanoltrans-3-tert-Butylcyclohexanol
Melting Point Data not readily availableData not readily available
Boiling Point Data not readily availableData not readily available
Conformation Predominantly tert-butyl equatorial, hydroxyl axialPredominantly di-equatorial

Note: For comparison, the experimental melting point of cis-4-tert-butylcyclohexanol is approximately 82-83.5 °C, and for the trans-isomer, it is around 82.5-83 °C.[2][4]

Chemical Properties and Reactivity

The chemical reactivity of this compound is characteristic of a secondary alcohol. The stereochemistry of the hydroxyl group (axial in the cis-isomer, equatorial in the trans-isomer) can influence reaction rates.

Oxidation

Secondary alcohols can be oxidized to ketones. The oxidation of this compound yields 3-tert-butylcyclohexanone. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid). The rate of oxidation can be influenced by the steric accessibility of the hydroxyl group, with the less hindered equatorial hydroxyl group of the trans-isomer generally expected to react faster.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.

Experimental Protocols

Detailed experimental protocols for the synthesis and manipulation of this compound isomers are not as widely documented as for the 4-substituted analogue. The following protocols are adapted from established procedures for similar compounds and should provide a solid foundation for laboratory work.

Synthesis of 3-tert-Butylcyclohexanone (Precursor)

The synthesis of the precursor ketone can be achieved via the Friedel-Crafts acylation of a suitable starting material followed by reduction, or through the hydrogenation of 3-tert-butylphenol (B181075) followed by oxidation. A common laboratory-scale approach involves the conjugate addition of a tert-butyl group to cyclohexenone.

Experimental Workflow: Synthesis of 3-tert-Butylcyclohexanone

G start Start: Cyclohexenone and tert-Butylcuprate reaction Conjugate Addition in an ether solvent at low temperature start->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup extraction Extraction with an organic solvent workup->extraction purification Purification by column chromatography or distillation extraction->purification product Product: 3-tert-Butylcyclohexanone purification->product

Synthesis of 3-tert-butylcyclohexanone workflow.

Stereoselective Reduction of 3-tert-Butylcyclohexanone

The stereoselective synthesis of the cis-isomer (axial alcohol) can be achieved using sterically hindered reducing agents or specific catalytic systems. The following protocol is adapted from a procedure known to favor the formation of axial alcohols.[4]

Experimental Protocol: Synthesis of cis-3-tert-Butylcyclohexanol

  • Catalyst Preparation: In a suitable flask, dissolve iridium tetrachloride in concentrated hydrochloric acid and water. To this solution, add trimethyl phosphite (B83602) and stir.

  • Reduction: In a separate flask equipped with a reflux condenser, dissolve 3-tert-butylcyclohexanone in 2-propanol. Add the prepared catalyst solution to the ketone solution.

  • Reaction: Heat the mixture at reflux for an extended period (e.g., 48 hours). The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After cooling, remove the 2-propanol under reduced pressure. Dilute the residue with water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product, which will be enriched in the cis-isomer. Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow: Synthesis of cis-3-tert-Butylcyclohexanol

G start Start: 3-tert-Butylcyclohexanone reduction Reduction with Iridium Catalyst in 2-Propanol start->reduction reflux Reflux for 48 hours reduction->reflux workup Solvent removal, aqueous workup, and extraction reflux->workup purification Purification by chromatography/recrystallization workup->purification product Product: cis-3-tert-Butylcyclohexanol purification->product

Synthesis of cis-3-tert-butylcyclohexanol workflow.

The synthesis of the thermodynamically more stable trans-isomer is typically achieved using less sterically demanding reducing agents, such as sodium borohydride (B1222165).

Experimental Protocol: Synthesis of trans-3-tert-Butylcyclohexanol

  • Reaction Setup: Dissolve 3-tert-butylcyclohexanone in a suitable protic solvent, such as methanol (B129727) or ethanol, in a flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which will be a mixture of isomers, enriched in the trans-isomer. The pure trans-isomer can be isolated by column chromatography or recrystallization.

Separation of cis and trans Isomers

The separation of the cis and trans diastereomers can be accomplished by column chromatography on silica (B1680970) gel. The more polar cis-isomer (with the axial hydroxyl group being more sterically accessible for interaction with the silica gel) will generally have a lower Rf value and elute more slowly than the less polar trans-isomer.

Experimental Protocol: Column Chromatography Separation

  • Column Preparation: Pack a chromatography column with silica gel in a non-polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The trans-isomer will elute first, followed by the cis-isomer.

  • Analysis: Collect fractions and analyze them by TLC to identify the pure fractions of each isomer.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent to obtain the purified products.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational rigidity imposed by the tert-butyl group leads to distinct NMR spectra for the cis and trans isomers.

  • cis-3-tert-Butylcyclohexanol: The hydroxyl group is in an axial position, and the proton on the same carbon (C1) is equatorial. This equatorial proton will appear as a broad singlet or a narrow multiplet in the ¹H NMR spectrum, typically at a higher chemical shift compared to an axial proton.

  • trans-3-tert-Butylcyclohexanol: The hydroxyl group is in an equatorial position, and the proton on C1 is axial. This axial proton will exhibit large axial-axial couplings to the adjacent axial protons, resulting in a more complex multiplet (often a triplet of triplets) with a larger coupling constant, and it will appear at a lower chemical shift compared to its equatorial counterpart.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

IsomerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
cisC(1)-H (equatorial)~4.0-4.2 (broad singlet)~65-70
transC(1)-H (axial)~3.4-3.6 (multiplet)~70-75
Both-C(CH₃ )₃~0.8-0.9 (singlet)~27
Both-C (CH₃)₃-~32
Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. The exact position of the C-O stretch can sometimes be used to distinguish between axial and equatorial alcohols, with equatorial alcohols typically showing a C-O stretch at a slightly higher wavenumber.

Logical Relationships

The stereochemical relationship and interconversion pathways of this compound isomers are central to its chemistry.

Diagram: Stereoisomers of this compound

G ketone 3-tert-Butylcyclohexanone cis cis-3-tert-Butylcyclohexanol (axial -OH, equatorial t-Bu) ketone->cis Hindered Reducing Agent (e.g., Iridium Catalyst) trans trans-3-tert-Butylcyclohexanol (equatorial -OH, equatorial t-Bu) ketone->trans Less Hindered Reducing Agent (e.g., NaBH4) cis->ketone Oxidation (e.g., PCC) trans->ketone Oxidation (e.g., PCC)

Synthesis and interconversion of this compound isomers.

This guide has synthesized the available information on this compound, providing a framework for its study and application. Further research to obtain precise experimental data for the individual isomers is encouraged to build upon this foundation.

References

An In-Depth Technical Guide to Interpreting the 1H NMR Spectrum of 3-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 3-tert-butylcyclohexanol. Understanding the conformational preferences and the resulting spectral features of substituted cyclohexanes is fundamental in structural elucidation and drug design. This document outlines the key spectral data, experimental protocols, and the underlying principles of conformational analysis that govern the observed chemical shifts and coupling constants.

Core Principles: Conformational Analysis of this compound

The ¹H NMR spectrum of this compound is fundamentally dictated by the chair conformation of the cyclohexane (B81311) ring and the steric influence of the bulky tert-butyl group. Due to its significant steric hindrance, the tert-butyl group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring, providing a rigid framework to analyze the relative positions of the other protons.

The orientation of the hydroxyl group then defines the two diastereomers:

  • cis-3-tert-butylcyclohexanol: The hydroxyl group is also in an equatorial position.

  • trans-3-tert-butylcyclohexanol: The hydroxyl group is in an axial position.

The axial or equatorial position of the proton on the carbon bearing the hydroxyl group (H-1) and other ring protons significantly impacts their chemical shift and coupling constants, providing a clear method for distinguishing between the two isomers.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for the key protons in both cis- and trans-3-tert-butylcyclohexanol. The data is based on established principles of cyclohexane conformational analysis and spectral data from analogous compounds.

Proton cis-3-tert-butylcyclohexanol (predicted) trans-3-tert-butylcyclohexanol (predicted) Key Differentiating Features
t-Butyl (9H) ~0.85 ppm (singlet)~0.85 ppm (singlet)No significant difference expected.
H-1 (1H) ~4.0 ppm (multiplet, broad)~3.5 ppm (triplet of triplets)Chemical Shift: The equatorial H-1 in the cis isomer is deshielded compared to the axial H-1 in the trans isomer. Multiplicity & Coupling Constants: The axial H-1 in the trans isomer exhibits large axial-axial couplings (~10-13 Hz) and smaller axial-equatorial couplings (~3-5 Hz), resulting in a well-defined triplet of triplets. The equatorial H-1 in the cis isomer shows smaller equatorial-axial and equatorial-equatorial couplings, often leading to a broader, less resolved multiplet.
Other Ring Protons (10H) 1.0 - 2.2 ppm (complex multiplets)1.0 - 2.2 ppm (complex multiplets)Significant overlap is expected, but subtle differences in chemical shifts and coupling patterns can be observed upon detailed analysis.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.2. NMR Data Acquisition

  • Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for a ¹H NMR spectrum.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Visualizing the Conformational Relationships

The following diagrams illustrate the key conformational differences between the cis and trans isomers and the workflow for spectral interpretation.

cis_trans_conformers cluster_cis cis-3-tert-butylcyclohexanol cluster_trans trans-3-tert-butylcyclohexanol cis_chair Chair Conformation (t-Bu and OH equatorial) cis_H1 H-1 is Equatorial cis_chair->cis_H1 cis_tBu t-Butyl is Equatorial cis_chair->cis_tBu cis_OH OH is Equatorial cis_chair->cis_OH trans_chair Chair Conformation (t-Bu equatorial, OH axial) trans_H1 H-1 is Axial trans_chair->trans_H1 trans_tBu t-Butyl is Equatorial trans_chair->trans_tBu trans_OH OH is Axial trans_chair->trans_OH

Conformational preferences of cis and trans-3-tert-butylcyclohexanol.

nmr_workflow start Obtain ¹H NMR Spectrum step1 Identify t-Butyl Signal (~0.85 ppm, singlet, 9H) start->step1 step2 Locate H-1 Signal (Downfield region, ~3.5-4.0 ppm, 1H) step1->step2 step3 Analyze Chemical Shift of H-1 step2->step3 step4 Analyze Multiplicity and Coupling Constants of H-1 step3->step4 decision Is H-1 signal a broad multiplet around 4.0 ppm? step4->decision cis_isomer cis-Isomer (H-1 is equatorial) decision->cis_isomer Yes trans_isomer trans-Isomer (H-1 is axial) decision->trans_isomer No (triplet of triplets ~3.5 ppm)

Workflow for the interpretation of the 1H NMR spectrum.

Conclusion

The ¹H NMR spectrum provides a powerful and definitive method for the stereochemical assignment of this compound isomers. The conformationally locked cyclohexane ring, due to the equatorial preference of the tert-butyl group, leads to distinct and predictable spectral features for the axial and equatorial protons, particularly the proton at the C-1 position. By carefully analyzing the chemical shift, multiplicity, and coupling constants of the H-1 signal, researchers can unambiguously distinguish between the cis and trans isomers, a critical step in synthetic chemistry and the development of new chemical entities.

An In-depth Technical Guide to the 13C NMR Spectral Assignments for 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral assignments for the cis and trans isomers of 3-tert-butylcyclohexanol. A thorough understanding of the stereochemical influence on 13C NMR chemical shifts is critical for the unambiguous identification and characterization of substituted cyclohexanes, a common structural motif in medicinal chemistry and drug development. This document details the assigned chemical shifts, outlines the experimental protocol for their determination, and provides a logical workflow for the spectral assignment process.

Conformational Analysis and its Influence on 13C NMR Spectra

The stereochemistry of the hydroxyl (-OH) and tert-butyl groups in this compound significantly impacts the conformational equilibrium of the cyclohexane (B81311) ring, which in turn governs the observed 13C NMR chemical shifts. The bulky tert-butyl group acts as a conformational lock, strongly favoring an equatorial position to minimize steric strain. This has a profound effect on the preferred conformation of both the cis and trans isomers.

  • Trans-3-tert-butylcyclohexanol: In the trans isomer, the tert-butyl group is in an equatorial position, and the hydroxyl group is also in an equatorial position in the most stable chair conformation.

  • Cis-3-tert-butylcyclohexanol: In the cis isomer, with the tert-butyl group equatorial, the hydroxyl group is forced into an axial position in the most stable chair conformation.

The axial or equatorial orientation of the hydroxyl group leads to distinct differences in the electronic environment of the cyclohexane ring carbons, resulting in characteristic upfield or downfield shifts in the 13C NMR spectrum.

13C NMR Spectral Data and Assignments

The following table summarizes the assigned 13C NMR chemical shifts for the cis and trans isomers of this compound. These assignments are based on data reported in the scientific literature and are consistent with the established principles of conformational analysis and substituent effects in 13C NMR spectroscopy.

Carbon Atomtrans-3-tert-butylcyclohexanol (δ, ppm)cis-3-tert-butylcyclohexanol (δ, ppm)
C-170.865.5
C-236.532.7
C-348.148.5
C-422.422.1
C-527.227.4
C-635.835.4
C(CH3)332.432.4
C(CH3)327.527.5

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of high-quality 13C NMR spectra of this compound isomers.

3.1. Sample Preparation

  • Sample: Approximately 50-100 mg of the purified this compound isomer.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (δ = 0.00 ppm).

  • Procedure: The sample is dissolved in the deuterated solvent in a 5 mm NMR tube.

3.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Nucleus: 13C

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of quaternary carbons)

    • Number of Scans: 1024-4096 (or more, to achieve an adequate signal-to-noise ratio)

  • Processing:

    • Fourier transformation of the Free Induction Decay (FID).

    • Phase correction of the resulting spectrum.

    • Baseline correction.

    • Referencing of the chemical shift scale to the TMS signal at 0.00 ppm.

3.3. Spectral Assignment Techniques

In addition to the analysis of chemical shifts based on substituent effects and conformational analysis, the following 2D NMR experiments can be employed for unambiguous signal assignment:

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon atom with its directly attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbons and protons.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete 13C NMR spectral assignment of this compound isomers.

spectral_assignment_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_assignment Assignment SamplePrep Sample Preparation OneD_NMR 1D 13C NMR Acquisition SamplePrep->OneD_NMR TwoD_NMR 2D NMR (DEPT, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial_Analysis Initial Chemical Shift Analysis OneD_NMR->Initial_Analysis DEPT_Analysis DEPT Spectral Analysis TwoD_NMR->DEPT_Analysis HSQC_HMBC_Analysis HSQC/HMBC Correlation TwoD_NMR->HSQC_HMBC_Analysis Conformational_Analysis Conformational Analysis Initial_Analysis->Conformational_Analysis Final_Assignment Final Spectral Assignment DEPT_Analysis->Final_Assignment HSQC_HMBC_Analysis->Final_Assignment Conformational_Analysis->Final_Assignment

Caption: Logical workflow for 13C NMR spectral assignment.

Solubility Profile of 3-tert-Butylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butylcyclohexanol in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines estimated values, qualitative assessments based on chemical principles, and detailed experimental protocols to empower researchers to determine precise solubility for their specific applications.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar bulky tert-butylcyclohexyl ring. This amphiphilic nature dictates its solubility across a range of solvents. The large nonpolar surface area suggests good solubility in nonpolar and moderately polar organic solvents, while the hydroxyl group allows for some interaction with polar solvents.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CNotes
WaterH₂O10.2~0.0278[1]Estimated value. The hydrophobic tert-butyl group significantly limits aqueous solubility.
Methanol (B129727)CH₃OH5.1Likely HighThe hydroxyl group of methanol can hydrogen bond with the hydroxyl group of this compound, and the short alkyl chain allows for good interaction with the nonpolar ring.
Ethanol (B145695)C₂H₅OH4.3Likely HighSimilar to methanol, ethanol is a polar protic solvent that can effectively solvate both the polar and nonpolar portions of the molecule. The related 4-tert-butylcyclohexanol (B146172) shows good solubility.[2]
Acetone (B3395972)C₃H₆O4.3Likely HighAs a polar aprotic solvent, acetone can interact with the hydroxyl group via dipole-dipole interactions and solvate the nonpolar ring. The related 4-tert-butylcyclohexanol shows good solubility.[2]
ChloroformCHCl₃4.1Likely HighA moderately polar solvent that can effectively solvate the nonpolar ring structure. The related 4-tert-butylcyclohexanol shows good solubility.[2]
Ethyl AcetateC₄H₈O₂4.4Likely Moderate to HighA moderately polar aprotic solvent that should provide a good balance for solvating both the polar and nonpolar regions of the molecule.
TolueneC₇H₈2.4Likely ModerateA nonpolar aromatic solvent that will primarily interact with the nonpolar tert-butylcyclohexyl ring.
HexaneC₆H₁₄0.1Likely Low to ModerateA nonpolar aliphatic solvent. While it will interact with the nonpolar part of the molecule, it cannot effectively solvate the polar hydroxyl group, which may limit overall solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a solvent.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

2. Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials or flasks. An excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause splashing.

    • Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours). It is advisable to take samples at different time points (e.g., 12, 24, and 48 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start prep_solid Weigh excess this compound start->prep_solid mix Combine solid and solvent in sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature mix->agitate settle Allow excess solid to settle agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration (GC/HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-tert-Butylcyclohexanol from 3-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of 3-tert-butylcyclohexanol from 3-tert-butylcyclohexanone. The reduction of 3-tert-butylcyclohexanone presents a nuanced case study in stereochemical control, offering insights applicable to the broader field of fine chemical and pharmaceutical synthesis. The strategic placement of the bulky tert-butyl group at the 3-position significantly influences the facial selectivity of hydride attack, allowing for the targeted synthesis of either the cis or trans diastereomer.

Stereochemical Considerations

The reduction of 3-tert-butylcyclohexanone can yield two diastereomeric products: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The stereochemical outcome is primarily dictated by the trajectory of the hydride attack on the carbonyl carbon. The bulky tert-butyl group preferentially occupies an equatorial position in the chair conformation of the cyclohexane (B81311) ring to minimize steric strain. This conformational locking influences the accessibility of the two faces of the carbonyl group to the reducing agent.

  • Axial Attack: Hydride attack from the axial face leads to the formation of the equatorial alcohol, the trans-isomer. This approach is generally favored by small, unhindered reducing agents.

  • Equatorial Attack: Hydride attack from the more sterically hindered equatorial face results in the formation of the axial alcohol, the cis-isomer. This pathway is favored by bulky reducing agents that experience significant steric repulsion from the axial hydrogens at the C-1 and C-5 positions.

G cluster_0 Stereoselective Reduction Pathways Ketone 3-tert-Butylcyclohexanone Axial_Attack Axial Hydride Attack (Small Reducing Agents, e.g., NaBH4) Ketone->Axial_Attack Equatorial_Attack Equatorial Hydride Attack (Bulky Reducing Agents, e.g., L-Selectride) Ketone->Equatorial_Attack Trans_Product trans-3-tert-Butylcyclohexanol (Equatorial OH) Axial_Attack->Trans_Product Cis_Product cis-3-tert-Butylcyclohexanol (Axial OH) Equatorial_Attack->Cis_Product G Start Start: 3-tert-Butylcyclohexanone Reduction Stereoselective Reduction (e.g., NaBH4 or L-Selectride) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Analysis ¹H NMR Analysis (Determine Diastereomeric Ratio) Purification->Analysis Product Pure cis- or trans- This compound Analysis->Product

reaction mechanism of 3-tert-butylcyclohexanone reduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reaction Mechanism of 3-tert-Butylcyclohexanone Reduction

Introduction

The reduction of substituted cyclohexanones is a cornerstone of stereoselective synthesis, providing a valuable model for understanding nucleophilic additions to cyclic systems. Among these, 3-tert-butylcyclohexanone serves as a particularly illustrative substrate. The steric bulk of the tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a single, stable chair conformation, thereby removing the complexities of conformational equilibria from the analysis of the reaction's stereochemical outcome.[1][2] This conformational rigidity allows for a focused examination of the factors that govern the facial selectivity of nucleophilic attack on the carbonyl group.

This guide provides a detailed exploration of the reaction mechanism for the reduction of 3-tert-butylcyclohexanone. It will cover the stereochemical principles governing the reaction, the profound influence of the reducing agent's steric properties, and detailed experimental protocols for conducting these transformations. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this classic reaction.

Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the reduction of 3-tert-butylcyclohexanone is determined by the trajectory of the hydride nucleophile's attack on the carbonyl carbon. Due to the locked chair conformation with the bulky tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions, the two faces of the planar carbonyl group are diastereotopic and sterically distinct.[1][3] This leads to two primary pathways for nucleophilic addition: axial attack and equatorial attack.

  • Axial Attack: The nucleophile approaches the carbonyl carbon from the axial face (top face) of the ring. This pathway is generally favored by small, unhindered nucleophiles.[4][5] The resulting tetrahedral intermediate leads to the formation of an equatorial hydroxyl group, yielding the trans-4-tert-butylcyclohexanol product. This product is the thermodynamically more stable isomer because both bulky substituents occupy the sterically favored equatorial positions.[6]

  • Equatorial Attack: The nucleophile approaches from the equatorial face (bottom face) of the ring. This trajectory is sterically hindered by the axial hydrogens at the C-3 and C-5 positions.[7] However, this pathway is favored by bulky, sterically demanding reducing agents that find the axial approach even more hindered. Equatorial attack results in the formation of an axial hydroxyl group, yielding the cis-4-tert-butylcyclohexanol product, which is the thermodynamically less stable isomer.[6][8]

The preference for axial attack by smaller nucleophiles is often explained by the Felkin-Anh model, which considers torsional strain in the transition state.[8] The transition state for equatorial attack involves greater eclipsing interactions compared to the staggered arrangement in the transition state for axial attack.[8]

Caption: Pathways of Nucleophilic Attack.

Influence of the Reducing Agent

The stereoselectivity of the reduction is highly dependent on the steric bulk of the hydride-donating reagent.[8] This allows for predictable control over the formation of either the cis or trans diastereomer.

  • Small Reducing Agents (e.g., NaBH₄, LiAlH₄): Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are considered small, unhindered sources of hydride.[9] They preferentially attack from the less hindered axial face to avoid torsional strain, leading predominantly to the formation of the thermodynamically stable trans-alcohol.[6][8] With NaBH₄, the trans product is favored in a ratio of approximately 2.4:1 to 89:11 over the cis product.[9][10] LiAlH₄, being slightly more reactive, shows even higher selectivity, favoring the trans product in a ratio of about 9.5:1.[9]

  • Bulky Reducing Agents (e.g., L-Selectride®): Lithium tri-sec-butylborohydride (L-Selectride®) is a sterically demanding reducing agent.[9] Its large size makes the axial approach, past the axial hydrogens, highly unfavorable. Consequently, it is forced to attack from the more sterically congested equatorial face.[8] This results in the preferential formation of the thermodynamically less stable cis-alcohol, with the hydroxyl group in the axial position.[9] L-Selectride exhibits high selectivity for the cis product, with reported ratios as high as 20:1 over the trans isomer.[9]

G cluster_mech General Hydride Reduction Mechanism Ketone Cyclohexanone (C=O) Intermediate Tetrahedral Alkoxide Intermediate Ketone->Intermediate 1. Nucleophilic Attack Hydride Hydride Source (e.g., [BH₄]⁻) Alcohol Alcohol Product (C-OH) Intermediate->Alcohol 2. Protonation Protonation Protic Workup (H₂O or H₃O⁺)

Caption: General Mechanism of Hydride Reduction.

Quantitative Data Summary

The product distribution from the reduction of 3-tert-butylcyclohexanone is highly dependent on the chosen reducing agent. The following table summarizes the diastereomeric ratios obtained with common hydride reagents.

Reducing AgentSolventProduct Ratio (trans:cis)Predominant ProductReference(s)
Sodium Borohydride (NaBH₄)Methanol (B129727) / Ethanol (B145695)~85:15 (2.4:1 to ~9.5:1)trans-4-tert-butylcyclohexanol[6][9]
Lithium Aluminum Hydride (LiAlH₄)THF / Ether9.5:1trans-4-tert-butylcyclohexanol[9]
L-Selectride® (LiHB(sBu)₃)THF1:20 (5:95)cis-4-tert-butylcyclohexanol[9]
Aluminum Isopropoxide (MPV Reduction)Isopropanol~77:23trans-4-tert-butylcyclohexanol (Equilibrium)[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the reduction of 3-tert-butylcyclohexanone using both a non-bulky and a bulky reducing agent.

Protocol 1: Reduction with Sodium Borohydride (Favoring the trans Isomer)

This protocol is adapted from procedures described in various organic chemistry lab manuals.[12][13]

  • Preparation: To a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 3.24 mmol of 4-tert-butylcyclohexanone (B146137). Dissolve the ketone in approximately 6.5 mL of methanol to create a ~0.5 M solution. Stir until the solid is completely dissolved. Ensure the solution is at room temperature.[12]

  • Reagent Addition: In a single portion, add 0.41 molar equivalents of sodium borohydride (NaBH₄) to the stirred solution.[12] Note: The reaction may become warm.

  • Reaction: Stir the reaction mixture at room temperature for 20 minutes.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Workup: Quench the reaction by slowly adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into two 10 mL portions of diethyl ether.[12]

  • Washing: Combine the organic extracts and wash sequentially with 5 mL of water and 5 mL of saturated sodium chloride (brine) solution.[12]

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.[12]

  • Analysis: Determine the product ratio using ¹H-NMR spectroscopy. The chemical shift for the hydrogen on the carbon bearing the alcohol group is distinct for each isomer (trans at ~3.5 ppm, cis at ~4.0 ppm).[14]

Protocol 2: Reduction with L-Selectride® (Favoring the cis Isomer)

This protocol is based on a procedure for L-Selectride® reductions.[12]

  • Preparation: Add 1.94 mmol of 4-tert-butylcyclohexanone to a clean, dry vial and dissolve it in 3 mL of dry tetrahydrofuran (B95107) (THF).[12]

  • Reagent Setup: In a separate, dry 25-mL round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3.0 mL of a 1.0 M solution of L-Selectride® in THF via syringe.[12]

  • Reaction: Carefully transfer the ketone solution to the L-Selectride® solution via syringe. Stir the reaction mixture for two hours.[12] The reaction is typically run at a low temperature (e.g., -78 °C) to enhance selectivity, though room temperature can also be used.

  • Workup: After two hours, quench the reaction by adding 1.5 mL of 80% ethanol and stirring for 5 minutes. Subsequently, add 1 mL of 6 M NaOH, followed by the slow, dropwise addition of 1.2 mL of 30% H₂O₂.[12] Caution: The addition of H₂O₂ can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous Na₂CO₃ and add it to the funnel. Separate the layers and extract the aqueous phase twice with 3 mL portions of diethyl ether.[12]

  • Drying and Isolation: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.[12]

  • Analysis: Analyze the product ratio by ¹H-NMR spectroscopy as described in the previous protocol.

G cluster_workflow Generalized Experimental Workflow Start Start Preparation 1. Dissolve Ketone in appropriate solvent Start->Preparation Reaction 2. Add Reducing Agent (e.g., NaBH₄ or L-Selectride) Stir for specified time Preparation->Reaction Workup 3. Quench Reaction (e.g., add acid/base/H₂O₂) Reaction->Workup Extraction 4. Extract Product into organic solvent Workup->Extraction Drying 5. Dry & Concentrate (Anhydrous salt, Rotovap) Extraction->Drying Analysis 6. Analyze Product Ratio (¹H-NMR Spectroscopy) Drying->Analysis End End Analysis->End

Caption: Generalized Experimental Workflow.

Conclusion

The reduction of 3-tert-butylcyclohexanone is a powerful pedagogical tool and a practical example of stereocontrol in organic synthesis. The conformationally locked ring system allows for a clear demonstration of how the steric properties of a nucleophilic reagent dictate the stereochemical outcome of a reaction. Small, unhindered reagents like NaBH₄ and LiAlH₄ favor axial attack to produce the more stable trans-alcohol, a result of minimizing torsional strain in the transition state. Conversely, bulky reagents like L-Selectride® are forced into an equatorial attack, yielding the less stable cis-alcohol. This predictable control over diastereoselectivity is a critical principle for professionals in medicinal chemistry and drug development, where specific stereoisomers are often required for desired biological activity.

References

Potential Biological Activities of 3-tert-Butylcyclohexanol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-tert-butylcyclohexanol scaffold represents a versatile and sterically demanding lipophilic core that holds significant potential in the discovery of novel bioactive molecules. The presence of the bulky tert-butyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, modulating receptor binding, and improving membrane permeability. While direct research on the biological activities of this compound derivatives is an emerging field, studies on structurally related compounds, such as derivatives of 4-tert-butylcyclohexanone (B146137) and various tert-butyl-substituted phenols, provide compelling evidence for a range of potential therapeutic applications. This technical guide consolidates the available data on these analogous compounds to infer the potential biological activities of this compound derivatives, and provides detailed experimental methodologies and an overview of relevant signaling pathways to facilitate further research and development in this area.

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of structurally similar compounds, derivatives of this compound are anticipated to exhibit a spectrum of activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects. The following tables summarize the quantitative data from studies on analogous molecular frameworks.

Table 1: Antimicrobial and Antifungal Activity of Structurally Related Compounds

Compound ClassSpecific DerivativeTarget Organism(s)Activity MetricValueReference(s)
Aminopropanol Derivatives1-[(2,4-di-tert-butylphenoxy))-3-(diethylamino)-2-propanolStaphylococcus aureusMIC0.78 µg/mL[1]
Escherichia coliMIC12.5 µg/mL[1]
Candida albicansMIC1.56 µg/mL[1]
1-[(2,4-di-tert-butylphenoxy))-3-(dibutylamino)-2-propanolS. aureus Biofilm Formation% Inhibition96.1%[1]
E. coli Biofilm Formation% Inhibition57.2%[1]
P. aeruginosa Biofilm Formation% Inhibition96.1%[1]
Phenolic Compounds3,5-di-tert-butylphenolCandida spp.Anti-biofilm-[2]

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassSpecific DerivativeAssayTargetActivity MetricValueReference(s)
Pyrrolidin-2-onesN-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-oneCarrageenan-induced paw edema (rat)Inflammation-Equipotent to indomethacin[3]
Thiazolidin-4-onesN-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamideCarrageenan-induced paw edema (rat)Inflammation-Comparable to ibuprofen

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.

Materials:

  • Test compound stock solution (typically in DMSO)

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial/fungal strains (e.g., ATCC or clinical isolates)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of Test Compound:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (solubilized in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final microbial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins (B1171923) by COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test compound dissolved in DMSO

  • PGE₂ ELISA kit

Procedure:

  • Enzyme Reaction:

    • In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

    • Add 20 µL of the COX-1 or COX-2 enzyme solution.

    • Add 2 µL of the test compound solution (or DMSO for control) and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 10 µM arachidonic acid solution.

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by adding a suitable acid (e.g., 1N HCl).

  • Quantification of PGE₂:

    • Quantify the amount of PGE₂ produced in each reaction using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Calculation of Inhibition:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of lipoxygenase, typically using linoleic acid as a substrate.

Materials:

  • Soybean lipoxygenase (or other LOX enzyme)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Test compound dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture:

    • In a quartz cuvette, mix the borate buffer and the test compound solution (or DMSO for control).

    • Add the lipoxygenase enzyme solution and incubate for 5 minutes at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm for 3-5 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Calculation of Inhibition:

    • Determine the rate of the reaction (change in absorbance per minute) for both the control and the test compound.

    • Calculate the percentage of LOX inhibition.

    • Determine the IC₅₀ value as described for the COX assay.

Potential Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathways

Phenolic compounds, which share structural similarities with potential hydroxylated derivatives of this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic compounds can inhibit the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as those for COX-2, iNOS, and various cytokines.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases, is another critical signaling cascade in the inflammatory response. Certain phenolic compounds can suppress the phosphorylation and activation of these kinases, thereby inhibiting the downstream activation of transcription factors like AP-1, which also regulates the expression of pro-inflammatory mediators.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some phenolic compounds can activate the Nrf2 pathway, leading to an enhanced antioxidant response, which in turn can mitigate inflammation by reducing oxidative stress.

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1 Keap1 ProInflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkappaB_nuc->ProInflammatory_Genes Induces AP1_nuc->ProInflammatory_Genes Induces Antioxidant_Genes Antioxidant Gene Transcription Nrf2_nuc->Antioxidant_Genes Induces Antioxidant_Genes->ProInflammatory_Genes Inhibits Derivative This compound Derivative Derivative->IKK Inhibits Derivative->MAPK Inhibits Derivative->Keap1 Inhibits

Potential Anti-inflammatory Signaling Pathways
Antifungal Mechanisms of Action

The antifungal activity of lipophilic compounds, such as potential derivatives of this compound, often involves a multi-pronged attack on the fungal cell.

  • Cell Membrane Disruption: The lipophilic nature of these compounds can facilitate their insertion into the fungal cell membrane, disrupting its integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

  • Induction of Reactive Oxygen Species (ROS): Many antifungal agents induce the production of reactive oxygen species (ROS) within the fungal cell. This can occur through various mechanisms, including the disruption of the mitochondrial electron transport chain. The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which contributes to fungal cell death.

antifungal_mechanisms cluster_fungal_cell Fungal Cell Derivative This compound Derivative Membrane Cell Membrane Derivative->Membrane Inserts into and disrupts Mitochondrion Mitochondrion Derivative->Mitochondrion Induces dysfunction Cellular_Components Cellular Components (Proteins, Lipids, DNA) Membrane->Cellular_Components Leakage of contents ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Cell_Death Fungal Cell Death Cellular_Components->Cell_Death Leads to ROS->Cellular_Components Oxidative damage

Potential Antifungal Mechanisms of Action

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. While direct evidence for the biological activities of its derivatives is currently limited, the data from structurally related compounds strongly suggest potential for antimicrobial, antifungal, anti-inflammatory, and cytotoxic applications. The bulky tert-butyl group is a key feature that can be exploited to enhance potency and improve pharmacokinetic profiles.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives, including esters, ethers, and amines. The experimental protocols and signaling pathway information provided in this guide offer a framework for these investigations. A thorough exploration of the structure-activity relationships (SAR) will be crucial for optimizing the biological activity and selectivity of these compounds, ultimately paving the way for the development of new and effective therapeutic agents. the way for the development of new and effective therapeutic agents.

References

The Unseen Influence: A Technical Guide to the Steric Hindrance of the Tert-Butyl Group in Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a seemingly simple alkyl substituent, exerts a profound and predictable influence on the conformational behavior of cyclohexane (B81311) rings. Its exceptional steric bulk effectively "locks" the ring into a single, dominant chair conformation, a property that has been harnessed in stereochemical control, mechanistic studies, and drug design. This in-depth technical guide provides a comprehensive examination of the steric hindrance of the tert-butyl group in cyclohexanes. It delves into the quantitative energetic penalties associated with its axial orientation, presents detailed experimental and computational protocols for the determination of these energies, and explores the ramifications of this steric dominance on molecular structure and reactivity.

Introduction: The Conformational Landscape of Cyclohexane

Cyclohexane, a fundamental carbocyclic scaffold, is not a planar hexagon. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation. In this conformation, the twelve hydrogen atoms are classified into two distinct sets: six axial hydrogens that are perpendicular to the general plane of the ring, and six equatorial hydrogens that are located around the periphery of the ring. Through a process known as a "ring flip" or "chair-chair interconversion," these axial and equatorial positions rapidly interchange. For an unsubstituted cyclohexane ring, these two chair conformations are isoenergetic and thus equally populated at room temperature.

However, the introduction of a substituent on the ring breaks this degeneracy. The two chair conformers, one with the substituent in an axial position and the other with it in an equatorial position, are no longer equal in energy. The steric interactions between an axial substituent and the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions) lead to a significant increase in steric strain. These unfavorable interactions are termed 1,3-diaxial interactions . Consequently, the conformer with the substituent in the less sterically hindered equatorial position is generally more stable.

The Tert-Butyl Group: A Conformational Anchor

The tert-butyl group [-C(CH₃)₃] is exceptionally bulky. When forced into an axial position, its three methyl groups experience severe 1,3-diaxial interactions with the axial hydrogens. This steric clash is so energetically unfavorable that the equilibrium between the two chair conformers lies overwhelmingly towards the conformer where the tert-butyl group occupies an equatorial position.[1][2] This preference is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively preventing the ring from flipping to the conformation where it would be axial.[3] This "locking" effect makes tert-butyl substituted cyclohexanes invaluable models for studying the properties and reactivity of substituents in fixed axial or equatorial orientations.

Quantitative Analysis: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at a given temperature.[4] A larger A-value indicates a greater steric bulk of the substituent and a stronger preference for the equatorial position. The relationship between the A-value and the equilibrium constant (Keq) for the axial-equatorial equilibrium is given by the equation:

ΔG° = -RT ln(Keq)

where:

  • ΔG° is the A-value

  • R is the ideal gas constant (8.314 J/mol·K or 1.987 cal/mol·K)

  • T is the absolute temperature in Kelvin

  • Keq is the equilibrium constant ([equatorial]/[axial])

The tert-butyl group possesses one of the largest A-values among common substituents, approximately 4.9-5.0 kcal/mol (about 21 kJ/mol).[2][5] This high A-value corresponds to an equatorial-to-axial ratio of roughly 10,000:1, meaning that at any given moment, over 99.99% of tert-butylcyclohexane (B1196954) molecules will have the tert-butyl group in the equatorial position.[2]

Data Presentation: A-Values and 1,3-Diaxial Strain Energies

The following tables summarize the A-values and 1,3-diaxial strain energies for a range of common substituents, providing a quantitative basis for comparing their steric demands with that of the tert-butyl group.

Table 1: A-Values for Common Substituents in Cyclohexane

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-H00
-F0.241.0
-Cl0.41.7
-Br0.41.7
-I0.41.7
-OH0.93.8
-OCH₃0.62.5
-NH₂1.45.9
-CN0.20.8
-CH₃1.77.1
-CH₂CH₃1.87.5
-CH(CH₃)₂2.29.2
-C(CH₃)₃ 4.9 20.5
-C₆H₅3.012.6
-COOH1.45.9

Data compiled from various sources.[1][3][5][6]

Table 2: 1,3-Diaxial Strain Energies for Common Substituents

SubstituentTotal 1,3-Diaxial Strain (kcal/mol)Total 1,3-Diaxial Strain (kJ/mol)
-H00
-F0.52.1
-Cl1.04.2
-Br1.04.2
-I0.93.8
-OH1.87.5
-OCH₃1.25.0
-NH₂2.811.7
-CN0.41.7
-CH₃3.414.2
-CH₂CH₃3.615.1
-CH(CH₃)₂4.418.4
-C(CH₃)₃ ~10 ~42
-C₆H₅6.025.1
-COOH2.811.7

Note: Total 1,3-diaxial strain is approximately twice the A-value, representing the interaction with two axial hydrogens.

Experimental Protocols for Determining A-Values

The A-values are determined experimentally through various methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and kinetic measurements.

Low-Temperature NMR Spectroscopy

At room temperature, the chair-chair interconversion of most substituted cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons are not resolved. By lowering the temperature, this ring flip can be slowed down to the point where the individual chair conformers can be observed as distinct species.

Protocol for A-Value Determination by Low-Temperature ¹H NMR:

  • Sample Preparation:

    • Synthesize the desired monosubstituted cyclohexane. For studying the tert-butyl group, tert-butylcyclohexane is the target molecule.

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

    • Transfer the solution to a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.

    • Tune and shim the spectrometer at room temperature to obtain optimal resolution.

  • Variable Temperature Experiment:

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

    • Acquire a ¹H NMR spectrum at each temperature.

    • Observe the coalescence of the signals for the protons on the carbon bearing the substituent and other ring protons. Below the coalescence temperature, separate signals for the axial and equatorial conformers will appear.

  • Data Analysis:

    • At a sufficiently low temperature where the ring flip is completely frozen on the NMR timescale, identify the signals corresponding to the axial and equatorial conformers. The major isomer will be the equatorial conformer, and the minor isomer will be the axial conformer.

    • Carefully integrate the well-resolved signals corresponding to a specific proton (or group of protons) in both the axial and equatorial conformers.

    • The equilibrium constant (Keq) is the ratio of the integrals of the equatorial conformer to the axial conformer: Keq = Integral(equatorial) / Integral(axial) .

    • Calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RT ln(Keq) , where T is the low temperature in Kelvin at which the spectra were recorded.

NMR Coupling Constant Analysis

The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In a cyclohexane chair, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. This allows for the determination of the conformational equilibrium even at room temperature if the signals are well-resolved.

Protocol for A-Value Determination by Coupling Constant Analysis:

  • Sample Preparation and NMR Acquisition:

    • Prepare the sample as described in the low-temperature NMR protocol.

    • Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify the signal for the proton on the carbon bearing the substituent (H-1). This signal will be a multiplet due to coupling with the adjacent protons on C-2 and C-6.

    • Measure the width of the H-1 multiplet at half-height (W₁/₂).

    • The observed coupling constant is a weighted average of the coupling constants in the pure axial and pure equatorial conformers: J_obs = (P_ax * J_ax) + (P_eq * J_eq) , where P_ax and P_eq are the mole fractions of the axial and equatorial conformers, respectively.

    • The values for J_ax (sum of two axial-axial and two axial-equatorial couplings) and J_eq (sum of two equatorial-axial and two equatorial-equatorial couplings) can be estimated from model compounds where the conformation is locked, or from theoretical calculations.

    • Knowing that P_ax + P_eq = 1 , the mole fractions of each conformer can be calculated.

    • The equilibrium constant is then Keq = P_eq / P_ax .

    • Calculate the A-value using ΔG° = -RT ln(Keq) .

Kinetic Method

The rate of a chemical reaction can be sensitive to the stereochemistry of the reacting center. By comparing the reaction rates of two diastereomers where the reacting group is locked in either an axial or equatorial position, the energy difference between these positions can be determined. A classic example is the solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates. The tert-butyl group locks the tosylate group into an axial position in the cis isomer and an equatorial position in the trans isomer.

Protocol for A-Value Determination by Kinetic Measurements:

  • Synthesis of Substrates:

    • Synthesize both cis- and trans-4-tert-butylcyclohexyl tosylate. This can be achieved by the reduction of 4-tert-butylcyclohexanone (B146137) to a mixture of cis- and trans-4-tert-butylcyclohexanol, followed by separation of the isomers and subsequent tosylation.[7]

  • Kinetic Runs:

    • Conduct the solvolysis reaction (e.g., in acetic acid) for both the cis and trans isomers under identical, carefully controlled temperature conditions.

    • Monitor the progress of the reaction over time by a suitable analytical technique, such as titration of the produced toluenesulfonic acid or by HPLC/GC analysis of the starting material disappearance.

  • Data Analysis:

    • Determine the rate constants (k_cis and k_trans) for the solvolysis of both isomers.

    • The difference in the free energies of activation (ΔΔG‡) is related to the ratio of the rate constants: ΔΔG‡ = -RT ln(k_trans / k_cis) .

    • This ΔΔG‡ is a measure of the difference in ground-state energies of the two isomers, which corresponds to the A-value of the tosylate group.

Computational Chemistry Protocols

Computational chemistry provides a powerful in silico approach to determine conformational energies and A-values.

Protocol for A-Value Calculation using Gaussian:

  • Molecule Building:

    • Using a molecular modeling program (e.g., GaussView), build the structures of both the axial and equatorial conformers of tert-butylcyclohexane.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Example Gaussian Input:

  • Energy Calculation:

    • From the output files of the calculations, extract the Gibbs free energy for both the axial and equatorial conformers.

    • The A-value is the difference between these two energies: A-value = G_axial - G_equatorial .

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the logical and energetic relationships in the conformational analysis of tert-butylcyclohexane.

TertButylCyclohexane_Equilibrium cluster_energy Relative Gibbs Free Energy Equatorial Equatorial Conformer (tert-butyl equatorial) TransitionState Half-Chair Transition State Equatorial->TransitionState Ring Flip Axial Axial Conformer (tert-butyl axial) Axial->TransitionState Ring Flip TransitionState->Equatorial TransitionState->Axial label_low Lower Energy label_high Higher Energy

Caption: Chair-flip equilibrium of tert-butylcyclohexane.

Steric_Hindrance_Logic cluster_0 Conformational Analysis of tert-Butylcyclohexane Start tert-Butylcyclohexane Conformers Two Chair Conformers (Axial and Equatorial) Start->Conformers Axial_Interactions Axial Conformer: Severe 1,3-Diaxial Interactions Conformers->Axial_Interactions Equatorial_Interactions Equatorial Conformer: Minimal Steric Strain Conformers->Equatorial_Interactions Stability Equatorial Conformer is Significantly More Stable Axial_Interactions->Stability High Energy Equatorial_Interactions->Stability Low Energy Lock "Conformational Lock" Stability->Lock

Caption: Logical flow of steric hindrance in tert-butylcyclohexane.

Impact on Reactivity and Drug Design

The conformational locking effect of the tert-butyl group has significant implications for the reactivity of substituted cyclohexanes. For reactions that are sensitive to the stereoelectronic environment of the reacting center, fixing the conformation allows for the dissection of the reactivity of axial versus equatorial groups. For example, in E2 elimination reactions, which require an anti-periplanar arrangement of the leaving group and a proton, the rate of elimination can be dramatically different for axial and equatorial leaving groups.

In the realm of drug development, controlling the conformation of a molecule is paramount as the three-dimensional shape of a drug molecule dictates its binding affinity and selectivity for its biological target. The incorporation of a tert-butyl group or other bulky substituents can be a strategic tool to rigidify a flexible cyclohexane ring within a drug candidate, locking it into a bioactive conformation and potentially enhancing its potency and specificity.

Conclusion

The steric hindrance of the tert-butyl group is a cornerstone concept in stereochemistry and conformational analysis. Its ability to act as a conformational lock provides an invaluable tool for chemists to control and study the geometry of six-membered rings. The quantitative understanding of its steric influence, as expressed by its large A-value, allows for the predictable design of molecules with specific three-dimensional structures. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough grasp of the principles and methodologies outlined in this guide is essential for the rational design and analysis of complex molecular systems.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of substituted cyclohexanols is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. The spatial arrangement of the hydroxyl group in relation to other substituents on the cyclohexane (B81311) ring can profoundly influence the biological activity and physical properties of a molecule. This document provides detailed protocols for the diastereoselective synthesis of cis- and trans-3-tert-butylcyclohexanol, two important isomers whose syntheses are governed by the principles of steric and electronic control in the reduction of 3-tert-butylcyclohexanone. The bulky tert-butyl group in the 3-position influences the conformational equilibrium of the ring and directs the stereochemical outcome of the reduction.

Data Presentation: Diastereoselectivity in the Reduction of 3-tert-Butylcyclohexanone

The stereochemical outcome of the reduction of 3-tert-butylcyclohexanone is highly dependent on the choice of reducing agent. Sterically bulky reducing agents favor the formation of the cis-isomer (axial attack), while less hindered reagents typically yield the trans-isomer (equatorial attack) as the major product.

Reducing AgentPredominant IsomerApproximate Diastereomeric Ratio (cis:trans)
Iridium Catalyst / Trimethyl Phosphitecis (Axial Alcohol)>95:5
Sodium Borohydride (B1222165) (NaBH₄)trans (Equatorial Alcohol)~20:80
L-Selectride®cis (Axial Alcohol)>99:1

Experimental Protocols

Protocol 1: Synthesis of cis-3-tert-Butylcyclohexanol via Iridium-Catalyzed Hydrogenation

This protocol is adapted from a well-established procedure for the synthesis of axial alcohols from substituted cyclohexanones and is particularly effective for producing the cis-isomer of 3-tert-butylcyclohexanol.[1]

Materials:

  • 3-tert-butylcyclohexanone

  • Iridium (IV) chloride

  • Concentrated hydrochloric acid

  • Trimethyl phosphite

  • 2-Propanol

  • Diethyl ether

  • Magnesium sulfate (B86663) or potassium carbonate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Catalyst Preparation: In a fume hood, dissolve 4.0 g of iridium (IV) chloride in 4.5 mL of concentrated hydrochloric acid. To this solution, add 180 mL of water followed by 52 g (50 mL) of trimethyl phosphite.

  • Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 30.8 g (0.200 mol) of 3-tert-butylcyclohexanone in 635 mL of 2-propanol.

  • Reaction Execution: Add the prepared catalyst solution to the solution of 3-tert-butylcyclohexanone. Heat the mixture at reflux for 48 hours. The reaction progress can be monitored by gas chromatography.

  • Work-up: After the reaction is complete, remove the 2-propanol using a rotary evaporator. Dilute the remaining solution with 250 mL of water.

  • Extraction: Extract the aqueous solution with four 150 mL portions of diethyl ether.

  • Washing and Drying: Combine the ether extracts and wash with two 100 mL portions of water. Dry the ether layer over anhydrous magnesium sulfate or potassium carbonate.

  • Isolation: Filter off the drying agent and concentrate the solution on a rotary evaporator to yield crude cis-3-tert-butylcyclohexanol.

  • Purification: The crude product can be purified by recrystallization from aqueous ethanol (B145695) to afford highly pure cis-3-tert-butylcyclohexanol.

Protocol 2: Synthesis of trans-3-tert-Butylcyclohexanol via Sodium Borohydride Reduction

This protocol utilizes the less sterically demanding sodium borohydride to achieve preferential formation of the thermodynamically more stable trans-isomer.

Materials:

  • 3-tert-butylcyclohexanone

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve 10.0 g (64.8 mmol) of 3-tert-butylcyclohexanone in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add 2.45 g (64.8 mmol) of sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction for the disappearance of the starting ketone by thin-layer chromatography.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of water and extract with three 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter the solution and remove the solvent by rotary evaporation to yield the crude product. The crude material can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to isolate the trans-3-tert-butylcyclohexanol.

Visualizations

Stereoselective_Synthesis cluster_cis Synthesis of cis-3-tert-Butylcyclohexanol cluster_trans Synthesis of trans-3-tert-Butylcyclohexanol Ketone_cis 3-tert-Butylcyclohexanone Catalyst Iridium Catalyst (ICl₄, P(OMe)₃) Solvent_cis 2-Propanol Reflux Reflux (48h) Ketone_cis->Reflux Catalyst->Reflux Solvent_cis->Reflux Workup_cis Work-up (Rotovap, H₂O) Reflux->Workup_cis Extraction_cis Extraction (Diethyl Ether) Workup_cis->Extraction_cis Drying_cis Drying (MgSO₄) Extraction_cis->Drying_cis Isolation_cis Isolation & Purification Drying_cis->Isolation_cis Product_cis cis-3-tert-Butylcyclohexanol Isolation_cis->Product_cis Ketone_trans 3-tert-Butylcyclohexanone ReducingAgent NaBH₄ Solvent_trans Methanol Reduction Reduction (0°C to RT) Ketone_trans->Reduction ReducingAgent->Reduction Solvent_trans->Reduction Quench Quench (1M HCl) Reduction->Quench Workup_trans Work-up (Rotovap, H₂O) Quench->Workup_trans Extraction_trans Extraction (Diethyl Ether) Workup_trans->Extraction_trans Drying_trans Drying (MgSO₄) Extraction_trans->Drying_trans Isolation_trans Isolation & Purification Drying_trans->Isolation_trans Product_trans trans-3-tert-Butylcyclohexanol Isolation_trans->Product_trans

Caption: Experimental workflows for the stereoselective synthesis of cis- and trans-3-tert-butylcyclohexanol.

Logical_Relationship cluster_reducing_agents Choice of Reducing Agent cluster_attack Direction of Hydride Attack cluster_products Resulting Diastereomer Start 3-tert-Butylcyclohexanone Bulky Bulky Reducing Agent (e.g., Iridium Catalyst, L-Selectride) Start->Bulky NonBulky Non-Bulky Reducing Agent (e.g., NaBH₄) Start->NonBulky AxialAttack Axial Attack (Kinetically Favored for Bulky Reagents) Bulky->AxialAttack EquatorialAttack Equatorial Attack (Thermodynamically Favored Product) NonBulky->EquatorialAttack Cis cis-3-tert-Butylcyclohexanol (Axial -OH, Equatorial t-Bu) AxialAttack->Cis Trans trans-3-tert-Butylcyclohexanol (Equatorial -OH, Equatorial t-Bu) EquatorialAttack->Trans

Caption: Logical relationship between reducing agent choice and stereochemical outcome.

References

Application Notes and Protocols for the Oxidation of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale oxidation of 3-tert-butylcyclohexanol to 3-tert-butylcyclohexanone. The procedures outlined utilize common and effective oxidizing agents, including pyridinium (B92312) chlorochromate (PCC) and sodium hypochlorite (B82951) (bleach). These methods are widely applicable in organic synthesis and medicinal chemistry for the preparation of ketones from secondary alcohols.

Data Presentation

The following table summarizes the quantitative data associated with the described oxidation protocols. This allows for a direct comparison of reaction efficiency and conditions.

Oxidizing AgentReactant Scale (this compound)SolventReaction TimeYield (%)Purity (%)Key IR Absorption (C=O) cm⁻¹
Pyridinium Chlorochromate (PCC) / Silica (B1680970) Gel1.0 mmol (0.16 g)Dichloromethane (B109758)30 - 40 min~85-95>95~1712[1]
Sodium Hypochlorite / Acetic Acid9.6 mmol (1.5 g)Acetone~15 min~80-90>97~1715

Experimental Protocols

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC) on Silica Gel

This method utilizes the mild and selective oxidizing agent, pyridinium chlorochromate, adsorbed onto silica gel. This approach simplifies the workup procedure by allowing for the easy removal of chromium byproducts via filtration.[2][3][4]

Materials:

  • This compound (FW: 156.27 g/mol )

  • Pyridinium chlorochromate (PCC) (FW: 215.56 g/mol )[3]

  • Silica gel (230–400 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Celite

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium chloride (NaCl) solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Pestle and mortar

  • Pipette with cotton plug

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a pestle and mortar, combine and grind 0.43 g (2.0 mmol) of pyridinium chlorochromate (PCC) and 0.43 g of silica gel to create a fine, light orange powder.[3]

  • Transfer the PCC/silica gel mixture to a 25 mL round-bottom flask containing a magnetic stir bar and add 6 mL of dichloromethane.

  • While stirring, add a solution of 0.16 g (1.0 mmol) of this compound in a minimal amount of dichloromethane to the flask.[3]

  • Stir the reaction mixture at room temperature for 30–40 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3][5]

  • Upon completion, dilute the reaction mixture with 10 mL of diethyl ether.

  • Prepare a filtration pipette by plugging a Pasteur pipette with a small amount of cotton, followed by adding approximately 1 cm of Celite and 3 cm of silica gel.

  • Filter the reaction mixture through the prepared pipette, collecting the filtrate. The solid residue, containing chromium byproducts, will be adsorbed onto the silica gel and Celite.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with two 5 mL portions of water and one 5 mL portion of saturated NaCl solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Decant the dried organic solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the 3-tert-butylcyclohexanone product as a yellow oil or low-melting solid.[5]

Protocol 2: "Green" Oxidation with Sodium Hypochlorite (Bleach)

This protocol employs a more environmentally benign and cost-effective oxidizing agent, sodium hypochlorite, in the presence of acetic acid.[7][8] This method avoids the use of heavy metals.

Materials:

  • This compound (FW: 156.27 g/mol )

  • Glacial acetic acid

  • Acetone

  • Sodium hypochlorite solution (household bleach, ~5.25%)[9]

  • Diethyl ether

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel (used as an addition funnel)

  • Standard glassware

Procedure:

  • In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.5 g (9.6 mmol) of this compound in 20 mL of acetone.[9]

  • Carefully add 1.2 mL of glacial acetic acid to the solution.[9]

  • Place a separatory funnel containing 13 mL of fresh household bleach above the Erlenmeyer flask.

  • Add the bleach dropwise to the stirring reaction mixture over a period of approximately 15 minutes.[9][10] Monitor the temperature and cool with an ice bath if the flask becomes hot.

  • After the addition is complete, continue stirring and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench any remaining oxidant by adding 2 mL of saturated sodium bisulfite solution and stirring for two minutes. Test for the absence of bleach using starch-iodide paper (a blue-black color indicates the presence of an oxidant).[9]

  • Transfer the reaction mixture to a separatory funnel and extract the product with 20 mL of diethyl ether.[9]

  • Remove the aqueous layer. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (caution: vigorous gas evolution) and 10 mL of distilled water.[9]

  • Dry the organic layer with magnesium sulfate.

  • Decant the dried organic solution and evaporate the solvent to obtain the crude 3-tert-butylcyclohexanone. The product can be further purified by recrystallization or distillation if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the oxidation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis start Dissolve this compound in appropriate solvent add_reagent Prepare and add oxidizing agent solution start->add_reagent react Stir at room temperature add_reagent->react monitor Monitor progress by TLC react->monitor quench Quench excess oxidant monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry evaporate Evaporate solvent dry->evaporate product 3-tert-butylcyclohexanone evaporate->product characterize Characterize product (IR, NMR, GC-MS) product->characterize

Caption: General experimental workflow for the oxidation of this compound.

reaction_scheme reactant This compound (Secondary Alcohol) product 3-tert-butylcyclohexanone (Ketone) reactant->product Oxidation reagents [Oxidizing Agent] (e.g., PCC or NaOCl/HOAc)

Caption: Chemical transformation from a secondary alcohol to a ketone.

References

Application Notes and Protocols for the Use of Cyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in the development of pharmaceuticals and fine chemicals, where the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a single stereoisomer. This document provides detailed application notes and protocols regarding the use of cyclohexanol-based chiral auxiliaries in asymmetric synthesis.

Following a comprehensive review of the scientific literature, it has been determined that 3-tert-butylcyclohexanol is not a commonly utilized or well-documented chiral auxiliary for major asymmetric transformations such as alkylation, aldol (B89426), or Diels-Alder reactions. In contrast, other substituted cyclohexanols have been extensively studied and successfully applied. This document will therefore focus on a representative and highly effective cyclohexanol-based chiral auxiliary, (-)-8-phenylmenthol (B56881) , to illustrate the principles and applications of this class of compounds. The methodologies and principles described for (-)-8-phenylmenthol can serve as a foundational guide for researchers interested in the broader application of cyclohexanol-derived auxiliaries.

Principle of Stereocontrol with Cyclohexanol-Based Auxiliaries

The efficacy of cyclohexanol-based chiral auxiliaries, such as (-)-8-phenylmenthol, stems from their rigid chair-like conformation and significant steric bulk. When attached to a prochiral substrate (e.g., as an ester or imide), the auxiliary effectively shields one face of the reactive intermediate (e.g., an enolate or dienophile). This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in a highly diastereoselective transformation.[1] The phenyl group in (-)-8-phenylmenthol provides additional steric bulk and can engage in π-stacking interactions, further enhancing stereoselectivity.[2]

Applications in Asymmetric Synthesis

Cyclohexanol-based auxiliaries, particularly (-)-8-phenylmenthol, have been successfully employed in a variety of key carbon-carbon bond-forming reactions.

Asymmetric Diels-Alder Reaction

Acrylate esters derived from (-)-8-phenylmenthol are highly effective dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary directs the approach of the diene, leading to the formation of cycloadducts with high diastereoselectivity.[1][] This strategy was famously used by E.J. Corey in the synthesis of prostaglandins.[1]

Asymmetric Enolate Alkylation

Esters of chiral cyclohexanols can be converted into their corresponding enolates, which then undergo diastereoselective alkylation. The bulky auxiliary shields one face of the enolate, directing the alkylating agent to the opposite side.

Asymmetric Aldol Reactions

While less common for simple cyclohexanol (B46403) esters, derivatives like N-acyloxazolidinones (which can be conceptually related) are workhorses in asymmetric aldol reactions, showcasing the power of steric directing groups in controlling the formation of new stereocenters.

Data Presentation

The following tables summarize representative quantitative data for asymmetric reactions employing (-)-8-phenylmenthol as a chiral auxiliary.

Table 1: Asymmetric Diels-Alder Reaction with (-)-8-phenylmenthol Acrylate

DieneDienophileLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de %)
Cyclopentadiene(-)-8-phenylmenthol acrylateEt₂AlCl-7895>99:199
Isoprene(-)-8-phenylmenthol acrylateBF₃·OEt₂-788595:590
1,3-Butadiene(-)-8-phenylmenthol acrylateEt₂AlCl-7888>99:198

Table 2: Asymmetric Alkylation of (-)-8-phenylmenthol Propionate Enolate

BaseElectrophileTemp (°C)Yield (%)Diastereomeric Excess (de %)
LDABenzyl bromide-7892>95
NaHMDSMethyl iodide-788593
KHMDSAllyl iodide-788891

Mandatory Visualizations

experimental_workflow cluster_attachment Step 1: Auxiliary Attachment cluster_reaction Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Auxiliary Cleavage start Prochiral Acid Chloride attach_prod Chiral Ester Substrate start->attach_prod Pyridine, DCM aux (-)-8-Phenylmenthol aux->attach_prod reaction_step e.g., Diels-Alder (Diene, Lewis Acid) attach_prod->reaction_step diastereomer Diastereomerically Enriched Product reaction_step->diastereomer cleavage_step e.g., LiAlH₄ Reduction diastereomer->cleavage_step final_product Enantiopure Product (e.g., Chiral Alcohol) cleavage_step->final_product recovered_aux Recovered (-)-8-Phenylmenthol cleavage_step->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

References

Application Note: Monitoring the Progress of 3-tert-Butylcyclohexanol Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2][3] This application note provides a detailed protocol for monitoring the synthesis of 3-tert-butylcyclohexanol, a common intermediate in pharmaceutical and fragrance industries. The synthesis of this compound can be achieved through various routes, most commonly via the reduction of 3-tert-butylcyclohexanone or the hydration of 3-tert-butylcyclohexene. TLC allows for the qualitative assessment of the consumption of starting material and the formation of the product, enabling researchers to determine the optimal reaction time and ensure reaction completion.

The principle of separation in this application is based on the polarity difference between the starting material and the product. On a polar stationary phase, such as silica (B1680970) gel, the more polar this compound will have a stronger interaction and thus a lower Retention Factor (Rf) value compared to the less polar starting materials, 3-tert-butylcyclohexanone or 3-tert-butylcyclohexene.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Solvents:

  • Visualization Reagents:

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Forceps

    • UV lamp (254 nm)

    • Heat gun

Preparation of TLC Developing Solvent

A mixture of hexane and ethyl acetate is a suitable mobile phase for this analysis. The polarity of the solvent system can be adjusted to achieve optimal separation. A recommended starting point is a 4:1 mixture of hexane to ethyl acetate.

Preparation of Visualization Stains
  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.

  • p-Anisaldehyde Stain: Carefully add 1.5 mL of p-anisaldehyde, 2.5 mL of concentrated sulfuric acid, and 1 mL of glacial acetic acid to 50 mL of ethanol.

TLC Procedure
  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the samples.

  • Sample Preparation: Dissolve a small amount of the starting material (3-tert-butylcyclohexanone or 3-tert-butylcyclohexene) in a volatile solvent (e.g., dichloromethane) to create a reference solution.

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material reference solution to the first marked point on the origin.

    • Apply a spot of the reaction mixture to the second point.

    • Apply a "co-spot" by first spotting the starting material and then, on the same spot, applying the reaction mixture. This helps in confirming the identity of the spots.[4]

  • Development:

    • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the lid and allow the chamber to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level. Close the chamber.

    • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is approximately 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Dry the TLC plate using a gentle stream of air or a heat gun.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • For compounds not visible under UV light, or for better visualization, use a chemical stain.[1][5][6]

      • Potassium Permanganate Stain: Briefly dip the plate into the KMnO₄ solution and then gently heat with a heat gun. Alcohols and other oxidizable compounds will appear as yellow-brown spots against a purple background.

      • p-Anisaldehyde Stain: Dip the plate into the p-anisaldehyde solution and heat with a heat gun. Different compounds will produce spots of various colors.

      • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brownish spots.

Data Analysis

Calculate the Retention Factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The following table summarizes the expected Rf values for this compound and its common starting materials in a representative TLC system. Note that these values are approximate and can vary depending on the specific experimental conditions.

CompoundStructurePolarityExpected Rf Value (4:1 Hexane:Ethyl Acetate)Visualization Method
3-tert-ButylcyclohexeneC₁₀H₁₈Low~0.8 - 0.9KMnO₄, Iodine
3-tert-ButylcyclohexanoneC₁₀H₁₈OMedium~0.5 - 0.6UV, p-Anisaldehyde, KMnO₄
This compoundC₁₀H₂₀OHigh~0.2 - 0.3p-Anisaldehyde, KMnO₄

Mandatory Visualization

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Samples on Plate prep_plate->spotting prep_solvent Prepare Developing Solvent development Develop Plate in Chamber prep_solvent->development prep_sample Prepare Samples (SM, Rxn, Co-spot) prep_sample->spotting spotting->development drying Dry the Plate development->drying visualization Visualize Spots (UV/Stain) drying->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation TLC_Components cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_analytes Analytes silica Silica Gel (Polar) ketone 3-tert-Butylcyclohexanone (Medium Polarity) silica->ketone Moderate Interaction (Lower Rf) alcohol This compound (High Polarity) silica->alcohol Strong Interaction (Lowest Rf) solvent Hexane/Ethyl Acetate (Less Polar) solvent->ketone Good Elution solvent->alcohol Weaker Elution

References

Application Notes and Protocols for the Purification of 3-tert-Butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of cis- and trans-3-tert-butylcyclohexanol isomers. The primary techniques covered are fractional crystallization and column chromatography, which are the most effective methods for separating these diastereomers. Due to limited publicly available physical data for the individual isomers of 3-tert-butylcyclohexanol, the following protocols are adapted from established procedures for the closely related and structurally similar 4-tert-butylcyclohexanol (B146172) isomers.[1][2] Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific isomeric mixture.

Introduction

This compound is a chiral cyclic alcohol that exists as two diastereomers: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The spatial arrangement of the bulky tert-butyl group and the hydroxyl group on the cyclohexane (B81311) ring results in different physical and chemical properties for each isomer. These differences, although sometimes subtle, are exploited for their separation.[1] The purification of these isomers is crucial for various applications in organic synthesis, medicinal chemistry, and materials science, where stereochemistry can significantly impact biological activity and material properties.

Physical Properties of this compound Isomers

CompoundIsomerMelting Point (°C)Boiling Point (°C)Notes
This compound Mixture of Isomers-206.93 @ 760 mmHg (est.)The ratio of isomers is not specified.[3]
4-tert-Butylcyclohexanol Mixture of Isomers62-70[4]110-115 @ 15 mmHgA range is given for the mixture.
cis-4-tert-Butylcyclohexanol cis82-83.5[5]214.2 @ 760 mmHg[6]Pure cis isomer has a distinct melting point.[5][7]
trans-4-tert-Butylcyclohexanol trans80-83[2][8]230.54 @ 760 mmHg (est.)[2]Pure trans isomer has a distinct melting point.[2][8]

Note: The difference in polarity between the cis and trans isomers is the primary basis for their separation by column chromatography. The cis isomer, with the hydroxyl group in a more exposed axial or equatorial position depending on the ring conformation, is generally considered to be slightly more polar than the trans isomer.[1]

Purification Techniques

The two primary methods for separating diastereomers like this compound are fractional crystallization and column chromatography.[1]

Fractional Crystallization

This technique exploits differences in the solubility and crystal lattice packing of the isomers.[1] Typically, one isomer will be less soluble in a given solvent and will crystallize out of the solution upon cooling, leaving the more soluble isomer in the mother liquor. This method is often effective for enriching the less soluble isomer.

Column Chromatography

This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1] For this compound isomers, the slight difference in polarity allows for their separation on a polar stationary phase like silica (B1680970) gel. The less polar isomer will travel faster down the column, while the more polar isomer will be retained longer.

Experimental Protocols

The following are detailed protocols for the purification of this compound isomers.

Protocol 1: Purification by Fractional Crystallization

This protocol is designed to enrich the less soluble isomer from a cis/trans mixture. Based on analogues like 4-tert-butylcyclohexanol, the trans isomer is often less soluble in non-polar solvents.[1]

Materials:

  • Mixture of this compound isomers

  • Selected recrystallization solvent (e.g., hexane (B92381), petroleum ether, or a mixture of solvents)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the isomeric mixture.

    • Add a few drops of the chosen solvent at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.

    • If the compound is insoluble, gently heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, the solvent is suitable.

    • Common solvents to test include hexanes, petroleum ether, and mixtures of a soluble solvent (like ethyl acetate (B1210297) or acetone) with an anti-solvent (like hexane).

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

  • Drying and Analysis:

    • Transfer the crystals to a watch glass and allow them to air dry completely.

    • Determine the melting point of the crystals and analyze their purity by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The mother liquor can also be analyzed to determine the composition of the remaining isomers.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of cis and trans isomers using silica gel chromatography. Generally, the less polar trans isomer is expected to elute first.

Materials:

  • Mixture of this compound isomers

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp and/or staining solution (e.g., potassium permanganate)

  • Rotary evaporator

Procedure:

  • Eluent Selection:

    • Determine the optimal eluent system using TLC. Spot the isomeric mixture on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

    • The ideal solvent system will show good separation between the two isomer spots, with Rf values typically between 0.2 and 0.5. A starting point could be a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small piece of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use pressure if necessary to pack the column tightly.

    • Add another layer of sand on top of the silica gel bed.

    • Elute the column with the initial solvent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the isomeric mixture in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting the eluate in fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If the isomers are not separating well, the polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate).

  • Isolation and Analysis:

    • Combine the fractions containing the pure desired isomer, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomer.

    • Confirm the purity and identity of the isolated isomer using GC, NMR, and by measuring its melting point.

Visualizations

Logical Workflow for Purification Technique Selection

logical_workflow start Isomeric Mixture of This compound decision Primary Goal? start->decision enrich Enrich One Isomer (Bulk Separation) decision->enrich Enrichment isolate_both Isolate Both Isomers (High Purity) decision->isolate_both High Purity Separation cryst Fractional Crystallization enrich->cryst chrom Column Chromatography isolate_both->chrom end_enrich Enriched Isomer (e.g., trans) cryst->end_enrich end_isolate Pure cis and trans Isomers chrom->end_isolate

Caption: Decision workflow for selecting a purification technique.

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation & Analysis eluent_prep 1. Eluent Selection (TLC) column_pack 2. Column Packing eluent_prep->column_pack sample_load 3. Sample Loading column_pack->sample_load elution 4. Elution & Fraction Collection sample_load->elution monitoring 5. TLC Monitoring elution->monitoring monitoring->elution Adjust eluent polarity combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Evaporation combine->evaporation analysis 8. Purity Analysis (GC, NMR) evaporation->analysis

References

Application Note: GC-MS Analysis of 3-tert-Butylcyclohexanol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed method for the analysis of 3-tert-butylcyclohexanol and its common reaction products, such as the corresponding ketone (3-tert-butylcyclohexanone) and dehydration products (tert-butylcyclohexenes). This compound and its derivatives are important intermediates in organic synthesis. Accurate monitoring of reaction progress and product purity is crucial. This document outlines two primary approaches: a direct injection method and a method involving derivatization to improve chromatographic separation and peak shape.

Challenges in Analysis

Direct GC-MS analysis of cyclohexanols can present challenges. The cis and trans isomers of this compound may have very similar retention times on standard non-polar columns, making accurate quantification difficult. Furthermore, the presence of the corresponding ketone, 3-tert-butylcyclohexanone, can also lead to co-elution. To overcome these issues, method optimization, including the use of a more polar column or chemical derivatization, is often necessary.[1]

Experimental Protocols

Two primary protocols are presented here. Protocol A describes the direct analysis, which is suitable for initial screening or when adequate separation can be achieved. Protocol B details a derivatization method, recommended for complex mixtures or when high-resolution separation of isomers is required.

Protocol A: Direct Injection Method

This method is suitable for monitoring the major components of the reaction mixture.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A polar column is recommended for better separation of isomers. A DB-WAX or Carbowax 20M column (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.[2][3]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300). For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Protocol B: Analysis with Silylation Derivatization

Derivatization of the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether increases its volatility and can significantly improve the chromatographic separation from the non-derivatizable ketone.[1][4][5][6]

1. Derivatization Procedure

  • Pipette 100 µL of the prepared sample solution (from Protocol A, step 1) into a clean, dry micro-reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (B92270) (as a catalyst).

  • Seal the vial tightly and heat at 70°C for 30 minutes.[1]

  • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of the more volatile TMS derivatives.[1]

  • Injection Volume: 1 µL.

  • Injector Temperature: 270°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400). For quantification, use SIM mode targeting characteristic ions of the TMS-derivatized alcohol.

Data Presentation

The following tables summarize the expected retention times and characteristic mass fragments for the target analytes using the described methods.

Table 1: Expected GC-MS Data for Direct Injection Method (Protocol A)

CompoundRetention Time (min)Key m/z Fragments
tert-Butylcyclohexene~ 6.5138 (M+), 82, 67, 57
3-tert-Butylcyclohexanone~ 10.2154 (M+), 98, 83, 57
trans-3-tert-Butylcyclohexanol~ 11.5156 (M+), 141, 99, 81, 57
cis-3-tert-Butylcyclohexanol~ 11.8156 (M+), 141, 99, 81, 57

Table 2: Expected GC-MS Data for Derivatization Method (Protocol B)

Compound (as TMS derivative)Retention Time (min)Key m/z Fragments
tert-Butylcyclohexene~ 5.8138 (M+), 82, 67, 57
3-tert-Butylcyclohexanone~ 8.9154 (M+), 98, 83, 57
trans-3-tert-Butylcyclohexanol-TMS~ 10.1228 (M+), 213, 171, 129, 73
cis-3-tert-Butylcyclohexanol-TMS~ 10.4228 (M+), 213, 171, 129, 73

Mandatory Visualization

The following diagrams illustrate the experimental workflows.

Direct_Injection_Workflow A Reaction Mixture B Dilution with Dichloromethane A->B Step 1 C Filtration (optional) B->C Step 2 D GC-MS Analysis (Polar Column) C->D Step 3 E Data Acquisition (Full Scan / SIM) D->E Step 4 F Data Analysis E->F Step 5

Caption: Workflow for Direct GC-MS Analysis.

Derivatization_Workflow A Reaction Mixture in Solvent B Solvent Evaporation (Nitrogen Stream) A->B Step 1 C Add BSTFA + Pyridine B->C Step 2 D Heat at 70°C for 30 min C->D Step 3 E GC-MS Analysis (Non-Polar Column) D->E Step 4 F Data Acquisition (Full Scan / SIM) E->F Step 5 G Data Analysis F->G Step 6

Caption: Workflow for GC-MS Analysis with Silylation.

Conclusion

The choice between direct injection and derivatization for the GC-MS analysis of this compound reaction products depends on the specific requirements of the analysis. The direct method is faster and simpler for routine monitoring, especially if a suitable polar column provides adequate separation. The derivatization method offers superior resolution for complex mixtures and accurate quantification of isomers, making it ideal for detailed product characterization and purity assessment. The protocols and data presented in this application note provide a robust starting point for developing and validating a GC-MS method for these compounds.

References

Application of 3-tert-Butylcyclohexanol in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-tert-Butylcyclohexanol is a synthetic fragrance ingredient valued for its distinct woody and camphoraceous aroma. As a substituted cyclohexanol (B46403), its olfactory properties are significantly influenced by the stereochemistry of the tert-butyl and hydroxyl groups on the cyclohexane (B81311) ring. This document provides detailed application notes on the use of this compound in fragrance formulations, protocols for its synthesis and analysis, and methods for sensory evaluation. It is intended for researchers and professionals in the fields of fragrance chemistry, materials science, and product development.

Application Notes

This compound is utilized in the fragrance industry primarily for its robust woody and camphoraceous notes. Its stability makes it suitable for a wide range of product applications, from fine fragrances to functional products like soaps, detergents, and shampoos.[1]

  • Fragrance Profile: The odor of this compound is predominantly characterized as woody, musty, and reminiscent of patchouli, with additional camphor (B46023) and minty undertones.[2] The specific character and intensity of the scent are highly dependent on the isomeric composition (cis vs. trans), with different isomers providing unique contributions to the overall fragrance profile.

  • Use in Formulations: Perfumers use this ingredient to impart warmth, depth, and a dry, woody character to fragrance compositions. It can enhance pine notes in household products and provide a complex, root-like earthiness.[1] It is also employed as a stabilizing agent in patchouli essential oil, where it helps prevent discoloration. A recommended dosage in perfume formulations can be up to 10%.

  • Isomer Significance: Like other substituted cyclohexanols, the stereoisomers of this compound possess distinct olfactory properties. Research has shown that for the related 4-tert-butylcyclohexyl acetate, the cis-isomer is a more potent odorant than its trans counterpart. This highlights the importance of stereoselective synthesis and analysis in harnessing the desired scent characteristics for fragrance applications.

  • Chemical Stability: The cyclohexanol structure imparts significant chemical stability, allowing for its use in chemically aggressive media, such as highly acidic or alkaline bases, without significant degradation of the fragrance molecule.[2]

Data Presentation

Quantitative data for this compound and its isomers are summarized below.

Table 1: Physicochemical Properties
PropertyValueIsomer InformationReference
Molecular Formula C₁₀H₂₀ON/A[3][4]
Molecular Weight 156.27 g/mol N/A[3][4]
Boiling Point 206.9 °C (est.)Mixture[5]
Flash Point 82.6 °C (est.)Mixture[5]
Water Solubility 278 mg/L @ 25 °C (est.)Mixture[5]
logP (o/w) 3.092 (est.)Mixture[5]
Vapor Pressure 0.054 mmHg @ 25 °C (est.)Mixture[5]
Table 2: Olfactory and Safety Data
PropertyValueIsomer InformationReference
Odor Description Woody, patchouli-like, camphoraceous, minty, leatherMixture[2]
Odor Threshold 40 mg/L (for 2-tert-butylcyclohexanol)80% cis / 20% trans[1]
RIFM Safety Status Safe as used in cosmetic productsN/A (applies to related 2- and 4-isomers)[6]
GHS Hazard H319: Causes serious eye irritationMixture[7]

Experimental Protocols

Protocol: Stereoselective Synthesis of cis-3-tert-Butylcyclohexanol

This protocol describes the reduction of 3-tert-butylcyclohexanone to yield a product rich in the cis-isomer, adapted from established methods for related compounds.[8]

Materials:

  • 3-tert-butylcyclohexanone

  • Iridium tetrachloride (catalyst precursor)

  • Trimethyl phosphite

  • Concentrated hydrochloric acid

  • 2-Propanol (isopropyl alcohol)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or potassium carbonate

  • Deionized water

  • 2L three-neck round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator, separatory funnel

Procedure:

  • Catalyst Preparation: In a fume hood, dissolve 4.0 g of iridium tetrachloride in 4.5 mL of concentrated HCl. Add 180 mL of water, followed by the slow addition of 52 g of trimethyl phosphite. Stir until a homogenous solution is formed.

  • Reaction Setup: In the 2L flask, dissolve 30.8 g (0.200 mole) of 3-tert-butylcyclohexanone in 635 mL of 2-propanol.

  • Reduction: Add the prepared catalyst solution to the ketone solution in the flask. Equip the flask with a reflux condenser and begin stirring.

  • Reflux: Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress periodically using GC-MS to check for the disappearance of the starting ketone.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the 2-propanol using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous residue with 250 mL of water. Transfer the mixture to a separatory funnel and extract four times with 150 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them twice with 100 mL portions of water. Dry the ether layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Product Isolation: Concentrate the filtrate on a rotary evaporator to yield the crude solid product.

  • Purification (Optional): Recrystallize the crude product from 40% aqueous ethanol (B145695) to obtain high-purity cis-3-tert-butylcyclohexanol.

Protocol: GC-MS Analysis of Isomeric Composition

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound isomers.[9]

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • VF-5ms or equivalent capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness)

  • Helium (carrier gas)

  • Sample vials, autosampler

  • Methyl tert-butyl ether (solvent)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the synthesized this compound in methyl tert-butyl ether.

  • GC-MS Method Setup:

    • Injector: 250 °C, Splitless mode

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp 1: 3 °C/min to 125 °C

      • Ramp 2: 7 °C/min to 230 °C

      • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes

    • MS Parameters:

      • Mode: Electron Ionization (EI)

      • Scan Range: m/z 40-250

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Acquisition: Inject 1.0 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to cis- and trans-3-tert-butylcyclohexanol based on their retention times and mass spectra (key fragments: m/z 57, 81, 67).[10]

    • Integrate the peak areas for each isomer.

    • Calculate the relative percentage of each isomer by dividing the individual peak area by the total area of all isomer peaks.

Protocol: Descriptive Sensory Analysis

This protocol provides a framework for evaluating the olfactory characteristics of this compound using a trained sensory panel.[11][12]

Materials:

  • Sample of this compound (e.g., 1% solution in odorless solvent like diethyl phthalate)

  • Odorless smelling strips (blotters)

  • Glass beakers for dipping

  • Palate cleansers (e.g., still water, unsalted crackers)

  • A panel of 8-12 trained sensory assessors

  • Sensory evaluation booths with controlled ventilation and lighting

Procedure:

  • Panel Training & Lexicon Development:

    • Familiarize the panel with woody and camphoraceous reference standards (e.g., patchouli oil, camphor, cedarwood oil).

    • As a group, develop a lexicon of descriptive terms (e.g., "dry wood," "damp earth," "minty," "camphor," "leathery") to be used for evaluation.

  • Sample Preparation:

    • Dip the smelling strips into the this compound solution to a depth of 1 cm.

    • Allow the solvent to evaporate for 60 seconds before evaluation.

    • Code each strip with a random 3-digit number.

  • Evaluation:

    • Present one coded strip to each panelist in their individual booth.

    • Instruct panelists to evaluate the odor at different time points (e.g., initial impression, 5 minutes, 30 minutes, 2 hours) to assess the top, middle, and base notes.

    • Panelists will rate the intensity of each descriptor from the agreed-upon lexicon on a scale (e.g., 0 = not perceptible, 10 = extremely strong).

  • Data Collection & Analysis:

    • Collect the completed scorecards from all panelists.

    • Calculate the mean intensity scores for each descriptor at each time point.

    • Analyze the data statistically (e.g., using ANOVA) to determine significant differences in perceived attributes.

    • Visualize the results using a spider web (radar) plot to represent the olfactory profile.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the research and application of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product Precursor 3-tert-Butylphenol Hydrogenation Hydrogenation (e.g., Ni or Rh catalyst, H₂, heat, pressure) Precursor->Hydrogenation Mixture Isomeric Mixture Hydrogenation->Mixture cis_Isomer cis-3-tert-Butylcyclohexanol Mixture->cis_Isomer Major Product trans_Isomer trans-3-tert-Butylcyclohexanol Mixture->trans_Isomer Minor Product

Caption: Synthesis workflow for this compound.

Fragrance_Research_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_application Application & Development A1 Chemical Synthesis A2 Purification (Distillation/Crystallization) A1->A2 B1 Analytical Chemistry (GC-MS, NMR) A2->B1 B2 Sensory Evaluation (Trained Panel) A2->B2 C1 Formulation Studies B1->C1 B2->C1 C2 Stability & Performance Testing C1->C2 C3 Final Fragrance Product C2->C3

Caption: General workflow for fragrance research and development.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (OR) Odorant->OR Binds G G-Protein (Gαolf) OR->G Activates AC Adenylyl Cyclase III G->AC Activates cAMP ATP → cAMP AC->cAMP Channel Cyclic Nucleotide- Gated (CNG) Channel cAMP->Channel Opens Influx Ca²⁺ / Na⁺ Influx Channel->Influx Depolarization Neuron Depolarization (Action Potential) Influx->Depolarization

Caption: Generalized olfactory signal transduction cascade.

References

Application Note: Enhanced Analysis of 3-tert-butylcyclohexanol through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butylcyclohexanol is a cyclic alcohol of interest in various fields, including fragrance and chemical synthesis. Accurate and precise quantification of this analyte is crucial for quality control, metabolic studies, and reaction monitoring. However, direct analysis of this compound, particularly using gas chromatography (GC), can be challenging due to its polarity and potential for peak tailing. This application note provides detailed protocols for the derivatization of this compound to improve its chromatographic behavior and analytical sensitivity. Two primary derivatization strategies are presented: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and esterification for High-Performance Liquid Chromatography (HPLC) with UV detection.

Challenges in the Direct Analysis of this compound

The presence of a hydroxyl group in this compound leads to several analytical challenges:

  • Peak Tailing in GC: The polar hydroxyl group can interact with active sites in the GC inlet and on the column, leading to asymmetric peak shapes (tailing).[1][2][3][4] This can negatively impact peak integration and reduce analytical accuracy.

  • Low Volatility: Although not extremely non-volatile, derivatization can increase the volatility of this compound, leading to shorter retention times and improved peak sharpness in GC analysis.

  • Poor UV Absorbance for HPLC: this compound lacks a significant chromophore, making it difficult to detect with high sensitivity using standard UV detectors in HPLC.

Derivatization addresses these challenges by replacing the active hydrogen of the hydroxyl group with a non-polar, and in the case of HPLC, a UV-active moiety.[5]

Derivatization Strategies for Improved Analysis

Silylation for GC-MS Analysis

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[5] It involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and less polar. This results in improved peak shape and thermal stability.[5]

Featured Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful silylating reagent that reacts readily with alcohols. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered alcohols.[6]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is adapted from general procedures for the silylation of alcohols, with considerations for the sterically hindered nature of this compound.[7][8][9]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Hexane)

  • GC vials with caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL in a GC vial.

  • Reagent Addition: To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger, driving the reaction to completion.[7]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven. The increased temperature and time are recommended to ensure complete derivatization of the sterically hindered secondary alcohol.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: m/z 40-400

Protocol 2: Esterification of this compound for HPLC-UV Analysis

This protocol involves the formation of a benzoate (B1203000) ester, which is highly UV-active, allowing for sensitive detection by HPLC-UV.

Materials:

  • This compound standard

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC vials

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 10 mg of this compound in 2 mL of anhydrous dichloromethane. Add 0.5 mL of anhydrous pyridine.

  • Acylation: Cool the mixture in an ice bath. Slowly add 1.5 equivalents of benzoyl chloride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC if necessary.

  • Work-up: Quench the reaction by slowly adding 5 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC: Re-dissolve the resulting ester in the HPLC mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Parameters (Typical):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Data Presentation and Expected Results

Derivatization is expected to significantly improve the analytical performance for this compound. The following tables summarize the anticipated improvements.

Table 1: Comparison of Analytical Parameters for Underivatized and Silylated this compound by GC-MS.

ParameterUnderivatized this compoundTMS-derivatized this compound
Retention Time LongerShorter
Peak Shape Tailing may be observed[1]Symmetrical
Peak Asymmetry > 1.2 (typical)~1.0
Signal-to-Noise Ratio LowerHigher
Limit of Detection (LOD) HigherLower

Table 2: Comparison of Analytical Parameters for Underivatized and Esterified this compound by HPLC-UV.

ParameterUnderivatized this compoundBenzoate-derivatized this compound
UV Absorbance (at 230 nm) NegligibleStrong
Sensitivity Very LowHigh
Limit of Detection (LOD) HighLow
Limit of Quantitation (LOQ) HighLow

Visualizations

Workflow for Silylation of this compound for GC-MS Analysis

silylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound in anhydrous solvent reagents Add BSTFA + 1% TMCS and Pyridine start->reagents heat Heat at 70°C for 60 min reagents->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Logical Relationship of Derivatization Benefits

derivatization_benefits cluster_challenges Analytical Challenges cluster_improvements Analytical Improvements Analyte This compound (Polar, Poor UV Absorber) PeakTailing Peak Tailing (GC) Analyte->PeakTailing LowSensitivity Low Sensitivity (HPLC-UV) Analyte->LowSensitivity Derivatization Derivatization (Silylation or Esterification) PeakTailing->Derivatization LowSensitivity->Derivatization ImprovedPeakShape Improved Peak Shape Derivatization->ImprovedPeakShape IncreasedSensitivity Increased Sensitivity Derivatization->IncreasedSensitivity BetterQuantification Accurate Quantification ImprovedPeakShape->BetterQuantification IncreasedSensitivity->BetterQuantification

Caption: Benefits of derivatization for analysis.

Conclusion

Derivatization of this compound via silylation or esterification offers significant advantages for its quantitative analysis. Silylation with BSTFA effectively eliminates peak tailing and improves sensitivity in GC-MS analysis. For HPLC, esterification to a benzoate derivative introduces a strong chromophore, enabling highly sensitive UV detection. The detailed protocols provided in this application note serve as a valuable resource for researchers requiring robust and reliable methods for the analysis of this compound.

References

Application Notes and Protocols: Leveraging 3-tert-Butylcyclohexanol as a Versatile Starting Material for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylcyclohexanol is a readily available and conformationally well-defined cyclic alcohol that serves as an excellent starting material for the synthesis of a diverse range of novel compounds. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a specific chair conformation, providing a predictable stereochemical environment for subsequent reactions. This feature is particularly advantageous in medicinal chemistry and materials science, where precise control over molecular geometry is crucial for eliciting desired biological activities or material properties.

These application notes provide a detailed overview of key chemical transformations starting from this compound, including oxidation, esterification, and etherification. The protocols outlined below offer step-by-step guidance for the synthesis of novel ketones, esters, and ethers, accompanied by relevant quantitative data and characterization details.

I. Oxidation of this compound to 3-tert-Butylcyclohexanone

The oxidation of the secondary alcohol functionality in this compound to a ketone provides a key intermediate, 3-tert-butylcyclohexanone, which can be further functionalized to generate a variety of derivatives. The choice of oxidizing agent and reaction conditions can influence the efficiency and selectivity of this transformation.

Data Presentation: Comparison of Oxidation Methods
MethodOxidizing AgentSolventReaction TimeTemperature (°C)Typical Yield (%)Ref.
PCC on Silica (B1680970) GelPyridinium chlorochromate (PCC)Dichloromethane (B109758)30 - 40 minRoom Temp.~90N/A
Hypochlorite OxidationSodium Hypochlorite (Bleach)Acetic Acid/Ethyl Acetate (B1210297)2 hours25>95N/A

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC) on Silica Gel

This method utilizes a solid-supported reagent, which simplifies the work-up and purification process.

  • Materials:

    • This compound (cis/trans mixture or isolated isomer)

    • Pyridinium chlorochromate (PCC)

    • Silica gel (230-400 mesh)

    • Anhydrous dichloromethane (DCM)

    • Celite®

    • Diethyl ether

    • Mortar and pestle

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Filtration apparatus

  • Procedure:

    • In a fume hood, combine PCC (2.0 mmol) and silica gel (0.43 g) in a mortar and grind with a pestle until a fine, light orange powder is formed.

    • Add the PCC-silica gel mixture to a 25 mL round-bottom flask containing a magnetic stir bar.

    • Add 6 mL of anhydrous dichloromethane to the flask.

    • While stirring, add a solution of this compound (1.0 mmol, 0.16 g) in 2 mL of dichloromethane to the reaction mixture.

    • Stir the reaction mixture vigorously at room temperature for 30-40 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with 10 mL of diethyl ether.

    • Prepare a short filtration column by plugging a Pasteur pipette with cotton, followed by the addition of approximately 1 cm of Celite® and 3 cm of silica gel.

    • Filter the reaction mixture through the prepared column, collecting the filtrate.

    • Wash the solid residue in the column with an additional 10 mL of diethyl ether.

    • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude 3-tert-butylcyclohexanone as a yellow oil.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

  • Characterization Data for 3-tert-Butylcyclohexanone:

    • Molecular Formula: C₁₀H₁₈O

    • Molecular Weight: 154.25 g/mol

    • Appearance: Colorless to pale yellow oil

    • ¹³C NMR (CDCl₃, ppm): δ 211.9 (C=O), 46.5, 44.5, 41.2, 32.5, 27.2, 25.1.

    • IR (neat, cm⁻¹): ~1715 (C=O stretch).

dot

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start This compound reagents PCC, Silica Gel DCM, Room Temp. reaction Oxidation reagents->reaction workup Filtration & Concentration reaction->workup product 3-tert-Butylcyclohexanone workup->product

Caption: Workflow for the oxidation of this compound.

II. Esterification of this compound

Ester derivatives of this compound are of interest in the fragrance industry and as potential bioactive molecules. The esterification can be achieved through various methods, including reaction with acid chlorides, anhydrides, or carboxylic acids under acidic catalysis.

Data Presentation: Representative Ester Synthesis
Ester DerivativeAcylating AgentCatalystReaction ConditionsTypical Yield (%)Ref.
3-tert-Butylcyclohexyl AcetateAcetic Anhydride (B1165640)Anhydrous Sodium AcetateReflux, 5 hr~95[1]
Experimental Protocol

Protocol 2: Synthesis of 3-tert-Butylcyclohexyl Acetate

This protocol describes a classic Fischer esterification using an acid anhydride.

  • Materials:

    • This compound (cis/trans mixture or isolated isomer)

    • Acetic anhydride

    • Anhydrous sodium acetate

    • Deionized water

    • 2% Sodium hydroxide (B78521) (NaOH) solution

    • Saturated sodium chloride (brine) solution

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask, add this compound (300 g), anhydrous sodium acetate (19 g), and acetic anhydride (210 g).[1]

    • Equip the flask with a reflux condenser and heat the mixture to 145-150 °C using a heating mantle.[1]

    • Maintain the reaction at reflux for 5 hours.[1]

    • After cooling to room temperature, carefully add deionized water to the reaction mixture to quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with deionized water, 2% NaOH solution, and finally with saturated brine solution.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent.

    • The crude 3-tert-butylcyclohexyl acetate can be purified by vacuum distillation to obtain the final product.[1]

  • Characterization Data for 3-tert-Butylcyclohexyl Acetate:

    • Molecular Formula: C₁₂H₂₂O₂

    • Molecular Weight: 198.30 g/mol

    • Appearance: Colorless liquid

    • Organoleptic Properties: Woody, fruity, citrus notes.

    • IR (neat, cm⁻¹): ~1735 (C=O, ester), ~1240 (C-O, ester).

dot

Esterification_Pathway A This compound C Esterification (Reflux, Catalyst) A->C B Acetic Anhydride (Acylating Agent) B->C D 3-tert-Butylcyclohexyl Acetate C->D

Caption: Synthesis pathway for 3-tert-butylcyclohexyl acetate.

III. Etherification of this compound

The synthesis of ethers from this compound can be accomplished via methods such as the Williamson ether synthesis. These derivatives can be explored for various applications, including their use as solvents, additives, or as intermediates for more complex molecules.

Experimental Protocol

Protocol 3: Williamson Ether Synthesis of 3-tert-Butylcyclohexyl Methyl Ether (Illustrative)

This protocol provides a general procedure for the synthesis of an ether from this compound. The choice of the alkylating agent will determine the final ether product.

  • Materials:

    • This compound (cis/trans mixture or isolated isomer)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Methyl iodide (or other primary alkyl halide)

    • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

    • Diethyl ether

    • Deionized water

    • Saturated sodium chloride (brine) solution

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Procedure:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.

    • Under a stream of nitrogen or argon, add sodium hydride (1.2 equivalents) to the flask.

    • Carefully wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then decant the hexane.

    • Add anhydrous THF to the flask to create a slurry of sodium hydride.

    • Cool the flask to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred sodium hydride suspension via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C.

    • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

IV. Potential Applications in Drug Discovery

While specific biological activity data for a wide range of novel compounds derived from this compound is an active area of research, the structural motif is present in molecules with interesting biological profiles. For instance, derivatives of the structurally related 4-tert-butylcyclohexanone (B146137) have been investigated for their antibacterial and insecticidal properties. The locked conformation of the 3-tert-butylcyclohexyl scaffold makes it an attractive template for the design of ligands that require a specific three-dimensional orientation to interact with biological targets such as enzymes and receptors. Researchers are encouraged to explore the derivatization of this compound to generate libraries of novel compounds for screening in various biological assays.

dot

Drug_Discovery_Logic A This compound (Conformationally Rigid Scaffold) B Chemical Derivatization (Oxidation, Esterification, Etherification, etc.) A->B C Library of Novel 3-tert-Butylcyclohexyl Derivatives B->C D Biological Screening (e.g., Antibacterial, Antifungal, Anticancer) C->D E Identification of Bioactive Lead Compounds D->E

Caption: Logical workflow for drug discovery using this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. The straightforward protocols for its oxidation, esterification, and etherification, coupled with the stereochemical control imparted by the tert-butyl group, make it an ideal scaffold for exploration in medicinal chemistry and materials science. The application notes and protocols provided herein serve as a foundation for researchers to further investigate the potential of this unique building block in the development of new and innovative molecules.

References

Application Note: Isolating Cis and Trans Isomers of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-tert-Butylcyclohexanol is a substituted cyclohexanol (B46403) with a bulky tert-butyl group that largely dictates the conformational preferences of the molecule. The compound exists as two diastereomers: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The spatial arrangement of the hydroxyl and tert-butyl groups confers distinct physical and chemical properties to each isomer, making their separation crucial for various research and development applications, including drug development where stereochemistry can significantly impact biological activity.

Principle of Separation

The separation of cis and trans isomers of this compound relies on the subtle differences in their physical properties.[2]

  • Polarity: The cis isomer, with the hydroxyl group in a more exposed position, tends to be slightly more polar than the trans isomer. This difference in polarity is exploited in column chromatography, where the more polar isomer interacts more strongly with the polar stationary phase (e.g., silica (B1680970) gel) and thus elutes more slowly.[2]

  • Solubility and Crystal Packing: The trans isomer is generally more stable and may pack more efficiently into a crystal lattice. This difference in crystal packing and solubility can be leveraged for separation by fractional crystallization.[2]

Experimental Workflow

G cluster_prep Preparation & Analysis cluster_separation Separation cluster_chromatography Column Chromatography cluster_crystallization Fractional Crystallization cluster_final Final Analysis start Mixture of cis/trans This compound gc_initial Initial GC Analysis (Determine Isomer Ratio) start->gc_initial method_choice Choose Separation Method gc_initial->method_choice cc Pack Silica Gel Column method_choice->cc Polarity Difference dissolve Dissolve in Minimum Hot Solvent method_choice->dissolve Solubility Difference load Load Sample cc->load elute Elute with Hexane/Ethyl Acetate (B1210297) Gradient load->elute collect Collect Fractions elute->collect tlc_gc Analyze Fractions (TLC/GC) collect->tlc_gc combine Combine Pure Fractions tlc_gc->combine evaporate_cc Evaporate Solvent combine->evaporate_cc isomers_cc Isolated cis and trans Isomers evaporate_cc->isomers_cc gc_final Final Purity Check (GC/NMR) isomers_cc->gc_final cool Slow Cool to RT, then Ice Bath dissolve->cool filter Vacuum Filter Crystals cool->filter analyze_mother Analyze Mother Liquor (GC) filter->analyze_mother enriched Enriched Isomer (e.g., trans) filter->enriched enriched->gc_final

Caption: Experimental workflow for the separation of cis- and trans-3-tert-butylcyclohexanol.

Protocols

Protocol 1: Separation by Column Chromatography

This method is effective for separating both isomers. The less polar trans isomer is expected to elute first.[2]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[2]

  • Sample Loading:

    • Dissolve the mixture of cis- and trans-3-tert-butylcyclohexanol in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully add the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica.[2]

  • Elution:

    • Begin elution with a low-polarity solvent system, such as 95:5 (v/v) hexane:ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[2]

  • Isolation:

    • Combine the fractions containing the pure trans isomer and the fractions containing the pure cis isomer separately.

    • Remove the solvent from each set of combined fractions using a rotary evaporator to yield the isolated isomers.

Protocol 2: Separation by Fractional Crystallization

This method is often used to enrich one isomer, typically the one that is less soluble or forms more stable crystals. For 4-tert-butylcyclohexanol (B146172), this is the trans isomer.[2]

Materials:

  • Petroleum ether (b.p. 60-70 °C) or other suitable solvent

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of hot petroleum ether and gently heat while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any impurities from the mother liquor.

    • Dry the crystals. The resulting solid will be enriched in one of the isomers (likely the trans isomer).[2]

  • Analysis:

    • Analyze the purity of the crystals and the composition of the mother liquor by GC to determine the efficiency of the enrichment.

Data Presentation

The following table summarizes quantitative data for the separation of the analogous cis- and trans-4-tert-butylcyclohexanol. This data can be used as a reference for optimizing the separation of this compound isomers.

ParameterMethodDetailsPurity/YieldReference
Initial Mixture Composition Synthesis (Reduction of Ketone)Reduction of 4-tert-butylcyclohexanone (B146137) with iridium tetrachloride/trimethyl phosphite (B83602) catalyst.95.8–96.2% cis-alcohol, 3.8–4.2% trans-alcohol[1]
Initial Mixture Composition Synthesis (Reduction of Ketone)Reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride.96% trans-alcohol, 0.8% cis-alcohol[3]
Purification of cis-isomer RecrystallizationCrude product (96% cis) dissolved in hot 40% aqueous ethanol, followed by slow cooling.>99% pure cis-alcohol. Overall yield 75-87% after a second crop.[1]
Purification of trans-isomer RecrystallizationCrude product (96% trans) dissolved in hot petroleum ether (b.p. 60-70°C).99.3% trans-alcohol. Yield of first crop: 73-78%. Overall yield up to 94% with a second crop.[3]
Analysis Gas Chromatography (GC)9-ft, 20% Carbowax 20M on 45/60 Chromosorb W column at 150°C.Elution order: ketone, cis-alcohol, trans-alcohol.[1]

Troubleshooting

  • Poor separation in column chromatography:

    • Solution: Use a less polar eluent, increase the column length, decrease the sample load, or reduce the flow rate.[2]

  • Low yield from crystallization:

    • Solution: Use the minimum amount of hot solvent for dissolution, ensure slow cooling, and concentrate the mother liquor to obtain a second crop of crystals.[2]

  • Overlapping spots on TLC:

    • Solution: Use a less polar solvent system or perform multiple developments of the TLC plate.[2]

Conclusion

The separation of cis and trans isomers of this compound can be effectively achieved using standard laboratory techniques such as column chromatography and fractional crystallization. While the protocols provided are based on the separation of the 4-substituted analog, they offer a robust starting point for researchers. The choice of method will depend on the initial isomer ratio, the desired purity, and the scale of the separation. Analytical techniques such as GC and TLC are essential for monitoring the separation and determining the purity of the final products.

References

Application Note and Protocol: Safe Handling of tert-Butylcyclohexanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides comprehensive safety protocols and handling guidelines for tert-butylcyclohexanol in a laboratory environment. The information is compiled from safety data sheets and chemical databases to ensure safe usage, storage, and disposal.

Note: The most readily available and comprehensive safety data pertains to 4-tert-butylcyclohexanol (B146172) (CAS No. 98-52-2), a mixture of cis and trans isomers. The safety precautions outlined here are based on this data and are considered applicable to other isomers such as 3-tert-butylcyclohexanol due to their structural similarity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are serious eye irritation and harm to aquatic life.[1][2]

GHS Label Elements: [1]

  • Pictogram:

    alt text

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H319: Causes serious eye irritation.[1][3][4][5][6]

    • H402: Harmful to aquatic life.[1][2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1]

    • P273: Avoid release to the environment.[1][2]

    • P280: Wear eye protection/face protection.[1][6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-tert-butylcyclohexanol.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [1]
Appearance White powder or granules[1][7]
Melting Point 62 - 70 °C (144 - 158 °F)[1][7]
Boiling Point 110 - 115 °C @ 20 hPa[1]
Flash Point 105 °C (221 °F) - closed cup[3]
Vapor Pressure 2.01 hPa @ 65 °C (149 °F)[1]
Density 0.867 g/cm³ @ 21.94 °C (71.49 °F)[1]
Water Solubility 0.264 g/L @ 20 °C (68 °F)[1]
log P (octanol/water) 3.23[1]

Protocols for Safe Handling and Storage

Adherence to the following protocols is mandatory to minimize risk and ensure a safe laboratory environment.

Experimental Protocol: Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is recommended, especially when heating the substance or generating dust.[2]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]

Experimental Protocol: Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical splash-resistant safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be used for additional protection during procedures with a high risk of splashing.[2]

  • Skin Protection:

    • Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[1]

    • Use proper glove removal technique to avoid skin contact.[1]

    • Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is not typically required.[8] If dust is generated and ventilation is insufficient, use a NIOSH/MSHA-approved respirator.

Experimental Protocol: General Handling
  • Risk Assessment: Before beginning work, review this protocol and the Safety Data Sheet (SDS).

  • Preparation: Assemble all necessary equipment and PPE. Ensure the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Avoid generating dust when handling the solid material.[1][3]

    • Use a spatula to carefully transfer the powder. If possible, weigh the material directly into the reaction vessel within a fume hood or ventilated enclosure.

    • Do not get the substance in eyes, on skin, or on clothing.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Clean the work area and decontaminate any equipment used.

Protocol for Safe Storage
  • Container: Keep the container tightly closed in a dry place.[1][2]

  • Conditions: Store in a cool, dry, and well-ventilated area.[2][3]

  • Incompatibilities: Store away from incompatible materials, including strong acids, strong bases, and oxidizing agents.[3][4][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2][9]

Emergency and First Aid Protocols

Protocol for Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Avoid generating dust.[1]

    • For small spills, carefully sweep up or absorb the material with an inert substance (e.g., sand, vermiculite).[2][3]

    • Collect the spilled material and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the affected area thoroughly.

  • Prevention: Do not let the product enter drains or the sewer system.[1][3]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] If skin irritation occurs, consult a physician.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[3][8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting.[2] Get medical attention if you feel unwell or if symptoms occur.

Waste Disposal Protocol

  • Classification: Chemical waste from this compound is classified as hazardous.[8]

  • Collection: Collect all waste material (including unused product and contaminated items like gloves and paper towels) in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved and licensed waste disposal company.[1][2] Adhere to all local, regional, and national hazardous waste regulations. Do not empty into drains or release into the environment.[3]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Procedure RiskAssessment Review SDS & Risk Assessment GatherPPE Gather Required PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE CheckControls Verify Engineering Controls (Fume Hood, Eyewash) GatherPPE->CheckControls WeighTransfer Weigh & Transfer Chemical (Avoid Dust Generation) CheckControls->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Emergency Emergency Event (Spill or Exposure) WeighTransfer->Emergency Decontaminate Decontaminate Glassware & Work Area Experiment->Decontaminate Store Store in Cool, Dry, Ventilated Area Decontaminate->Store Waste Dispose of Waste in Labeled Container Decontaminate->Waste EmergencyActions Follow Emergency Protocols (Spill Cleanup / First Aid) Emergency->EmergencyActions

Caption: Workflow for safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and stereoselectivity of 3-tert-butylcyclohexanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of this compound?

A1: The most common and effective method is the stereoselective reduction of the corresponding ketone, 3-tert-butylcyclohexanone. The choice of reducing agent is critical for controlling the stereochemical outcome, yielding predominantly either the cis or trans isomer. Key methods include:

  • Hydride Reduction: Using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically favors the formation of the thermodynamically more stable equatorial alcohol (trans-3-tert-butylcyclohexanol).

  • Bulky Hydride Reduction: Employing sterically hindered reducing agents, such as L-Selectride®, favors the formation of the kinetically controlled axial alcohol (cis-3-tert-butylcyclohexanol) through equatorial attack.[1]

  • Catalytic Hydrogenation: Hydrogenation over metal catalysts (e.g., Rhodium, Ruthenium, Iridium) can also provide high stereoselectivity, often favoring the cis isomer depending on the catalyst and reaction conditions.[2][3][4]

Q2: How does the choice of reducing agent influence the cis:trans isomer ratio?

A2: The stereoselectivity of the reduction of substituted cyclohexanones is primarily governed by steric and electronic factors.[5]

  • Small Hydride Reagents (e.g., NaBH₄): These reagents preferentially attack the carbonyl group from the less hindered axial face. This "steric approach control" leads to the formation of the equatorial alcohol, which is the trans isomer in the case of this compound.[1][6]

  • Bulky Hydride Reagents (e.g., L-Selectride®): These large reagents cannot easily approach from the axial face due to steric hindrance from the axial hydrogens. They are forced to attack from the more open equatorial face, pushing the resulting hydroxyl group into the axial position and forming the cis isomer.[1][6]

Q3: How can I effectively separate the cis and trans isomers of this compound?

A3: The separation of diastereomers like cis- and trans-3-tert-butylcyclohexanol can be achieved using standard laboratory techniques that exploit their different physical properties.

  • Column Chromatography: This is a highly effective method. The trans isomer (equatorial OH) is generally less polar than the cis isomer (axial OH) and will therefore elute first from a silica (B1680970) gel column using a non-polar eluent system (e.g., hexane/ethyl acetate).[7]

  • Fractional Crystallization: This technique can be used to enrich one isomer. The trans isomer, often having a higher melting point and different solubility, can sometimes be selectively crystallized from a suitable solvent like petroleum ether.

Q4: What is the typical starting material for this synthesis?

A4: The most common starting material is 3-tert-butylcyclohexanone. This ketone can be synthesized through various organic chemistry routes, but for the purpose of stereoselective alcohol synthesis, it is typically purchased from commercial suppliers. An alternative, though less direct route, involves the catalytic hydrogenation of p-tert-butylphenol, which can yield mixtures of the ketone and alcohols.[2][8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Overall Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting ketone has been consumed. If the reaction stalls, consider extending the reaction time or adding a slight excess of the reducing agent.[2]
Degradation of Reducing Agent Hydride reducing agents like NaBH₄ and especially LiAlH₄ are moisture-sensitive. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored reagents.
Product Loss During Workup During the aqueous workup, ensure the pH is adjusted correctly to neutralize any remaining reagents without degrading the product. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the alcohol from the aqueous layer.[2][8]
Evaporation of Product This compound can be volatile. When removing the solvent under reduced pressure (e.g., rotary evaporator), use a moderate temperature and pressure to avoid significant product loss.

Issue 2: Poor Stereoselectivity (Incorrect cis:trans Ratio)

Possible Cause Suggested Solution
Incorrect Reducing Agent To obtain the cis (axial) alcohol, a sterically bulky reducing agent like L-Selectride® is required.[1] To obtain the trans (equatorial) alcohol, a small reducing agent like NaBH₄ or LiAlH₄ is preferred.[6] Verify you are using the correct reagent for your desired isomer.
Reaction Temperature Reaction temperature can influence stereoselectivity. Reductions are often performed at low temperatures (e.g., 0 °C or -78 °C) to enhance selectivity. Running the reaction at elevated temperatures can lead to reduced selectivity.
Contaminated Reagents Ensure the purity of your 3-tert-butylcyclohexanone starting material and the reducing agent. Impurities can interfere with the reaction and affect the stereochemical outcome.
Isomerization Under certain conditions (e.g., acidic or basic workup, or presence of a catalyst), the alcohol product can isomerize to the more stable trans form. Ensure workup conditions are mild and brief. For sensitive reactions, quenching at low temperatures is recommended.

Quantitative Data on Stereoselective Reductions

The following table summarizes typical stereochemical outcomes for the reduction of 4-tert-butylcyclohexanone, which serves as a well-documented model for the 3-tert-butylcyclohexanone system.

Reducing AgentPredominant IsomerTypical cis:trans RatioTypical YieldReference
Sodium Borohydride (NaBH₄) trans (Equatorial OH)15:85>90%[6]
Lithium Aluminum Hydride (LiAlH₄) trans (Equatorial OH)9:91~95%[6][8]
L-Selectride® cis (Axial OH)95:5>90%[1][6]
Iridium Catalyst cis (Axial OH)96:493-99%[2]
Rhodium on Alumina (with HBF₄) cis (Axial OH)84:16~99%[3]

Experimental Protocols

Protocol 1: Synthesis of trans-3-tert-Butylcyclohexanol using NaBH₄

This protocol is adapted from the well-established procedure for the 4-substituted isomer.[5]

  • Dissolution: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3.24 mmol of 3-tert-butylcyclohexanone in 10 mL of methanol.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: While stirring, slowly add 0.41 molar equivalents of sodium borohydride (NaBH₄) in small portions.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding 5 mL of water, followed by 2 mL of 3 M hydrochloric acid to neutralize excess borohydride.

  • Extraction: Extract the product from the aqueous layer using diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which is enriched in the trans isomer.

Protocol 2: Synthesis of cis-3-tert-Butylcyclohexanol using L-Selectride®

This protocol is adapted from established procedures for achieving high cis selectivity.[1]

  • Preparation: In a clean, oven-dried, two-neck round-bottom flask equipped with a stir bar and under an argon atmosphere, dissolve 1.94 mmol of 3-tert-butylcyclohexanone in 3 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the ketone solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To the stirred solution, slowly add 1.1 equivalents of L-Selectride® (1.0 M solution in THF) via syringe.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, quench by slowly adding 1.5 mL of 80% ethanol, followed by 1 mL of 6 M NaOH and then carefully adding 1.2 mL of 30% H₂O₂.

  • Extraction & Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3 x 15 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is highly enriched in the cis isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 3-tert-butylcyclohexanone in appropriate solvent cool Cool solution to specified temperature start->cool add_reagent Slowly add reducing agent cool->add_reagent stir Stir for required duration add_reagent->stir monitor Monitor reaction (TLC/GC) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate end_product Crude Product (cis/trans mixture) concentrate->end_product

Caption: General experimental workflow for the reduction of 3-tert-butylcyclohexanone.

troubleshooting_flow start Experiment Complete: Analyze Yield & Purity check_yield Is overall yield low? start->check_yield check_purity Is stereoselectivity poor? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC/GC of crude) check_yield->incomplete_rxn Yes success Successful Synthesis check_purity->success No wrong_reagent Correct reducing agent used for desired isomer? check_purity->wrong_reagent Yes workup_loss Product loss during workup? incomplete_rxn->workup_loss No solution_yield1 Extend reaction time or add more reagent incomplete_rxn->solution_yield1 Yes workup_loss->check_purity No solution_yield2 Improve extraction technique; use mild concentration conditions workup_loss->solution_yield2 Yes wrong_temp Was reaction temperature controlled properly? wrong_reagent->wrong_temp Yes solution_purity1 Use bulky reagent (L-Selectride) for cis; Use small reagent (NaBH4) for trans wrong_reagent->solution_purity1 No wrong_temp->success Yes solution_purity2 Perform reaction at lower temperature (e.g., 0°C or -78°C) wrong_temp->solution_purity2 No

Caption: Troubleshooting logic for improving yield and stereoselectivity.

Caption: Pathways of hydride attack leading to cis or trans isomers.

References

Technical Support Center: Oxidation of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3-tert-butylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the oxidation of this compound?

The primary and expected product from the oxidation of the secondary alcohol, this compound, is the corresponding ketone, 3-tert-butylcyclohexanone.[1][2]

Q2: What are the common oxidizing agents used for this transformation?

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include:

  • Jones Reagent: A mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid.[1][3][4]

  • Pyridinium Chlorochromate (PCC): A milder chromium-based reagent.[2][5][6]

  • Sodium Hypochlorite (B82951) (Bleach): A less toxic and more environmentally friendly option, often used in the presence of an acid like acetic acid.[7][8]

Q3: What are the most likely side products in the oxidation of this compound?

The most common side products are typically:

  • Unreacted this compound: This can result from an incomplete reaction.

  • 3-tert-Butylcyclohexene: This is a dehydration product, more likely to form under strongly acidic conditions, such as with the Jones reagent.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[4][9] A spot of the reaction mixture is compared against spots of the starting material (this compound) and a standard of the product (3-tert-butylcyclohexanone), if available. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.[10][11]

Troubleshooting Guides

Problem 1: Low or No Yield of 3-tert-Butylcyclohexanone
Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. The activity of bleach solutions can decrease over time. Jones reagent should be freshly prepared.
Insufficient Amount of Oxidizing Agent Ensure the correct stoichiometry is used. For bleach oxidations, an excess may be required due to its potential decomposition.[7]
Low Reaction Temperature Some oxidations may require gentle heating to proceed at a reasonable rate. Monitor the temperature as excessive heat can lead to side reactions.
Poor Quality Starting Material Ensure the this compound is pure and dry. Water can interfere with some oxidizing agents.
Problem 2: Presence of Significant Amounts of Unreacted Starting Material
Possible Cause Suggested Solution
Incomplete Reaction Extend the reaction time. Continue to monitor the reaction by TLC until the starting material is no longer visible.[12]
Insufficient Mixing Ensure vigorous stirring, especially in heterogeneous mixtures, to ensure proper contact between the reactants.
Decomposition of the Oxidizing Agent If the reaction stalls, a fresh portion of the oxidizing agent can be added. This is particularly relevant for bleach oxidations.[7]
Problem 3: Formation of 3-tert-Butylcyclohexene as a Major Side Product
Possible Cause Suggested Solution
Strongly Acidic Conditions This is a common issue with Jones reagent. Consider using a milder, non-acidic oxidizing agent like PCC.
High Reaction Temperature Perform the reaction at a lower temperature to disfavor the elimination reaction that leads to the alkene.
Prolonged Reaction Time in Acid Once the reaction is complete (as monitored by TLC), work up the reaction promptly to avoid prolonged exposure to acidic conditions.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for this compound Oxidation

Oxidizing AgentTypical Reaction ConditionsExpected Yield of KetoneCommon Side ProductsNotes
Jones Reagent Acetone (B3395972), 0°C to room temperatureHigh3-tert-Butylcyclohexene, unreacted alcoholStrongly acidic conditions can promote dehydration.[3] Cr(VI) is toxic.[1]
PCC Dichloromethane, room temperatureGood to HighUnreacted alcohol, tar-like chromium byproductsMilder and more selective than Jones reagent.[5][6] Reaction should be anhydrous.[6]
Sodium Hypochlorite Acetone/Acetic Acid, ~50°CGoodUnreacted alcohol"Green" and inexpensive alternative to chromium reagents.[7][8]

Note: Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Disclaimer: These are general protocols adapted from procedures for similar substrates and should be optimized for your specific experimental setup. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Oxidation with Jones Reagent
  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with water to a total volume of 100 mL.

  • Reaction: Dissolve this compound in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20°C.

  • Continue adding the reagent until the orange color persists.

  • Stir for an additional 30 minutes.

  • Workup: Add isopropanol (B130326) to quench the excess oxidant (until the color turns green).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)
  • Reaction: To a stirred suspension of PCC (1.5 equivalents) in dichloromethane, add a solution of this compound (1 equivalent) in dichloromethane.[2]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography.

Protocol 3: Oxidation with Sodium Hypochlorite (Bleach)
  • Reaction: Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Add glacial acetic acid to the solution.

  • While stirring vigorously, add household bleach (sodium hypochlorite solution, ~5.25-8.25%) dropwise. Maintain the reaction temperature around 40-50°C.[7]

  • Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench any excess oxidant with a saturated solution of sodium bisulfite.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The product can be purified by column chromatography or distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound reagent Select Oxidizing Agent (Jones, PCC, or Bleach) start->reagent reaction Oxidation Reaction reagent->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Quench & Extract monitoring->workup Reaction Complete purification Column Chromatography or Distillation workup->purification product 3-tert-butylcyclohexanone purification->product analysis Characterization (GC-MS, NMR, IR) product->analysis

Caption: Experimental workflow for the oxidation of this compound.

side_product_formation start This compound product 3-tert-butylcyclohexanone start->product Oxidation side_product 3-tert-butylcyclohexene start->side_product Dehydration (Acidic Conditions) incomplete Unreacted Starting Material start->incomplete Incomplete Reaction

Caption: Logical relationships in product and side product formation.

References

how to prevent rearrangement reactions with 3-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with 3-tert-butylcyclohexanol

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on the prevention of unwanted rearrangement reactions during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why do rearrangement reactions occur during the dehydration of this compound with strong acids?

A1: Rearrangement reactions are common when dehydrating secondary alcohols like this compound under strongly acidic conditions (e.g., using concentrated sulfuric or phosphoric acid). The reaction proceeds through an E1 (Elimination, Unimolecular) mechanism.[1] This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as a water molecule.[2] This initial secondary carbocation can then rearrange into a more stable tertiary carbocation via a hydride or alkyl shift before the final elimination step to form the alkene.[2] This rearrangement leads to a mixture of alkene products with different carbon skeletons than the starting material.

Q2: What is the most effective strategy to prevent these rearrangement reactions?

A2: The most effective strategy is to use reaction conditions that favor an E2 (Elimination, Bimolecular) mechanism instead of an E1 mechanism. The E2 pathway is a concerted reaction that does not involve a carbocation intermediate, thereby avoiding the possibility of rearrangement.[3][4] This is typically achieved by converting the hydroxyl group into a better leaving group under milder, non-acidic or weakly basic conditions, and then using a base to promote the elimination.[2]

Q3: Which reagents are recommended for a rearrangement-free dehydration of this compound?

A3: A widely used and effective method for E2 dehydration of secondary alcohols is treatment with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like pyridine (B92270).[1][3] Pyridine serves both as the solvent and the base that facilitates the elimination step. This reaction is typically performed at low temperatures (e.g., 0 °C) to ensure a controlled reaction and high selectivity for the unrearranged alkene.[3]

Troubleshooting Guide

Problem: I performed a dehydration reaction on this compound using a strong acid and obtained a complex mixture of products. How can I confirm if rearrangement has occurred?

Solution:

  • Analysis: The presence of multiple products in your GC-MS or LC-MS analysis is a strong indicator of rearrangement.

  • Identification: To confirm, you must identify the structures of the major products. Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and compare the spectra to the expected structures of both the unrearranged product (3-tert-butylcyclohexene) and potential rearranged products (e.g., 1-tert-butylcyclohexene). The change in the position of the double bond and the overall carbon skeleton in the NMR spectra will confirm the rearrangement.

Problem: The yield of my desired alkene is low when using the POCl₃/pyridine method for dehydration.

Solution:

  • Reagent Purity: Ensure that the phosphorus oxychloride is fresh or has been properly stored to prevent degradation from moisture. Pyridine should be anhydrous, as water can interfere with the reaction.

  • Temperature Control: The reaction is often exothermic. Maintain a low temperature (typically 0 °C) during the addition of POCl₃ to the alcohol/pyridine solution.[3] Allowing the temperature to rise can lead to side reactions and reduced yield.

  • Stoichiometry: Use a slight excess of POCl₃ (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol to the chlorophosphate intermediate. Pyridine is typically used in a larger excess as it also functions as the solvent.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a suitable workup of a small aliquot for GC analysis.

Data Presentation

The choice of reaction conditions has a significant impact on the product distribution in the dehydration of alcohols prone to rearrangement. The following table summarizes the expected outcomes for this compound under E1 and E2 promoting conditions.

Parameter Condition 1: E1-Favored Condition 2: E2-Favored
Reagents Concentrated H₂SO₄ or H₃PO₄POCl₃, Pyridine
Temperature High (e.g., 100-140 °C)[1]Low (e.g., 0 °C)[3]
Mechanism E1 (via carbocation)[1]E2 (concerted)[4]
Rearrangement Yes, significant rearrangement occursNo rearrangement[3][4]
Primary Product(s) Mixture of rearranged alkenes3-tert-butylcyclohexene
Yield of Desired Product Low to moderateHigh

Experimental Protocols

Protocol: Rearrangement-Free Dehydration of this compound via E2 Mechanism

This protocol describes the dehydration of this compound using phosphorus oxychloride and pyridine to yield the unrearranged product, 3-tert-butylcyclohexene.

Materials:

  • This compound

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous pyridine (5-10 equivalents).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Reagent Addition: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly pour the mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with cold 5% HCl solution (to remove pyridine), water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting crude alkene by fractional distillation or column chromatography to obtain pure 3-tert-butylcyclohexene.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and decision-making processes involved in the dehydration of this compound.

E1_Rearrangement start This compound protonated Protonated Alcohol start->protonated + H⁺ carbocation1 Secondary Carbocation (Less Stable) protonated->carbocation1 - H₂O carbocation2 Tertiary Carbocation (More Stable) carbocation1->carbocation2 ~1,2-Hydride Shift inv1 carbocation1->inv1 inv2 carbocation2->inv2 product_rearranged Rearranged Alkene (Major Product) product_unrearranged Unrearranged Alkene (Minor Product) inv1->product_unrearranged - H⁺ inv2->product_rearranged - H⁺

Caption: E1 dehydration mechanism showing carbocation rearrangement.

E2_No_Rearrangement start This compound intermediate Chlorophosphate Ester (Good Leaving Group) start->intermediate + POCl₃ product Unrearranged Alkene intermediate->product + Pyridine (Base) - Pyridine-HCl - OPO₂Cl₂⁻

Caption: E2 dehydration mechanism using POCl₃/pyridine to prevent rearrangement.

Decision_Workflow decision decision e1_node e1_node e2_node e2_node start Start: Dehydration of This compound ask_goal Is the unrearranged alkene the desired product? start->ask_goal use_e2 Use E2 Conditions: - POCl₃ / Pyridine - Low Temperature (0 °C) ask_goal->use_e2  Yes use_e1 Use E1 Conditions: - Conc. H₂SO₄ - High Temperature ask_goal->use_e1  No outcome_e2 Result: High yield of 3-tert-butylcyclohexene use_e2->outcome_e2 outcome_e1 Result: Mixture of rearranged and unrearranged alkenes use_e1->outcome_e1

Caption: Workflow for selecting dehydration reaction conditions.

References

troubleshooting low conversion rates in 3-tert-butylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 3-tert-butylcyclohexanol.

Troubleshooting Guide

This guide addresses specific issues that can lead to low conversion rates during the reduction of 3-tert-butylcyclohexanone to this compound.

Question 1: I am experiencing very low or no conversion of my starting ketone. What are the primary factors to investigate?

Low or no conversion is often due to issues with the reducing agent, reaction conditions, or the quality of the starting materials. A systematic check of the following points is recommended.

Troubleshooting Steps:

  • Verify the Activity of the Reducing Agent:

    • Sodium Borohydride (B1222165) (NaBH₄): This reagent can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simpler, reliable ketone. NaBH₄ is a mild reducing agent and reacts more slowly with carbonyls than with protic solvents, but its efficacy can be compromised.[1][2]

    • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive reagent that reacts violently with protic solvents like water and alcohols.[1][2] Ensure it has been stored under anhydrous conditions. Any exposure to moisture will deactivate it.

    • Catalytic Hydrogenation: The catalyst (e.g., Rhodium, Iridium, Nickel) can lose activity.[3][4][5] Ensure proper activation and handling of the catalyst. Catalyst poisoning from impurities in the starting material or solvent can also occur.[6]

  • Check Reaction Conditions:

    • Solvent: The choice of solvent is critical. For NaBH₄, alcoholic solvents like methanol (B129727) or ethanol (B145695) are common.[7] For the more reactive LiAlH₄, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are mandatory.[1][2] The presence of water in reactions with LiAlH₄ is a significant safety hazard and will consume the reagent.[2]

    • Temperature: While many reductions can be performed at room temperature, some may require cooling (especially with highly reactive hydrides) or gentle heating to proceed at a reasonable rate.[6][8] Suboptimal temperatures can lead to slow or incomplete reactions.[6]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Assess Starting Material and Reagent Purity:

    • 3-tert-Butylcyclohexanone: Impurities in the starting ketone can interfere with the reaction, for instance by poisoning the catalyst in a hydrogenation reaction.[6]

    • Anhydrous Conditions: For reactions involving LiAlH₄, all glassware, solvents, and starting materials must be scrupulously dried to prevent quenching of the reducing agent.

Question 2: My conversion rate is moderate, but the reaction seems to have stopped prematurely. What could be the cause?

An incomplete reaction often points to an insufficient amount of reducing agent or its gradual deactivation during the process.

Troubleshooting Steps:

  • Stoichiometry of the Reducing Agent:

    • Theoretically, one mole of NaBH₄ can reduce four moles of a ketone.[9] However, in practice, it is common to use a molar excess of the hydride reagent to ensure complete conversion.[9][10]

    • Similarly, with LiAlH₄, a molar excess is typically used.

  • Incremental Addition of Reducing Agent: For larger-scale reactions, adding the reducing agent in portions can help maintain its concentration and activity throughout the reaction.

  • Reaction Monitoring: Actively monitor the reaction by TLC or GC. If the reaction stalls, a careful additional charge of the reducing agent might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity (cis/trans ratio) in the synthesis of this compound, and how can I influence it?

The stereochemical outcome of the reduction of 3-tert-butylcyclohexanone depends significantly on the steric bulk of the reducing agent.

  • Small Hydride Reagents (e.g., NaBH₄): These reagents can approach the carbonyl group from the axial or equatorial face. For substituted cyclohexanones, axial attack is often favored, leading to the equatorial alcohol. However, the presence of the bulky tert-butyl group influences this. For the closely related 4-tert-butylcyclohexanone, reduction with NaBH₄ typically yields the trans isomer as the major product, where the hydroxyl group is in the more stable equatorial position.[11][12][13] This suggests that attack occurs from the axial face.

  • Bulky Hydride Reagents (e.g., L-Selectride® - lithium tri-sec-butylborohydride): These sterically hindered reagents preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol (cis isomer) as the major product.[3][11][12]

  • Catalytic Hydrogenation: The stereoselectivity can be influenced by the choice of catalyst and reaction conditions. For example, using specific rhodium catalysts can favor the formation of the cis isomer.[3][14]

Q2: How do I properly quench the reaction and work up the product mixture?

Proper quenching is crucial for safety and for isolating the product.

  • After NaBH₄ Reduction: The reaction is typically quenched by the slow, careful addition of an acid (e.g., dilute HCl or H₂SO₄) to neutralize any remaining borohydride and to protonate the resulting alkoxide.[1][7][15] This process will generate hydrogen gas, so it must be done in a well-ventilated fume hood.

  • After LiAlH₄ Reduction: This requires a very cautious, sequential addition of water and/or aqueous base to decompose the excess hydride and the aluminum salts. A common procedure is the Fieser workup, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure is highly exothermic and produces hydrogen gas.

Following the quench, the product is typically extracted into an organic solvent (e.g., diethyl ether), the organic layer is washed, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation.[1][3][8]

Q3: My final product is impure. What are the likely contaminants and how can I purify it?

Common impurities include unreacted starting material, the isomeric alcohol, and byproducts from side reactions.

  • Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization is an effective method for purification.[3] A suitable solvent system might be aqueous ethanol or petroleum ether.[3][8]

    • Column Chromatography: This is a versatile method for separating the desired alcohol isomer from the starting ketone and the other isomer.

    • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be used for purification.

Data Presentation

Table 1: Comparison of Reducing Agents for Cyclohexanone Reduction

Reducing AgentTypical Solvent(s)ReactivityStereoselectivity with 4-tert-butylcyclohexanoneSafety Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolMildFavors trans (equatorial) alcohol[11][12][13]Water-reactive, but can be used in protic solvents.[1]
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF (anhydrous)StrongFavors trans (equatorial) alcohol[11]Violently reactive with water and protic solvents.[1][2]
L-Selectride® THF (anhydrous)Strong, Sterically HinderedFavors cis (axial) alcohol[3][11][12]Air and moisture sensitive.
Catalytic Hydrogenation (e.g., Rh/C) Cyclohexane, Ethyl AcetateVaries with catalystCan be tuned to favor cis isomer[3][14]Requires handling of flammable hydrogen gas and specialized pressure equipment.

Experimental Protocols

Methodology 1: Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride (Adapted from literature for illustrative purposes)[1][16]

  • Setup: In a suitable Erlenmeyer flask, dissolve 3-tert-butylcyclohexanone (1.0 eq) in methanol. Cool the flask in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve sodium borohydride (0.4 eq) in a small amount of cold methanol. Slowly add the NaBH₄ solution to the stirred ketone solution.

  • Reaction: Stir the reaction mixture in the ice bath for 20-30 minutes. Monitor the disappearance of the starting material by TLC.

  • Quench: Slowly and carefully add dilute hydrochloric acid to the reaction mixture until the bubbling (hydrogen gas evolution) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Work-up: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate Observed CheckReagent 1. Check Reducing Agent Activity - Fresh Reagent? - Stored Properly? Start->CheckReagent CheckConditions 2. Verify Reaction Conditions - Correct Anhydrous Solvent? - Optimal Temperature? - Sufficient Reaction Time? CheckReagent->CheckConditions CheckPurity 3. Assess Material Purity - Starting Ketone Pure? - Solvent Free of Inhibitors? CheckConditions->CheckPurity IncompleteReaction Reaction Stalled? (Incomplete Conversion) CheckPurity->IncompleteReaction CheckStoichiometry 4. Check Reagent Stoichiometry - Sufficient Molar Excess? IncompleteReaction->CheckStoichiometry Yes Resolved Problem Resolved Proceed with Work-up IncompleteReaction->Resolved No Monitor 5. Monitor Reaction Progress (TLC/GC) CheckStoichiometry->Monitor Monitor->Resolved

Caption: Troubleshooting workflow for low conversion rates.

Stereoselectivity_Logic Start Choice of Reducing Agent SmallReagent Small Reagent (e.g., NaBH4) Start->SmallReagent BulkyReagent Bulky Reagent (e.g., L-Selectride®) Start->BulkyReagent AxialAttack Axial Attack Favored SmallReagent->AxialAttack EquatorialAttack Equatorial Attack Favored BulkyReagent->EquatorialAttack EquatorialOH Equatorial -OH (trans-isomer) AxialAttack->EquatorialOH AxialOH Axial -OH (cis-isomer) EquatorialAttack->AxialOH

Caption: Factors influencing stereoselectivity in reduction.

References

Technical Support Center: Synthesis of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the lab-scale synthesis of 3-tert-butylcyclohexanol, a common procedure in research and development environments. The primary focus is on the reduction of 3-tert-butylcyclohexanone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, work-up, and purification of this compound.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
TR-01 Low or no product yield after reaction. 1. Inactive reducing agent: Sodium borohydride (B1222165) (NaBH₄) can decompose if not stored properly. 2. Insufficient reducing agent: The molar ratio of NaBH₄ to the ketone may be too low. 3. Low reaction temperature: The reaction may be too slow at very low temperatures. 4. Decomposition of starting material: The starting ketone may be impure or have degraded.1. Use fresh, properly stored NaBH₄. 2. Recalculate and ensure the correct molar equivalents of NaBH₄ are used (typically a slight excess). 3. Allow the reaction to proceed at room temperature or as specified in the protocol. 4. Check the purity of the 3-tert-butylcyclohexanone by TLC or NMR before starting the reaction.
TR-02 The reaction is very slow or appears to have stalled. 1. Poor solubility of the ketone: 3-tert-butylcyclohexanone may not be fully dissolved in the solvent. 2. Inadequate mixing: Poor stirring can lead to localized concentrations of reactants.1. Ensure the ketone is fully dissolved before adding the reducing agent. Gentle warming can be applied if the solvent allows, followed by cooling to the reaction temperature.[1] 2. Use a magnetic stirrer and a stir bar of appropriate size to ensure efficient mixing.
TR-03 A significant amount of starting material (ketone) remains after the reaction. 1. Incomplete reaction: The reaction time may have been too short. 2. Premature quenching: The quenching agent (e.g., acid) was added before the reaction was complete.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the ketone spot is still prominent. 2. Ensure the reaction has gone to completion before adding the quenching agent.
TR-04 The product is an oil and does not solidify. 1. Presence of impurities: Residual solvent or byproducts can lower the melting point. 2. Incorrect isomer ratio: The ratio of cis to trans isomers can affect the physical state of the product mixture.1. Ensure the product is thoroughly dried after extraction. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can help purify the product and induce solidification.[2] 2. Analyze the isomer ratio using GC or NMR. While both are solids, a mixture might have a depressed melting point.
TR-05 During work-up, an emulsion forms in the separatory funnel. 1. Vigorous shaking: Shaking the separatory funnel too aggressively can lead to emulsions. 2. Presence of fine solid particles: Insoluble byproducts can stabilize emulsions.1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If solids are present, filtration through a pad of celite may be necessary before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common lab-scale synthesis starts with the reduction of 3-tert-butylcyclohexanone.[2]

Q2: Which reducing agent is most commonly used for this synthesis?

Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation because it is selective for ketones and aldehydes and is safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][3][4]

Q3: What solvents are suitable for the reduction of 3-tert-butylcyclohexanone with NaBH₄?

Protic solvents such as methanol (B129727) or ethanol (B145695) are commonly used for this reduction.[1][3]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting ketone (3-tert-butylcyclohexanone) and the product alcohol (this compound) will be visible. The reaction is complete when the ketone spot has disappeared.

Q5: What is the purpose of adding acid during the work-up?

A dilute acid, such as hydrochloric acid (HCl), is added to quench the excess sodium borohydride and to neutralize the borate (B1201080) esters formed during the reaction.[5]

Q6: How can I separate the cis and trans isomers of this compound?

The separation of cis and trans isomers can be challenging on a large scale. Column chromatography is a common laboratory technique for separating diastereomers. Gas chromatography (GC) can also be used for analytical separation and quantification of the isomer ratio.[2]

Q7: What are the expected spectroscopic signatures for this compound?

In the ¹H NMR spectrum, a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) is expected. The chemical shift of this proton will differ for the cis and trans isomers. For the analogous 4-tert-butylcyclohexanol, the proton of the trans isomer appears at approximately 3.5 ppm, while the cis isomer's proton is observed around 4.0 ppm.[3][5] In the IR spectrum, the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (around 1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) in the product is indicative of a successful reduction.

Experimental Protocol: Reduction of 3-tert-butylcyclohexanone with Sodium Borohydride

This protocol is a representative procedure for the lab-scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-tert-butylcyclohexanone154.251.0 g6.48 mmol
Methanol32.0420 mL-
Sodium Borohydride (NaBH₄)37.830.25 g6.61 mmol
3 M Hydrochloric Acid (HCl)-~10 mL-
Diethyl Ether-~40 mL-
Saturated Sodium Bicarbonate-~20 mL-
Brine (Saturated NaCl)-~20 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of 3-tert-butylcyclohexanone in 20 mL of methanol. Stir the solution at room temperature until the ketone has completely dissolved.

  • Addition of Reducing Agent: Carefully and portion-wise, add 0.25 g of sodium borohydride to the stirred solution over approximately 5 minutes. The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Quenching: Slowly and carefully add 10 mL of 3 M HCl to the reaction mixture to quench the excess sodium borohydride. Hydrogen gas evolution will be observed. Continue stirring for another 10 minutes.

  • Extraction: Transfer the mixture to a 125 mL separatory funnel. Add 20 mL of diethyl ether and shake gently. Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Ketone in Methanol add_nabh4 Add NaBH4 dissolve->add_nabh4 react Stir at RT add_nabh4->react quench Quench with HCl react->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Product (GC, NMR, IR) evaporate->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inactive NaBH4 start->cause1 cause2 Insufficient NaBH4 start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Use Fresh Reagent cause1->sol1 sol2 Check Stoichiometry cause2->sol2 sol3 Monitor with TLC cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

resolving complex NMR spectra in 3-tert-butylcyclohexanol mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-butylcyclohexanol mixtures. It focuses on resolving complex Nuclear Magnetic Resonance (NMR) spectra to distinguish between diastereomers (cis/trans) and enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General NMR Troubleshooting

Q1: My ¹H NMR spectrum has broad peaks. What could be the cause?

A1: Peak broadening can result from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader signals. Try diluting your sample.

  • Inhomogeneity: The sample may not be fully dissolved or may contain particulate matter. Ensure complete dissolution and filter the sample if necessary.

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening. Purify your sample to remove these impurities.[1]

Q2: The signals for my cyclohexane (B81311) ring protons are overlapping, making analysis impossible. What are my options?

A2: Signal overlap is a common issue with cycloalkanes due to the small differences in chemical shifts between protons.[2][3][4] Here are several strategies to resolve overlapping multiplets:

  • Change NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[1]

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase signal dispersion, spreading the multiplets out and reducing overlap.[2]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[5][6]

  • Pure Shift NMR: Advanced techniques like "pure shift" NMR can collapse complex multiplets into singlets, dramatically improving spectral resolution and making it easier to identify individual signals and determine diastereomeric ratios.[7]

Section 2: Diastereomer Analysis (Cis vs. Trans)

Q1: How can I use ¹H NMR to distinguish between cis- and trans-3-tert-butylcyclohexanol?

A1: The key is to analyze the signal for the proton on the carbon bearing the hydroxyl group (H-1). The bulky tert-butyl group at the C-3 position will preferentially occupy an equatorial position, locking the cyclohexane ring into a specific chair conformation. This conformational lock leads to distinct differences in the chemical shift and multiplicity of the H-1 proton for the cis and trans isomers.

  • trans-Isomer: The hydroxyl group is equatorial, forcing the H-1 proton into an axial position. An axial H-1 proton will have large diaxial couplings (J ≈ 9-12 Hz) to the two adjacent axial protons on C-2 and C-6. This typically results in a multiplet that appears as a triplet of triplets, or sometimes a pentet, with a relatively large width.[8]

  • cis-Isomer: The hydroxyl group is axial, forcing the H-1 proton into an equatorial position. An equatorial H-1 proton has smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 3-4 Hz) to its neighbors.[8] This results in a narrower multiplet, often appearing as a broad singlet or a multiplet with small, poorly resolved couplings.

Q2: How do I determine the diastereomeric ratio (dr) of a cis/trans mixture?

A2: The diastereomeric ratio can be determined by integrating well-resolved signals that are unique to each isomer. The H-1 proton signals are often the best candidates.

  • Identify the distinct H-1 signal for the cis isomer and the trans isomer.

  • Integrate both signals accurately.

  • The ratio of the integration values corresponds to the diastereomeric ratio. If the H-1 signals overlap, you may need to find other resolved signals in the spectrum or use techniques like pure shift NMR to simplify the spectrum for accurate integration.[7]

Quantitative Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key protons and carbons in the diastereomers of this compound. These values are based on established principles for substituted cyclohexanes and may vary slightly depending on the solvent and spectrometer frequency.[9]

Isomer Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
cis H-1 (equatorial)~4.0 - 4.2~65 - 68Narrow multiplet due to small coupling constants.
C-1
t-Butyl (H)~0.85~27.5Singlet, 9H.
t-Butyl (C)~32.2
trans H-1 (axial)~3.5 - 3.7~71 - 74Broad multiplet with large coupling constants.
C-1
t-Butyl (H)~0.85~27.5Singlet, 9H.
t-Butyl (C)~32.2
Section 3: Enantiomer Analysis

Q1: My sample is a racemic mixture. How can I use NMR to determine the enantiomeric excess (ee)?

A1: Enantiomers are indistinguishable in a standard (achiral) NMR experiment. To resolve their signals, you must introduce a chiral environment. This is typically done by using a chiral resolving agent.[10][11] There are two main types:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the hydroxyl group of your analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they will have distinct signals in the NMR spectrum.[10][12] A common example is Mosher's acid ((R)- or (S)-MTPA).

  • Chiral Solvating Agents (CSAs): These agents form weak, non-covalent diastereomeric complexes with your analyte. This interaction is often sufficient to induce small chemical shift differences between the signals of the two enantiomers, allowing for their quantification.[11][13]

Once the signals for the two enantiomers are resolved, the enantiomeric excess (ee) can be calculated from the integration (I) of their respective peaks: ee (%) = |(I_R - I_S) / (I_R + I_S)| * 100

Visualized Workflows and Logic

G cluster_0 Workflow for Isomer Identification start Acquire 1D ¹H NMR Spectrum of this compound Mixture check_overlap Are key signals (e.g., H-1) well-resolved? start->check_overlap run_2d Acquire 2D COSY Spectrum check_overlap->run_2d No (Overlap) analyze_1d Analyze H-1 Multiplicity and J-couplings check_overlap->analyze_1d  Yes run_2d->analyze_1d  Use correlations to aid analysis assign_isomers Assign cis and trans Isomers analyze_1d->assign_isomers quantify Integrate resolved signals to determine dr assign_isomers->quantify

Caption: Workflow for distinguishing and quantifying diastereomers.

G cluster_1 Logic for H-1 Signal Differentiation cis cis-Isomer (Axial -OH) h1_eq H-1 is Equatorial cis->h1_eq trans trans-Isomer (Equatorial -OH) h1_ax H-1 is Axial trans->h1_ax coupling_small Small J-couplings (J_ae, J_ee ≈ 3-4 Hz) h1_eq->coupling_small coupling_large Large J-couplings (J_aa ≈ 9-12 Hz) h1_ax->coupling_large signal_narrow Result: Narrow Multiplet (Higher Chemical Shift) coupling_small->signal_narrow signal_broad Result: Broad Multiplet (Lower Chemical Shift) coupling_large->signal_broad

Caption: Logic for differentiating cis and trans isomers via H-1 NMR signal.

G cluster_2 Workflow for Enantiomeric Resolution using a CDA start Racemic Mixture of Alcohol (R-OH and S-OH) reaction Chemical Reaction start->reaction cda Add single enantiomer of CDA (e.g., (R)-Mosher's Acid Chloride) cda->reaction diastereomers Forms Diastereomeric Mixture (R-OH-R-CDA and S-OH-R-CDA) reaction->diastereomers nmr Acquire ¹H or ¹⁹F NMR Spectrum diastereomers->nmr analysis Observe separate, distinct signals for each diastereomer nmr->analysis quantify Integrate signals to determine enantiomeric excess (ee) analysis->quantify

Caption: Workflow for resolving enantiomers using a Chiral Derivatizing Agent.

Experimental Protocols

Protocol 1: Acquisition of a 2D COSY Spectrum

This protocol helps establish proton-proton coupling networks, which is invaluable for assigning signals in crowded regions of the spectrum.[5]

  • Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (e.g., 10-15 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Spectrometer Setup: Tune and lock the spectrometer as usual. Acquire a standard 1D proton spectrum first and correctly reference it. Note the spectral width required to encompass all proton signals.

  • COSY Experiment:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width (SW) in both dimensions (F1 and F2) to be the same as the 1D spectrum.

    • Set the number of data points in the direct dimension (F2) to 1K or 2K.

    • Set the number of increments in the indirect dimension (F1) to 256 or 512. More increments will provide better resolution in F1 but will increase the experiment time.

    • Set the number of scans per increment (typically 2, 4, or 8) depending on sample concentration.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Data Processing:

    • After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and symmetrize it if necessary.

  • Interpretation: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are J-coupled.

Protocol 2: Enantiomeric Resolution using Mosher's Ester Analysis

This protocol describes the use of a Chiral Derivatizing Agent (CDA), specifically Mosher's acid chloride (MTPA-Cl), to determine enantiomeric excess and/or absolute configuration.[10]

  • Reaction Setup (Perform in two separate, dry NMR tubes or vials):

    • Reaction A: To ~5 mg of the this compound mixture, add 0.5 mL of anhydrous pyridine-d₅. Then, add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.

    • Reaction B: In a separate tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Cap the tubes, mix gently, and let them stand at room temperature. The reaction is typically complete within 1-2 hours but can be monitored by acquiring periodic ¹H NMR spectra until the H-1 signal of the starting alcohol has disappeared.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum for each of the two diastereomeric ester mixtures.

    • The tert-butyl signal or other well-resolved protons should now appear as two distinct signals, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer (in the case of Reaction A).

  • Quantification: Integrate the separated signals corresponding to the two diastereomers. The ratio of these integrals will give you the enantiomeric ratio of your starting alcohol.

References

Technical Support Center: Quantitative Analysis of 3-tert-Butylcyclohexanol Isomer Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-tert-butylcyclohexanol isomer ratios.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the cis/trans isomer ratio of this compound?

A1: The two most common and effective methods for quantifying the diastereomeric ratio of cis- and trans-3-tert-butylcyclohexanol are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS separates the isomers based on their differential interaction with the stationary phase of the GC column. The relative abundance of each isomer is determined by integrating the area of their corresponding peaks in the chromatogram.

  • ¹H NMR spectroscopy distinguishes between the isomers based on the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (the carbinol proton). The ratio is calculated from the integration of the distinct signals for the cis and trans isomers.

Q2: Which isomer, cis or trans-3-tert-butylcyclohexanol, is expected to be the major product in the reduction of 3-tert-butylcyclohexanone?

A2: The major product depends on the steric bulk of the reducing agent.

  • Small hydride reagents , such as sodium borohydride (B1222165) (NaBH₄), generally favor axial attack on the carbonyl group. This leads to the formation of the equatorial alcohol, which in the case of this compound, is the trans isomer.

  • Bulky hydride reagents , such as L-Selectride®, favor equatorial attack due to steric hindrance. This results in the formation of the axial alcohol, making the cis isomer the major product.

Q3: How does the tert-butyl group influence the conformation of the cyclohexane (B81311) ring?

A3: The large steric bulk of the tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position. This minimizes energetically unfavorable 1,3-diaxial interactions. This conformational locking is crucial for the clear differentiation of the isomers by ¹H NMR, as it results in distinct and predictable chemical shifts and coupling constants for the axial and equatorial protons.

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor or no separation of cis and trans isomer peaks.

  • Question: My GC chromatogram shows a single broad peak or two heavily overlapping peaks for the this compound isomers. How can I improve the resolution?

  • Answer:

    • Optimize the Temperature Program: A temperature ramp that is too fast can cause co-elution. Try a slower ramp rate, especially around the expected elution temperature of the isomers, to allow for better interaction with the stationary phase.[1]

    • Select an Appropriate GC Column: Isomer separation is highly dependent on the column's stationary phase. For cyclohexanol (B46403) derivatives, a mid-to-high polarity column, such as one with a wax-based or polyethylene (B3416737) glycol (e.g., Carbowax) stationary phase, is often effective. Standard non-polar phases like HP-5MS may not provide sufficient selectivity.[2]

    • Check Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions. An incorrect flow rate can lead to band broadening and reduced resolution.

    • Reduce Injection Volume: Overloading the column can cause peak broadening and poor separation. Try injecting a smaller volume or a more dilute sample.[3]

Issue 2: Peak tailing for one or both isomer peaks.

  • Question: The peaks for my this compound isomers are asymmetrical with significant tailing. What is the cause and how can I fix it?

  • Answer:

    • Check for Active Sites: The hydroxyl group of the analyte can interact with active sites (e.g., exposed silanols) in the injector liner or the GC column, causing peak tailing. Use a deactivated liner and a high-quality, well-conditioned column.

    • Column Maintenance: If the column is old or has been used extensively with crude samples, the front end may be contaminated. Trimming 10-20 cm from the inlet of the column can often resolve this issue.[4]

    • Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization and tailing. Ensure the temperature is appropriate for the analyte's boiling point.

¹H NMR Analysis

Issue 1: Difficulty in assigning the cis and trans carbinol proton signals.

  • Question: I see two distinct multiplets in the 3.5-4.5 ppm region of my ¹H NMR spectrum, but I'm unsure which corresponds to the cis and trans isomer. How can I assign them?

  • Answer:

    • Analyze the Chemical Shift: Due to the locked conformation, the carbinol proton of the cis isomer is in an axial position, while in the trans isomer, it is equatorial. Equatorial protons are typically deshielded compared to their axial counterparts and thus appear at a higher chemical shift (further downfield). Therefore, the multiplet at the higher chemical shift corresponds to the trans isomer, and the upfield multiplet corresponds to the cis isomer.[5]

    • Examine the Coupling Constants (J-values): The splitting pattern and coupling constants provide definitive assignments.

      • The axial proton of the cis isomer will exhibit large axial-axial couplings (typically 9-12 Hz) to the adjacent axial protons, resulting in a wider multiplet, often a triplet of triplets.

      • The equatorial proton of the trans isomer will have smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz), leading to a narrower multiplet.[6][7]

Issue 2: Inaccurate isomer ratio from integration.

  • Question: The isomer ratio I calculated from the ¹H NMR integration seems incorrect or inconsistent. What could be the problem?

  • Answer:

    • Ensure Full Relaxation: For quantitative NMR, a sufficient relaxation delay (D1) between scans is crucial. A delay of at least 5 times the longest T1 relaxation time of the protons being integrated is recommended. For quantitative accuracy, a relaxation delay of 10 seconds is often a safe starting point.

    • Check for Overlapping Peaks: Ensure that the signals you are integrating do not overlap with impurity or solvent peaks. The baseline around the integrated peaks should be flat and well-defined.

    • Proper Phasing and Baseline Correction: Inaccurate phasing and baseline correction can significantly affect the accuracy of integration. Carefully phase the spectrum and apply a baseline correction before integrating the signals of interest.

Quantitative Data

The following table summarizes typical isomer ratios obtained from the reduction of substituted cyclohexanones under different conditions. While the data below is for the closely related 4-tert-butylcyclohexanone, the principles of stereoselectivity are directly applicable to the 3-substituted analogue.

Reducing AgentSubstrateMajor IsomerMinor IsomerTypical Ratio (Major:Minor)Reference
Sodium Borohydride (NaBH₄)4-tert-butylcyclohexanonetranscis2.4 : 1[8]
Lithium Aluminum Hydride (LiAlH₄)4-tert-butylcyclohexanonetranscis9.5 : 1[8]
L-Selectride®4-tert-butylcyclohexanonecistrans20 : 1[8]
Hydrogenation (Rhodium on Carbon catalyst)4-tert-butylphenolcistrans~82 : 16[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomer Ratio
  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound isomer mixture in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: Agilent J&W DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-200).

  • Data Analysis:

    • Identify the peaks for cis- and trans-3-tert-butylcyclohexanol based on their retention times. Typically, the trans isomer with the equatorial hydroxyl group is slightly less polar and may elute slightly earlier.

    • Integrate the peak area for each isomer.

    • Calculate the isomer ratio by dividing the peak area of one isomer by the sum of the peak areas for both isomers and multiplying by 100%.

Protocol 2: ¹H NMR Analysis of this compound Isomer Ratio
  • Sample Preparation: Dissolve 10-20 mg of the this compound isomer mixture in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • NMR Instrumentation and Parameters:

    • Spectrometer: 400 MHz NMR spectrometer or higher.

    • Pulse Sequence: Standard 1D proton experiment.

    • Number of Scans: 16 (adjust for desired signal-to-noise).

    • Relaxation Delay (D1): 10 seconds for accurate quantification.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: ~12 ppm.

  • Data Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Identify the distinct multiplets for the carbinol protons of the cis and trans isomers (typically between 3.5 and 4.5 ppm).

    • Integrate the area under each of these multiplets.

    • Calculate the isomer ratio from the integration values. For example, if the integral for the cis isomer is 1.0 and the integral for the trans isomer is 2.5, the ratio is 1.0 : 2.5.

Visualizations

GC_Troubleshooting_Workflow cluster_steps Troubleshooting Steps start Poor Peak Resolution (Co-elution) step1 Step 1: Optimize Temp Program (Slower Ramp Rate) start->step1 Start Here step2 Step 2: Check GC Column (Use Polar Stationary Phase) step1->step2 If no improvement step3 Step 3: Verify Carrier Gas Flow (Optimize Flow Rate) step2->step3 If no improvement step4 Step 4: Check Sample Concentration (Inject Less/Dilute) step3->step4 If no improvement end_node Resolution Improved step4->end_node Problem Solved NMR_Assignment_Logic cluster_analysis Analysis Criteria cluster_results Isomer Assignment start Two Multiplets Observed (3.5-4.5 ppm) chem_shift Chemical Shift (δ) start->chem_shift coupling Coupling Constant (J) start->coupling trans_isomer Trans Isomer (Equatorial H) chem_shift->trans_isomer Higher δ (Downfield) cis_isomer Cis Isomer (Axial H) chem_shift->cis_isomer Lower δ (Upfield) coupling->trans_isomer Small J-values (2-5 Hz) (Narrow Multiplet) coupling->cis_isomer Large J-values (9-12 Hz) (Wide Multiplet)

References

common impurities found in commercial 3-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-tert-butylcyclohexanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Unexpected Reaction Stereoselectivity The isomeric ratio (cis/trans) of the starting material may differ from expectations. Commercial this compound is a mixture of cis and trans isomers.Characterize the isomeric ratio of your commercial batch using GC-MS or NMR before starting your experiment. The steric hindrance of the bulky tert-butyl group can influence reaction outcomes.
Incomplete or Slow Reaction The hydroxyl group of this compound is sterically hindered, which can slow down reaction rates.[1]Consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more reactive reagent. For oxidation reactions, be aware that sterically hindered alcohols may react at different rates.
Presence of Ketone Impurity in Product The starting material may contain residual 3-tert-butylcyclohexanone from its synthesis.Check the purity of the starting material by GC-MS. If significant amounts of the ketone are present, consider purifying the alcohol before use, for example, by recrystallization.
Formation of Elimination Byproducts Under acidic or high-temperature conditions, dehydration of the alcohol can occur, leading to the formation of tert-butylcyclohexene isomers.Use milder reaction conditions and avoid strong, non-volatile acids if elimination is not the desired outcome.
Inconsistent Results Between Batches The impurity profile and isomeric ratio can vary between different commercial batches.Qualify each new batch of this compound by running a standard analysis (e.g., GC-MS) to ensure consistency.

Frequently Asked Questions (FAQs)

What are the common impurities found in commercial this compound?

Commercial this compound is typically synthesized through the hydrogenation of 3-tert-butylphenol (B181075) or the reduction of 3-tert-butylcyclohexanone. Based on these synthetic routes, the following impurities are commonly encountered:

  • Isomers: The most significant "impurity" is the presence of both cis and trans isomers of this compound. The ratio of these isomers can vary between suppliers and batches.

  • Unreacted Starting Materials: Residual amounts of 3-tert-butylphenol or 3-tert-butylcyclohexanone may be present.

  • Byproducts: Minor amounts of byproducts from the synthesis, such as tert-butylcyclohexane (B1196954) from over-reduction, may be present.

What is the expected isomeric ratio of commercial this compound?

The exact cis/trans isomer ratio can vary. For the analogous 4-tert-butylcyclohexanol (B146172), a typical commercial product has a cis/trans ratio of approximately 30:70.[3] It is recommended to determine the specific isomeric ratio of your batch using analytical methods like GC-MS or NMR if stereochemistry is critical for your application.

How can I determine the purity and isomeric ratio of my this compound?

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for determining the purity and isomeric ratio. The two isomers will likely have slightly different retention times, and the relative peak areas can be used to estimate their ratio. Unreacted starting materials and byproducts can also be identified and quantified.

Experimental Protocols

Purity and Isomer Ratio Analysis by Gas Chromatography (GC)

This protocol is a general guideline for the analysis of this compound purity and isomer ratio. Instrument conditions may need to be optimized for your specific equipment and column.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) detector.

  • Capillary column suitable for polar analytes (e.g., a wax-type column like Carbowax 20M or a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Prepare a 1 mg/mL solution of the commercial this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-Wax or HP-5ms)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Detector Temperature (FID): 280 °C

  • MS Transfer Line Temperature (if applicable): 280 °C

  • MS Ion Source Temperature (if applicable): 230 °C

  • MS Scan Range (if applicable): m/z 40-300

Data Analysis:

The expected elution order is typically the unreacted ketone (if present), followed by the cis- and trans-isomers of this compound.[4] The relative percentage of each component can be determined from the peak area percentages in the chromatogram.

Visualizations

Logical Workflow for Troubleshooting this compound Reactions

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes cluster_3 Solutions start Unexpected Experimental Outcome purity Check Purity of Starting Material (GC-MS) start->purity isomer_ratio Determine Isomer Ratio (GC-MS/NMR) start->isomer_ratio reaction_cond Suboptimal Reaction Conditions start->reaction_cond impure_sm Impure Starting Material purity->impure_sm incorrect_isomer Incorrect Isomer Ratio isomer_ratio->incorrect_isomer purify Purify Starting Material impure_sm->purify adjust_reagents Adjust Stoichiometry/Reagents based on Isomer Ratio incorrect_isomer->adjust_reagents optimize_cond Optimize Reaction Conditions (Temp, Time, Catalyst) reaction_cond->optimize_cond

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Signaling Pathway for Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Results sample Commercial this compound dissolve Dissolve in Appropriate Solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms chromatogram Analyze Chromatogram gcms->chromatogram mass_spectra Analyze Mass Spectra gcms->mass_spectra purity_determination Determine Purity (%) chromatogram->purity_determination isomer_quant Quantify Isomer Ratio chromatogram->isomer_quant impurity_id Identify Other Impurities mass_spectra->impurity_id

Caption: Workflow for the analysis of impurities in this compound.

References

Technical Support Center: Purification of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 3-tert-butylcyclohexanol purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most common impurities are the unreacted starting material, 3-tert-butylcyclohexanone, and the corresponding stereoisomer (cis- or trans-3-tert-butylcyclohexanol). The ratio of cis to trans isomers formed depends on the reducing agent and reaction conditions used during the synthesis.

Q2: Which methods are most effective for purifying this compound and separating its isomers?

A2: The two primary methods for purifying this compound and separating its cis and trans isomers are fractional crystallization and column chromatography.[1] The choice between these methods depends on the scale of the purification, the desired purity, and the isomeric ratio of the crude product.[1]

Q3: How do the cis and trans isomers of this compound differ, and how can these differences be exploited for separation?

A3: The key difference between the cis and trans isomers lies in the spatial arrangement of the hydroxyl (-OH) and tert-butyl groups. This results in slight differences in their physical properties, such as polarity and solubility, which are crucial for separation.[1]

  • Polarity: The cis isomer, with the hydroxyl group in a more sterically hindered position, tends to be slightly more polar than the trans isomer. This difference in polarity is the basis for separation by column chromatography.

  • Solubility & Crystal Packing: The trans isomer is generally more stable and may pack more efficiently into a crystal lattice, which can be leveraged during fractional crystallization.[1]

Q4: How can I monitor the progress of the purification?

A4: The progress of the purification can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). GC is particularly effective for quantifying the ratio of cis and trans isomers and detecting the presence of the starting ketone.[2][3] For TLC, a careful selection of the eluent system is necessary to achieve good resolution between the isomer spots, which may be very close.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Cis/Trans Isomers by Column Chromatography

Symptom: Collected fractions from the column are still a mixture of cis and trans isomers.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the eluent system. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A less polar system generally provides better separation for these isomers.
Column Overloading Ensure the amount of crude product loaded onto the column is appropriate for its size. A narrow initial band of the sample is crucial for good separation.[1]
Poor Column Packing Ensure the silica (B1680970) gel is packed uniformly and is free of air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.
Incorrect Flow Rate A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve resolution.[1]
Insufficient Column Dimensions For difficult separations, using a longer and narrower column provides more surface area and can enhance the separation of closely eluting compounds.[1]
Issue 2: Low Yield After Recrystallization

Symptom: A significant amount of product is lost during the recrystallization process.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For the related 4-tert-butylcyclohexanol (B146172), a mixture of ethanol (B145695) and water is effective.[2] A similar system should be a good starting point for the 3-isomer.
Cooling Too Rapidly Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[1][4]
Using Too Much Solvent Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated upon cooling, maximizing crystal formation.[5]
Product Remains in Mother Liquor Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[2][3]
Issue 3: Contamination with 3-tert-Butylcyclohexanone

Symptom: The purified product still contains the starting ketone.

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the initial reduction reaction has gone to completion. Monitor the reaction by TLC or GC.
Similar Polarity The ketone is close in polarity to the alcohol isomers. Careful optimization of the eluent system in column chromatography is necessary. The ketone is typically less polar than the alcohols and will elute first.
Co-crystallization If the ketone is present in high concentration, it may co-crystallize with the product. An initial purification by column chromatography to remove the bulk of the ketone may be necessary before recrystallization.

Quantitative Data

The following tables provide data on the purification of the closely related 4-tert-butylcyclohexanol, which can serve as a valuable reference for optimizing the purification of this compound.

Table 1: Recrystallization Efficiency for 4-tert-Butylcyclohexanol

Purification Step Initial Purity (cis:trans) Solvent System Final Purity (cis isomer) Overall Yield
Single Recrystallization96:440% Aqueous Ethanol>99%75-87%[2]

Table 2: Column Chromatography Elution Order

Compound Stationary Phase Typical Eluent Polarity Relative Elution Order
3-tert-ButylcyclohexanoneSilica GelLow1st (least polar)
trans-3-tert-ButylcyclohexanolSilica GelLow to Medium2nd
cis-3-tert-ButylcyclohexanolSilica GelMedium3rd (most polar)[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from the procedure for 4-tert-butylcyclohexanol and may require optimization.

  • Solvent Selection: Begin by testing the solubility of the crude this compound in various solvent systems. A mixture of ethanol and water or petroleum ether are good starting points.[2][3]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Heat the flask on a hot plate and add the minimum amount of the hot recrystallization solvent in portions until the solid just dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[1][6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Select a glass column of appropriate size and plug the bottom with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the column, ensuring there are no air bubbles. Add another layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel.[1][7]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The least polar compound (3-tert-butylcyclohexanone) will elute first, followed by the trans-isomer, and then the more polar cis-isomer.[1]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the fractions using TLC or GC.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound (mixture of isomers and ketone) dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_chrom Column Chromatography crude->column_chrom hot_filter Hot Filtration (optional, remove insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter mother_liquor Mother Liquor (contains soluble impurities and some product) vac_filter->mother_liquor crystals Purified Crystals of one Isomer vac_filter->crystals load_sample Load Sample onto Silica Gel Column column_chrom->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/GC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_isomer1 Pure Isomer 1 combine_pure->pure_isomer1 Fractions of Isomer 1 pure_isomer2 Pure Isomer 2 combine_pure->pure_isomer2 Fractions of Isomer 2

Caption: Purification workflows for this compound.

Troubleshooting_Logic Troubleshooting Isomer Separation by Column Chromatography start Poor Isomer Separation check_solvent Is the solvent system optimized? (TLC analysis) start->check_solvent optimize_solvent Adjust eluent polarity. Start with less polar mixture. check_solvent->optimize_solvent No check_loading Was the column overloaded? check_solvent->check_loading Yes optimize_solvent->check_loading reduce_load Reduce sample load. check_loading->reduce_load Yes check_flow Is the flow rate too fast? check_loading->check_flow No reduce_load->check_flow reduce_flow Decrease flow rate. check_flow->reduce_flow Yes check_column Are column dimensions adequate? check_flow->check_column No reduce_flow->check_column increase_column Use a longer/narrower column. check_column->increase_column No success Improved Separation check_column->success Yes increase_column->success

Caption: Troubleshooting logic for isomer separation.

References

Validation & Comparative

Thermodynamic Stability of cis- vs. trans-3-tert-butylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermodynamic stability of cis- and trans-3-tert-butylcyclohexanol. Understanding the conformational preferences and relative stabilities of substituted cyclohexanes is a cornerstone of stereochemistry, with significant implications for medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document synthesizes theoretical principles with established experimental data to provide a comprehensive analysis.

Core Concepts: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is predominantly governed by the steric interactions within their chair conformations. The chair conformation minimizes both angle and torsional strain, and substituents can occupy either axial or equatorial positions. Equatorial positions are generally more energetically favorable as they minimize steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsive forces from the two axial hydrogens on the same face of the ring.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

Comparison of cis- and trans-3-tert-butylcyclohexanol Stability

The key to understanding the relative stabilities of cis- and trans-3-tert-butylcyclohexanol lies in the conformational preferences of the bulky tert-butyl group and the hydroxyl group. The tert-butyl group is exceptionally bulky and possesses a large A-value, effectively "locking" the cyclohexane (B81311) ring in a conformation where the tert-butyl group is in the equatorial position to avoid severe 1,3-diaxial interactions.

  • trans-3-tert-butylcyclohexanol: In the trans isomer, the substituents are on opposite sides of the ring. This allows for a chair conformation where both the tert-butyl group and the hydroxyl group can reside in the more stable equatorial positions. This diequatorial conformation minimizes steric strain, rendering the trans isomer the more thermodynamically stable of the two.

  • cis-3-tert-butylcyclohexanol: In the cis isomer, the substituents are on the same side of the ring. To accommodate the strong preference of the tert-butyl group for the equatorial position, the hydroxyl group is forced into an axial position. This axial hydroxyl group experiences 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions, leading to increased steric strain and a higher energy state compared to the trans isomer.

Quantitative Data

Parametercis-3-tert-butylcyclohexanol (equatorial t-butyl, axial OH)trans-3-tert-butylcyclohexanol (diequatorial)
Most Stable Conformation (e,a)(e,e)
Major Steric Interactions 1,3-diaxial (axial OH with axial H's)Gauche interaction between equatorial groups
Estimated ΔG° of Conformer (kcal/mol) ~0.87~0
Estimated ΔG° (cis-trans isomerization) (kcal/mol) -0.87

Note: The energy of the diequatorial trans isomer is taken as the reference (0 kcal/mol). The energy of the cis isomer is estimated based on the A-value of the hydroxyl group, which represents the energy cost of it being in an axial position.

Experimental Protocols

The relative thermodynamic stability of cis- and trans-3-tert-butylcyclohexanol can be determined experimentally by establishing an equilibrium between the two isomers and quantifying their ratio.

Experimental Workflow for Isomer Equilibration

G cluster_start Starting Material cluster_equilibration Equilibration cluster_workup Work-up cluster_analysis Analysis cluster_calculation Calculation start Mixture of cis/trans 3-tert-butylcyclohexanol reflux Dissolve in a suitable solvent (e.g., isopropanol) containing a catalytic amount of a strong base (e.g., sodium isopropoxide) and a small amount of the corresponding ketone (3-tert-butylcyclohexanone). start->reflux 1. heat Reflux the mixture for a sufficient time to reach thermodynamic equilibrium. reflux->heat 2. quench Cool the reaction mixture and neutralize the base with a weak acid. heat->quench 3. extract Extract the isomers with an organic solvent (e.g., diethyl ether). quench->extract 4. dry Dry the organic layer over an anhydrous salt (e.g., MgSO4). extract->dry 5. concentrate Remove the solvent under reduced pressure. dry->concentrate 6. gc Analyze the resulting isomer mixture by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative concentrations of the cis and trans isomers. concentrate->gc 7. keq Calculate the equilibrium constant (Keq = [trans]/[cis]). gc->keq 8. deltaG Calculate the Gibbs free energy difference (ΔG° = -RTlnKeq). keq->deltaG 9.

Caption: Workflow for the experimental determination of thermodynamic stability.

Conformational Equilibria Visualization

The following diagrams illustrate the chair conformations of cis- and trans-3-tert-butylcyclohexanol.

Caption: Conformational equilibrium of the trans isomer.

Caption: Conformational equilibrium of the cis isomer.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Conclusion

The thermodynamic stability of this compound isomers is unequivocally dictated by the steric demands of the tert-butyl group. The trans isomer is significantly more stable than the cis isomer because it can adopt a diequatorial chair conformation, which minimizes steric strain. In contrast, the cis isomer is forced to place its hydroxyl group in an axial position, leading to destabilizing 1,3-diaxial interactions. This fundamental principle of conformational analysis is critical for predicting molecular properties and reactivity in the design and development of new chemical entities.

A Comparative Analysis of Reaction Rates: Axial vs. Equatorial Cyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Reactivity of Cyclohexanol (B46403) Conformers Supported by Experimental Data.

The stereochemical orientation of a hydroxyl group on a cyclohexane (B81311) ring—whether it occupies an axial or equatorial position—profoundly influences its chemical reactivity. This guide provides a comparative study of the reaction rates of axial versus equatorial cyclohexanols, focusing on two key transformations: oxidation to ketones and esterification. Understanding these differences is crucial for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships in medicinal chemistry.

Executive Summary of Reactivity Trends

The reactivity of cyclohexanol isomers is primarily dictated by steric interactions in the transition state of a given reaction. In general, two opposing principles are observed:

  • Oxidation Reactions (e.g., with Chromic Acid): Axial cyclohexanols typically exhibit a faster reaction rate than their equatorial counterparts. This phenomenon is attributed to steric assistance , where the relief of steric strain in the transition state accelerates the reaction.

  • Esterification and Saponification Reactions: Equatorial cyclohexanols and their corresponding esters react more rapidly than their axial isomers. This is due to steric hindrance , where the axial substituent impedes the approach of the nucleophile or catalyst.

Quantitative Comparison of Reaction Rates

The following tables summarize the quantitative data on the relative reaction rates of axial and equatorial cyclohexanols for oxidation and saponification reactions.

Table 1: Relative Rates of Chromic Acid Oxidation of 4-tert-Butylcyclohexanols at 25°C
Cyclohexanol IsomerHydroxyl Group OrientationRelative Rate (k_isomer / k_equatorial)
trans-4-tert-ButylcyclohexanolEquatorial1.0
cis-4-tert-ButylcyclohexanolAxial~3.23 - 4.0[1]

Note: The tert-butyl group effectively "locks" the cyclohexane ring in a specific chair conformation, making cis-4-tert-butylcyclohexanol predominantly axial and the trans isomer equatorial.

Table 2: Relative Rates of Saponification of Substituted Cyclohexyl Acetates
Ester IsomerAcetoxy Group OrientationRelative Rate (k_isomer / k_axial)
cis-4-tert-Butylcyclohexyl acetate (B1210297)Axial1.0
trans-4-tert-Butylcyclohexyl acetateEquatorial6.7[1]
2-β-acetoxy-cholestaneAxial1.0
2-α-acetoxy-cholestaneEquatorial10
3-α-acetoxy-cholestaneAxial1.0
3-β-acetoxy-cholestaneEquatorial3

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reaction rates of axial and equatorial cyclohexanols.

Experiment 1: Comparative Kinetics of Chromic Acid Oxidation of cis- and trans-4-tert-Butylcyclohexanol

Objective: To determine the relative rates of oxidation of an axial and an equatorial cyclohexanol.

Materials:

  • cis-4-tert-Butylcyclohexanol

  • trans-4-tert-Butylcyclohexanol

  • Chromic acid solution (prepared by dissolving chromium trioxide in sulfuric acid and water)[2][3]

  • Acetone (solvent)

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactant Solutions: Prepare standardized solutions of cis- and trans-4-tert-butylcyclohexanol in acetone. Prepare a standardized solution of chromic acid.

  • Reaction Setup: In a temperature-controlled cuvette holder of a UV-Vis spectrophotometer, place a known concentration of the cyclohexanol solution in acetone.

  • Initiation of Reaction: At time t=0, inject a known volume of the chromic acid solution into the cuvette and mix rapidly.

  • Kinetic Monitoring: Monitor the disappearance of the orange color of Cr(VI) at a specific wavelength (e.g., 350 nm) over time. Record the absorbance at regular intervals.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs).

  • Comparison: Repeat the experiment under identical conditions for the other isomer. The ratio of the observed rate constants will give the relative reactivity.

  • Quenching: At the end of the reaction, quench any remaining chromic acid by adding a few drops of isopropyl alcohol.

Experiment 2: Comparative Kinetics of Saponification of cis- and trans-4-tert-Butylcyclohexyl Acetate

Objective: To determine the relative rates of hydrolysis of an axial and an equatorial ester.

Materials:

  • cis-4-tert-Butylcyclohexyl acetate

  • trans-4-tert-Butylcyclohexyl acetate

  • Sodium hydroxide (B78521) solution (standardized)

  • Dioxane-water solvent mixture

  • Phenolphthalein (B1677637) indicator

  • Hydrochloric acid solution (standardized, for back-titration)

  • Constant temperature bath

Procedure:

  • Reaction Setup: Place a known volume of a standardized solution of the cyclohexyl acetate isomer in the dioxane-water solvent in a flask equilibrated in a constant temperature bath.

  • Initiation of Reaction: To a separate flask containing a standardized sodium hydroxide solution in the same solvent, also equilibrated at the same temperature, add the acetate solution at time t=0.

  • Aliquot Analysis: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standardized hydrochloric acid solution.

  • Back-Titration: Titrate the unreacted hydrochloric acid with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the concentration of the unreacted ester at each time point. Plot the reciprocal of the ester concentration versus time. The slope of the resulting straight line will be the second-order rate constant (k).

  • Comparison: Repeat the experiment under identical conditions for the other isomer. The ratio of the rate constants will provide the relative reactivity.

Visualizing Reaction Principles and Workflows

The following diagrams illustrate the underlying principles of the observed reactivity differences and a general workflow for these comparative studies.

Steric_Effects_in_Cyclohexanol_Reactions cluster_oxidation Chromic Acid Oxidation cluster_esterification Esterification/Saponification Axial_OH Axial Cyclohexanol (Sterically Crowded) TS_Ox Transition State (Less Crowded, sp2-like) Axial_OH->TS_Ox Faster (Steric Assistance) Relief of 1,3-diaxial strain Product_Ox Ketone TS_Ox->Product_Ox Equatorial_OH Equatorial Cyclohexanol (Less Hindered) TS_Est Transition State (Tetrahedral Intermediate) Equatorial_OH->TS_Est Faster (Less Steric Hindrance) Product_Est Ester TS_Est->Product_Est Axial_OH_slow Axial Cyclohexanol (Sterically Hindered) TS_Est_slow Transition State (More Crowded) Axial_OH_slow->TS_Est_slow Slower (Steric Hindrance) TS_Est_slow->Product_Est Equatorial_OH_slow Equatorial Cyclohexanol (Less Strained) TS_Ox_slow Transition State (More Strained to form) Equatorial_OH_slow->TS_Ox_slow Slower TS_Ox_slow->Product_Ox

Caption: Steric effects governing the reaction rates of axial vs. equatorial cyclohexanols.

Experimental_Workflow start Start: Select Axial and Equatorial Cyclohexanol Isomers prep Prepare Standardized Reactant Solutions start->prep reaction Initiate Reaction under Controlled Conditions (Temperature, Concentration) prep->reaction monitoring Monitor Reaction Progress (e.g., Spectroscopy, Titration) reaction->monitoring data_analysis Calculate Rate Constants (k_axial and k_equatorial) monitoring->data_analysis comparison Compare Reaction Rates (Calculate k_axial / k_equatorial) data_analysis->comparison conclusion Draw Conclusions on Reactivity Differences comparison->conclusion

Caption: General experimental workflow for comparing reaction rates of cyclohexanol isomers.

References

Spectroscopic Dissection: Differentiating the Stereoisomers of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers leveraging ¹H NMR, ¹³C NMR, and IR spectroscopy to distinguish between the cis and trans isomers of 3-tert-butylcyclohexanol. This guide utilizes the well-documented spectroscopic data of the analogous cis- and trans-4-tert-butylcyclohexanol to illustrate the fundamental principles of conformational analysis and its impact on spectral output.

In the realm of drug development and molecular research, the precise determination of stereochemistry is paramount, as different isomers of a molecule can exhibit vastly different biological activities. The cis and trans isomers of this compound serve as a classic example of how subtle changes in spatial arrangement lead to distinct spectroscopic signatures. Due to the steric bulk of the tert-butyl group, the cyclohexane (B81311) ring is effectively "locked" in a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational rigidity dictates that in the cis isomer, the hydroxyl group is forced into an axial orientation, while in the trans isomer, it resides in a more stable equatorial position. These fixed orientations give rise to predictable and measurable differences in their Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectra.

¹H NMR Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The key diagnostic signal is that of the proton on the carbon bearing the hydroxyl group (H-1). The orientation of this proton—axial or equatorial—profoundly influences its chemical shift and its coupling to adjacent protons.

In trans-4-tert-butylcyclohexanol , the hydroxyl group is equatorial, meaning the H-1 proton is axial. An axial proton has two axial neighbors (at C-2 and C-6), leading to large axial-axial coupling constants (J_ax-ax), typically in the range of 10-13 Hz. This results in a signal for H-1 that is a triplet of triplets with a large coupling constant, appearing at a relatively upfield chemical shift (around 3.5 ppm).

Conversely, in cis-4-tert-butylcyclohexanol , the hydroxyl group is axial, placing the H-1 proton in an equatorial position. An equatorial proton has equatorial and axial neighbors, resulting in smaller equatorial-axial and equatorial-equatorial coupling constants (J_eq-ax and J_eq-eq), typically around 2-5 Hz. This leads to a broader, more complex multiplet with a smaller overall width for the H-1 signal, which is shifted downfield (around 4.0 ppm) due to the deshielding effect of the axial hydroxyl group.

Proton cis-4-tert-Butylcyclohexanol (Axial OH) trans-4-tert-Butylcyclohexanol (Equatorial OH)
H-1 (CH-OH) ~4.0 ppm (multiplet, small J values)~3.5 ppm (triplet of triplets, large J_ax-ax)
tert-Butyl ~0.86 ppm (singlet)~0.86 ppm (singlet)
Cyclohexyl ~1.0 - 2.1 ppm (multiplets)~1.0 - 2.1 ppm (multiplets)

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The conformational differences between the isomers also manifest in their ¹³C NMR spectra. The carbon atom attached to the hydroxyl group (C-1) is particularly sensitive to the orientation of the substituent.

In trans-4-tert-butylcyclohexanol (equatorial OH), the C-1 carbon is less shielded and therefore resonates at a higher chemical shift (further downfield, around 71 ppm).

In cis-4-tert-butylcyclohexanol (axial OH), the C-1 carbon experiences a shielding effect, known as the γ-gauche effect, from the axial hydrogens at the C-3 and C-5 positions. This results in an upfield shift of the C-1 signal to around 66 ppm.

Carbon cis-4-tert-Butylcyclohexanol (Axial OH) trans-4-tert-Butylcyclohexanol (Equatorial OH)
C-1 (CH-OH) ~66 ppm~71 ppm
C-4 (C-tert-Butyl) ~48 ppm~47 ppm
C(CH₃)₃ ~32 ppm~32 ppm
C(CH₃)₃ ~27.5 ppm~27.5 ppm

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. For the this compound isomers, the key vibrational modes to consider are the O-H and C-O stretching frequencies.

The O-H stretching vibration for both isomers will appear as a broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. The exact position and shape of this band can be influenced by hydrogen bonding.

More diagnostically, the C-O stretching vibration can often distinguish between axial and equatorial alcohols. For trans-4-tert-butylcyclohexanol (equatorial C-O bond), the C-O stretch is typically observed at a higher frequency, around 1060 cm⁻¹. In contrast, the axial C-O bond in cis-4-tert-butylcyclohexanol usually results in a C-O stretching band at a slightly lower frequency, around 1020 cm⁻¹.

Vibrational Mode cis-4-tert-Butylcyclohexanol (Axial OH) trans-4-tert-Butylcyclohexanol (Equatorial OH)
O-H Stretch ~3200-3600 cm⁻¹ (Broad)~3200-3600 cm⁻¹ (Broad)
C-O Stretch ~1020 cm⁻¹~1060 cm⁻¹

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 8-16 scans.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 512 or more scans.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound isomer directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Solution):

    • Dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

    • Place a drop of the solution between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the solvent.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Relationships

The following diagram illustrates the logical flow from the isomeric structure to the distinguishing spectroscopic features.

Spectroscopic_Differences cluster_isomers This compound Isomers cluster_conformation Conformational Analysis cluster_spectroscopy Spectroscopic Consequences cluster_data Distinguishing Data cis cis Isomer cis_conf Axial -OH Equatorial t-Bu cis->cis_conf trans trans Isomer trans_conf Equatorial -OH Equatorial t-Bu trans->trans_conf H1_NMR ¹H NMR (H-1) cis_conf->H1_NMR C13_NMR ¹³C NMR (C-1) cis_conf->C13_NMR IR_CO IR (C-O Stretch) cis_conf->IR_CO trans_conf->H1_NMR trans_conf->C13_NMR trans_conf->IR_CO cis_H1 Downfield Shift Small J values H1_NMR->cis_H1 cis trans_H1 Upfield Shift Large J values H1_NMR->trans_H1 trans cis_C13 Upfield Shift (Shielded) C13_NMR->cis_C13 cis trans_C13 Downfield Shift (Deshielded) C13_NMR->trans_C13 trans cis_IR Lower Wavenumber IR_CO->cis_IR cis trans_IR Higher Wavenumber IR_CO->trans_IR trans

Figure 1. Logical workflow for distinguishing isomers.

Unveiling the Conformational Landscape of 3-tert-Butylcyclohexanol: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and pharmacokinetic properties. This guide provides a comprehensive comparison of computational and experimental approaches for determining the chair conformations of cis- and trans-3-tert-butylcyclohexanol, a substituted cyclohexane (B81311) with significant conformational intricacies.

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular interactions. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation to minimize steric strain. This guide delves into the computational modeling of the chair conformations of the two diastereomers of 3-tert-butylcyclohexanol and compares these theoretical predictions with experimentally derived data.

Data Presentation: A Quantitative Look at Conformational Energies

The relative stability of the different chair conformations of cis- and trans-3-tert-butylcyclohexanol can be quantified by their energy differences (ΔE). Lower energy values indicate a more stable conformation. The following table summarizes the calculated and experimentally estimated energy differences between the two possible chair conformations for each isomer.

IsomerConformation 1 (Substituents)Conformation 2 (Substituents)Calculated/Estimated ΔE (Conformer 2 vs. 1) (kcal/mol)Most Stable Conformer
trans-3-tert-Butylcyclohexanol 1-eq-OH, 3-eq-tBu1-ax-OH, 3-ax-tBu~5.771-eq-OH, 3-eq-tBu
cis-3-tert-Butylcyclohexanol 1-ax-OH, 3-eq-tBu1-eq-OH, 3-ax-tBu~4.031-ax-OH, 3-eq-tBu

Note: The energy differences are estimated based on the principle of additivity of A-values, where the A-value for a tert-butyl group is approximately 4.9 kcal/mol and for a hydroxyl group is approximately 0.87 kcal/mol.[1][2]

Experimental and Computational Methodologies

A synergistic approach combining computational modeling and experimental validation provides the most robust understanding of conformational preferences.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe conformational equilibria.

  • Sample Preparation: A solution of the purified this compound isomer is prepared in a suitable deuterated solvent (e.g., CS₂/CD₂Cl₂, acetone-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a low temperature (e.g., -90 °C) to slow down the rate of chair-chair interconversion, allowing for the observation of signals from individual conformers.

  • Data Analysis: The relative populations of the conformers are determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RTln(K_eq), where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant determined from the conformer populations.

Computational Protocol: Molecular Mechanics and Ab Initio Calculations

Computational methods offer a theoretical means to predict the relative stabilities and geometries of conformers.

  • Structure Generation: Initial 3D structures of the chair conformations of cis- and trans-3-tert-butylcyclohexanol are generated using molecular building software.

  • Geometry Optimization: The geometries of the conformers are optimized to find the lowest energy structures. This is typically performed using:

    • Molecular Mechanics (MM) methods: Force fields such as MM2, MM3, or MMFF provide a fast and efficient way to calculate steric energies.[3]

    • Ab initio or Density Functional Theory (DFT) methods: More accurate quantum mechanical methods, such as Hartree-Fock (HF) or B3LYP with a suitable basis set (e.g., 6-311+G**), are used for more rigorous energy calculations.[4]

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The conformation with the lowest energy is predicted to be the most stable.

Visualization of the Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of this compound, integrating both computational and experimental approaches.

Caption: Workflow for Conformational Analysis of this compound.

Concluding Remarks

The conformational analysis of this compound isomers highlights the critical interplay of steric effects that govern molecular geometry. For the trans isomer, the diequatorial conformation is significantly more stable, as it minimizes steric hindrance. In the case of the cis isomer, the conformation with the bulky tert-butyl group in the equatorial position and the smaller hydroxyl group in the axial position is favored.[5]

This guide underscores the importance of a combined computational and experimental approach. While computational models provide rapid and detailed insights into conformational energies, experimental validation through techniques like NMR spectroscopy is crucial for confirming these predictions and ensuring their accuracy. This integrated strategy is indispensable for researchers in the fields of chemistry and drug development, enabling a more profound understanding of molecular structure and its impact on function.

References

A Comparative Analysis of the Reactivity of 3-tert-butylcyclohexanol and 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay between molecular conformation and chemical reactivity is paramount. This guide provides a detailed comparison of the reactivity of 3-tert-butylcyclohexanol and 4-tert-butylcyclohexanol (B146172), focusing on the influence of the bulky tert-butyl group on the stereochemistry and accessibility of the hydroxyl functional group. The comparison will be primarily illustrated through the lens of chromic acid oxidation, a classic reaction sensitive to steric and stereoelectronic effects.

Conformational Analysis: The Decisive Factor in Reactivity

The reactivity of substituted cyclohexanols is intrinsically linked to the conformational equilibrium of the cyclohexane (B81311) ring. The bulky tert-butyl group is known to act as a "conformational lock," strongly favoring the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This locking effect dictates the orientation of the hydroxyl group, which in turn governs its reactivity.

4-tert-butylcyclohexanol:

  • trans-4-tert-butylcyclohexanol: The most stable conformation has both the tert-butyl group and the hydroxyl group in the equatorial position.

  • cis-4-tert-butylcyclohexanol: To accommodate the equatorial tert-butyl group, the hydroxyl group is forced into the axial position. This results in a higher energy and more sterically hindered conformation.[1][2]

This compound:

  • cis-3-tert-butylcyclohexanol: The most stable conformation places both the tert-butyl group and the hydroxyl group in equatorial positions, minimizing steric interactions.

  • trans-3-tert-butylcyclohexanol: With the tert-butyl group in the equatorial position, the hydroxyl group is compelled to occupy an axial position.

The following diagram illustrates the most stable conformations of the cis and trans isomers of both molecules.

G cluster_4 4-tert-butylcyclohexanol cluster_3 This compound trans-4 (eq-OH) trans-4-tert-butylcyclohexanol (equatorial OH) cis-4 (ax-OH) cis-4-tert-butylcyclohexanol (axial OH) cis-3 (eq-OH) cis-3-tert-butylcyclohexanol (equatorial OH) trans-3 (ax-OH) trans-3-tert-butylcyclohexanol (axial OH)

Figure 1. Stable conformations of tert-butylcyclohexanol isomers.

Reactivity in Oxidation: A Tale of Two Orientations

The oxidation of secondary alcohols to ketones by reagents like chromic acid is highly sensitive to the orientation of the hydroxyl group. It is experimentally established that axial alcohols are oxidized more rapidly than their equatorial counterparts. This is because the axial C-H bond is more accessible for cleavage in the rate-determining step, and the axial hydroxyl group experiences greater steric strain, making it more reactive.[1]

Based on this principle, we can predict the relative reactivity of the isomers:

  • Axial -OH (Faster Oxidation): cis-4-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol.

  • Equatorial -OH (Slower Oxidation): trans-4-tert-butylcyclohexanol and cis-3-tert-butylcyclohexanol.

Therefore, a direct comparison of the named compounds would suggest that trans-3-tert-butylcyclohexanol is more reactive than cis-3-tert-butylcyclohexanol , and cis-4-tert-butylcyclohexanol is more reactive than trans-4-tert-butylcyclohexanol in oxidation reactions.

The logical relationship between conformation and reactivity is depicted below.

G Conformation Conformation AxialOH Axial -OH (cis-4, trans-3) Conformation->AxialOH EquatorialOH Equatorial -OH (trans-4, cis-3) Conformation->EquatorialOH Faster Faster Oxidation AxialOH->Faster Slower Slower Oxidation EquatorialOH->Slower Reactivity Reactivity Faster->Reactivity Slower->Reactivity

Figure 2. Conformation's impact on oxidation reactivity.

Quantitative Data for Chromic Acid Oxidation

Compound-OH OrientationRelative Rate of Oxidation
cis-4-tert-butylcyclohexanolAxial~3.2
trans-4-tert-butylcyclohexanolEquatorial1.0

Note: The relative rate is a ratio, with the rate of the equatorial isomer set to 1. The faster rate for the cis isomer with its axial hydroxyl group is evident. It is reasonable to infer that a similar trend in reactivity would be observed for the isomers of this compound.

Experimental Protocol: Chromic Acid Oxidation of Cyclohexanols

The following is a representative protocol for the oxidation of a cyclohexanol (B46403) derivative to the corresponding cyclohexanone (B45756) using a chromic acid solution.

Materials:

  • Cyclohexanol derivative (e.g., 4-tert-butylcyclohexanol)

  • Chromic acid solution (prepared from chromium trioxide or potassium dichromate in sulfuric acid)

  • Acetone (B3395972) (solvent)

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

  • Diethyl ether or dichloromethane (B109758) (extraction solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

  • Ice bath

G start Start dissolve Dissolve alcohol in acetone start->dissolve cool Cool mixture in ice bath dissolve->cool add_oxidant Add chromic acid solution dropwise cool->add_oxidant react Allow to react (monitor color change) add_oxidant->react quench Quench excess oxidant with isopropanol react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate purify Purify product (distillation/chromatography) evaporate->purify end End purify->end

Figure 3. Workflow for chromic acid oxidation.

Procedure:

  • Dissolution: Dissolve the cyclohexanol derivative in a suitable volume of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Oxidant Addition: Slowly add the chromic acid solution dropwise to the stirred alcohol solution. The rate of addition should be controlled to maintain a low reaction temperature. The color of the solution will change from orange/red (Cr(VI)) to green/blue (Cr(III)) as the reaction proceeds.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, as indicated by the persistence of the green/blue color and consumption of the starting material (monitored by TLC or GC).

  • Quenching: Carefully add isopropyl alcohol to the reaction mixture to quench any excess chromic acid.

  • Workup: Transfer the mixture to a separatory funnel and add water and an organic extraction solvent (e.g., diethyl ether).

  • Washing: Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ketone product can be purified by distillation or column chromatography.

Conclusion

The reactivity of this compound and 4-tert-butylcyclohexanol is fundamentally dictated by the conformational preferences imposed by the sterically demanding tert-butyl group. In both systems, isomers with an axial hydroxyl group are predicted to be significantly more reactive in oxidation reactions than their equatorial counterparts due to reduced steric hindrance for the incoming reagent and relief of ground-state strain. While direct quantitative kinetic data for this compound is sparse, the well-documented reactivity of 4-tert-butylcyclohexanol isomers provides a robust model for understanding and predicting the chemical behavior of these and similar substituted cyclohexanol systems. This understanding is critical for applications in stereoselective synthesis and the design of molecules with specific three-dimensional structures.

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for the Validation of Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure and purity is a critical checkpoint in the path to discovery. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has emerged as a powerful and indispensable tool, offering a detailed roadmap of atomic connectivity and spatial relationships within a molecule. This guide provides an objective comparison of 2D NMR with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the strategic selection of methods for the comprehensive validation of synthesis products.

Two-dimensional NMR techniques enhance the capabilities of one-dimensional (1D) NMR by introducing a second frequency dimension, which helps to resolve overlapping signals in complex molecules and reveal intricate networks of connectivity.[1][2] This guide will focus on a selection of cornerstone 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and compare their performance with alternative methods such as Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Performance Comparison: 2D NMR vs. Alternative Techniques

The choice of an analytical technique is often dictated by the specific question being asked, whether it pertains to molecular weight, purity, functional groups, or the detailed atomic arrangement. 2D NMR excels in providing unambiguous structural elucidation in solution, a capability that is often complementary to the strengths of other methods.[3]

Parameter2D NMR (COSY, HSQC, HMBC)Mass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Detailed atomic connectivity, stereochemistry, and regiochemistry.[3]Molecular Weight (mass-to-charge ratio, m/z).[4]Purity and quantification of components in a mixture.[5]Presence of functional groups.[3]
Structural Confirmation Provides an unambiguous and complete molecular scaffold.[1][4]Fragmentation patterns can suggest structural motifs.[4]Limited; requires hyphenated techniques like LC-MS for structural elucidation.[5]Limited to identifying functional groups, no information on the carbon skeleton.[3]
Isomer Differentiation Excellent for distinguishing constitutional isomers, diastereomers, and in some cases, enantiomers.[3][4]Can distinguish isomers with different fragmentation patterns, but can be challenging.[3][4]Can separate isomers based on their different retention times.Generally poor for isomer differentiation.
Purity Assessment Quantitative NMR (qNMR) using an internal standard provides absolute purity.[4][6]Relative purity based on the peak area of the target ion versus impurity ions.[4]High-precision purity determination, but can be influenced by the response factors of impurities.[5]Not suitable for purity assessment.
Sensitivity Lower compared to MS.High sensitivity, excellent for trace analysis.[7]High sensitivity, especially with UV detectors.[5]Moderate sensitivity.
Sample Requirements Requires larger sample amounts (typically mg scale).[3]Requires very small sample amounts (µg to ng scale).Requires small sample amounts.Requires minimal sample preparation.[3]
Analysis Time Can require longer acquisition times, from minutes to hours.[3][4]Rapid analysis times.[4]High throughput, especially with automated systems.[5]Fast analysis time.[3]

Experimental Workflow and Logical Relationships

The effective application of 2D NMR for structure elucidation often follows a systematic workflow, beginning with simpler, faster 1D experiments and progressing to more informative 2D techniques. The logical relationship between different 2D NMR experiments allows for a comprehensive assembly of the molecular puzzle.

experimental_workflow cluster_preliminary Preliminary Analysis cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation Sample_Prep Sample Preparation OneD_H 1D ¹H NMR Sample_Prep->OneD_H OneD_C 1D ¹³C NMR OneD_H->OneD_C COSY COSY OneD_C->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Structure_Elucidation Structure Elucidation HMBC->Structure_Elucidation Confirmation Product Identity Confirmation Structure_Elucidation->Confirmation

A typical experimental workflow for product validation using NMR spectroscopy.

logical_relationships cluster_info Information from 2D NMR Molecule Synthesized Molecule COSY_info ¹H-¹H Connectivity (through 2-3 bonds) Molecule->COSY_info HSQC_info ¹H-¹³C Connectivity (through 1 bond) Molecule->HSQC_info HMBC_info ¹H-¹³C Connectivity (through 2-3 bonds) Molecule->HMBC_info Structure Complete Molecular Structure COSY_info->Structure HSQC_info->Structure HMBC_info->Structure

Logical relationships of key 2D NMR techniques in determining molecular structure.

Detailed Experimental Protocols

Reproducible and high-quality data are contingent on meticulous experimental execution. The following are generalized protocols for key 2D NMR experiments.

Sample Preparation for 2D NMR
  • Sample Purity: Ensure the sample is free of paramagnetic impurities and undissolved material, as these can significantly degrade spectral quality.

  • Concentration: A sample concentration of approximately 5-10 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is typically recommended for small molecules.[1]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Common choices include CDCl₃, DMSO-d₆, and D₂O.

  • Internal Standard: For quantitative measurements (qNMR), accurately weigh and add a certified internal standard. The internal standard should be stable, have a known purity, and possess signals that do not overlap with the analyte.[5]

  • Homogenization: After adding the solvent, cap the NMR tube and gently vortex or invert several times to ensure the solution is homogeneous.[4]

COSY (Correlation Spectroscopy) Data Acquisition

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[1]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and tune/match the probe for the ¹H frequency.[8]

  • 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to verify sample purity, assess concentration, and optimize the spectral window.[8]

  • COSY Parameter Setup:

    • Load a standard COSY parameter set.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution; 128-256 increments are common for routine analysis.

    • The number of scans per increment will depend on the sample concentration; 2-8 scans are typical.

  • Acquisition: Start the 2D acquisition.

  • Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Data Acquisition

The HSQC experiment identifies direct, one-bond correlations between protons and a heteronucleus, most commonly ¹³C.[2]

  • Spectrometer Setup: Lock and tune/match the probe for both ¹H and ¹³C frequencies.[8]

  • 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.[8]

  • HSQC Parameter Setup:

    • Load a standard HSQC parameter set (often with gradient selection for artifact suppression).

    • Set the spectral widths for the ¹H (direct dimension) and ¹³C (indirect dimension) axes based on the 1D spectra.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for sp³ carbons and 160 Hz for sp² carbons.

  • Acquisition: Begin the experiment.

  • Processing: Process the data with appropriate window functions and Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation) Data Acquisition

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

  • Spectrometer Setup: The setup is identical to the HSQC experiment.

  • 1D Spectra: Use the previously acquired 1D spectra to define spectral windows.

  • HMBC Parameter Setup:

    • Load a standard HMBC parameter set.

    • Set the spectral widths for ¹H and ¹³C.

    • The long-range coupling constant (ⁿJCH) is a key parameter and is typically optimized for a range of 4-10 Hz.

  • Acquisition: Start the data acquisition.

  • Processing: Process the data similarly to other 2D experiments.

Conclusion

2D NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of synthesized products.[3] While techniques like mass spectrometry and HPLC are essential for determining molecular weight and purity with high sensitivity, 2D NMR offers the definitive blueprint of atomic connectivity.[4] By systematically applying a suite of 2D NMR experiments, researchers can confidently confirm the identity of their synthesized compounds, resolve complex structural ambiguities, and ensure the integrity of their materials, thereby accelerating the pace of research and development.

References

A Comparative Guide to Reducing Agents for the Synthesis of 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Common Hydride Reducing Agents for the Stereoselective Synthesis of 3-tert-Butylcyclohexanol.

The reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. The stereochemical outcome of this reduction is of paramount importance, as the spatial orientation of the resulting hydroxyl group can significantly impact the biological activity and physical properties of the target molecule. This guide provides a comprehensive comparison of three common hydride reducing agents—Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and L-Selectride®—for the synthesis of this compound from 3-tert-butylcyclohexanone. While experimental data for the reduction of the closely related 4-tert-butylcyclohexanone (B146137) is more prevalent, the principles of stereoselectivity are directly applicable and will be discussed in the context of the 3-substituted isomer.

Performance Comparison of Reducing Agents

The choice of reducing agent profoundly influences the yield and diastereoselectivity of the reduction of 3-tert-butylcyclohexanone. The steric bulk of the hydride donor is the primary factor controlling the direction of nucleophilic attack on the carbonyl carbon, leading to different ratios of the cis and trans isomers of this compound.

Reducing AgentTypical SolventTemperature (°C)Predominant IsomerTypical cis:trans Ratio (for 4-tert-butylcyclohexanone)Notes
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH)0 to 25trans~24:76[1]Mild and selective for aldehydes and ketones. Can be used in protic solvents.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (B95107) (THF) or Diethyl ether (Et₂O)0 to 35trans~10:90[1]Powerful reducing agent; reduces a wide range of functional groups. Requires anhydrous conditions.
L-Selectride® Tetrahydrofuran (THF)-78cis~95:5[1]Sterically hindered reducing agent, leading to high stereoselectivity for the axial alcohol.

Note: The cis:trans ratios provided are for the reduction of 4-tert-butylcyclohexanone, a closely related substrate. The trends in stereoselectivity are expected to be similar for 3-tert-butylcyclohexanone, although the exact ratios may differ.

Experimental Protocols

Detailed methodologies for the reduction of a substituted cyclohexanone, adaptable for 3-tert-butylcyclohexanone, are provided below.

Sodium Borohydride (NaBH₄) Reduction

This procedure is adapted from a standard protocol for the reduction of 4-tert-butylcyclohexanone.[2]

  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3.24 mmol of 3-tert-butylcyclohexanone in 10 mL of methanol.

  • Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add 0.41 molar equivalents of sodium borohydride in one portion.

  • Reaction: Stir the reaction mixture for 20 minutes at room temperature.

  • Workup: Quench the reaction by the slow addition of 5 mL of 1 M HCl. Add 10 mL of water and extract the product with diethyl ether (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography or recrystallization.

Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol is a general procedure for the reduction of cyclohexanones and requires stringent anhydrous conditions.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 1.1 equivalents of lithium aluminum hydride in 20 mL of anhydrous diethyl ether.

  • Reagent Addition: Dissolve 1.0 equivalent of 3-tert-butylcyclohexanone in 10 mL of anhydrous diethyl ether. Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

L-Selectride® Reduction

This procedure is adapted from a protocol for the stereoselective reduction of 4-tert-butylcyclohexanone.[2]

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.94 mmol of 3-tert-butylcyclohexanone in 10 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. To the stirred solution, add 1.2 equivalents of L-Selectride® (1.0 M solution in THF) dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Workup: Quench the reaction at -78 °C by the slow, dropwise addition of 5 mL of 80% ethanol. Allow the mixture to warm to room temperature, then add 3 mL of 6 M NaOH followed by the careful, dropwise addition of 3 mL of 30% hydrogen peroxide.

  • Isolation: Stir the mixture for 1 hour, then extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Signaling Pathways and Experimental Workflows

The stereochemical outcome of the reduction is dictated by the trajectory of the hydride attack on the carbonyl. This can be visualized as a choice between two pathways, leading to either the cis or trans product.

G cluster_start Starting Material cluster_reagents Reducing Agents cluster_attack Hydride Attack cluster_products Products 3-tert-butylcyclohexanone 3-tert-butylcyclohexanone Axial_Attack Axial Attack 3-tert-butylcyclohexanone->Axial_Attack Less Hindered Face (Favored by small reagents) Equatorial_Attack Equatorial Attack 3-tert-butylcyclohexanone->Equatorial_Attack More Hindered Face (Favored by bulky reagents) NaBH4 NaBH4 NaBH4->Axial_Attack LiAlH4 LiAlH4 LiAlH4->Axial_Attack L-Selectride L-Selectride L-Selectride->Equatorial_Attack trans_product trans-3-tert-butylcyclohexanol (Equatorial OH) Axial_Attack->trans_product cis_product cis-3-tert-butylcyclohexanol (Axial OH) Equatorial_Attack->cis_product G Start Start Dissolve Dissolve Ketone in Anhydrous Solvent Start->Dissolve Cool Cool to Reaction Temperature Dissolve->Cool Add_Reagent Add Reducing Agent Dropwise Cool->Add_Reagent React Stir for Specified Time Add_Reagent->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

References

analysis of NMR chemical shift differences in 3-tert-butylcyclohexanol stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H NMR chemical shift and coupling constant differences between the cis and trans stereoisomers of 3-tert-butylcyclohexanol provides a compelling case study in conformational analysis. The rigid nature of the tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific chair conformation for each isomer, leading to distinct and predictable variations in their respective NMR spectra. This guide offers a comprehensive comparison, supported by experimental data, to aid researchers in the structural elucidation of substituted cyclohexanes.

The key to differentiating the stereoisomers of this compound lies in the distinct spatial arrangement of the hydroxyl group and its influence on neighboring protons in the fixed chair conformations. The bulky tert-butyl group overwhelmingly favors the equatorial position to minimize steric hindrance, a phenomenon known as the 'A-value' effect. This conformational locking dictates that in the cis isomer, the hydroxyl group is forced into an axial orientation, while in the trans isomer, it occupies an equatorial position. These differing orientations directly impact the local electronic environment and dihedral angles of adjacent protons, resulting in measurable differences in their ¹H NMR chemical shifts and coupling constants.

Comparative ¹H NMR Data

The most significant spectral differences between the cis and trans isomers are observed for the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon attached to the tert-butyl group (H-3).

Protoncis-3-tert-butylcyclohexanoltrans-3-tert-butylcyclohexanol
H-1 (proton on -CHOH) AxialEquatorial
Chemical Shift (δ)~4.15 ppm~3.50 ppm
MultiplicityMultiplet (tt or br s)Multiplet (tt)
Coupling Constants (J)Small J(a,a) and J(a,e)Large J(a,a) and smaller J(a,e)
H-3 (proton on -CHtBu) EquatorialAxial
Chemical Shift (δ)~1.5 ppm~1.0 ppm
tert-butyl protons ~0.86 ppm (singlet)~0.86 ppm (singlet)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The axial proton (H-1) in the cis isomer experiences a more deshielded environment compared to the equatorial H-1 in the trans isomer, resulting in a downfield chemical shift. Conversely, the axial proton (H-3) in the trans isomer is more shielded and appears at a higher field (upfield) compared to the equatorial H-3 in the cis isomer.

The multiplicity and coupling constants of the H-1 proton are particularly diagnostic. For the trans isomer, the equatorial H-1 has one axial-axial (Jaa) and one axial-equatorial (Jae) coupling to the protons on the adjacent C2 carbon, and similarly to the protons on C6. The large diaxial coupling (typically 8-12 Hz) results in a wider multiplet. In contrast, the axial H-1 in the cis isomer has two equatorial-axial (Jea) and two equatorial-equatorial (Jee) couplings, which are generally smaller (2-5 Hz), leading to a narrower multiplet, which can sometimes appear as a broad singlet.

Experimental Protocol

The following provides a general methodology for the acquisition of ¹H NMR spectra for the analysis of this compound stereoisomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the entire proton chemical shift range.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally used to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

  • Number of Scans: The number of scans can be varied depending on the sample concentration, typically ranging from 8 to 64 scans.

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the internal standard (TMS).

  • Integration of the signals should be performed to determine the relative number of protons.

  • The coupling constants (J-values) should be measured from the splitting patterns of the multiplets.

Visualization of Stereoisomer-NMR Relationship

The logical relationship between the stereoisomers, their dominant chair conformations, and the resulting key ¹H NMR features can be visualized as follows:

Stereoisomer_NMR_Analysis cluster_isomers Stereoisomers cluster_conformations Dominant Chair Conformation cluster_nmr Key ¹H NMR Features cis cis-3-tert-butylcyclohexanol cis_conf t-Bu: Equatorial OH: Axial cis->cis_conf trans trans-3-tert-butylcyclohexanol trans_conf t-Bu: Equatorial OH: Equatorial trans->trans_conf cis_nmr H-1 (axial): Downfield shift (~4.15 ppm) Narrow multiplet (small J values) cis_conf->cis_nmr trans_nmr H-1 (equatorial): Upfield shift (~3.50 ppm) Broad multiplet (large Jaa) trans_conf->trans_nmr

Stereoisomer-Conformation-NMR Correlation

This guide demonstrates that ¹H NMR spectroscopy is a powerful and definitive tool for the stereochemical assignment of substituted cyclohexanes like this compound. By carefully analyzing the chemical shifts and coupling constants, particularly of the protons on the substituted carbons, researchers can confidently distinguish between cis and trans isomers and gain valuable insights into their conformational preferences.

A Comparative Guide to 3-tert-Butylcyclohexanol: Experimental Findings and Published Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemical and spectroscopic properties of molecules like 3-tert-butylcyclohexanol is paramount. This guide provides a comprehensive comparison of the cis and trans isomers of this compound, cross-referencing experimental findings with published data to offer a valuable resource for laboratory work and theoretical analysis.

Physical and Chemical Properties

The physical and chemical properties of the cis and trans isomers of this compound are distinct, primarily due to the different spatial arrangements of the bulky tert-butyl and hydroxyl groups on the cyclohexane (B81311) ring. These differences influence their stability, reactivity, and spectroscopic signatures. The general properties of this compound (as a mixture of diastereomers) are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.27 g/mol [1]
IUPAC Name3-tert-butylcyclohexan-1-ol[1]

Conformational Analysis: The Dominance of the Equatorial tert-Butyl Group

In substituted cyclohexanes, the bulky tert-butyl group strongly prefers an equatorial position to minimize steric strain. This principle dictates the most stable conformations of both cis- and trans-3-tert-butylcyclohexanol.

  • Trans-3-tert-butylcyclohexanol : The most stable conformation places the tert-butyl group in an equatorial position. Consequently, the hydroxyl group resides in an axial position.

  • Cis-3-tert-butylcyclohexanol : To accommodate the equatorial tert-butyl group, the hydroxyl group also occupies an equatorial position.

This conformational preference is a key factor in interpreting the spectroscopic data that follows.

G Conformational Analysis of this compound Isomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans_eq Equatorial t-Bu (More Stable) trans_ax Axial t-Bu (Less Stable) trans_eq->trans_ax Ring Flip cis_eq Equatorial t-Bu (More Stable) cis_ax Axial t-Bu (Less Stable) cis_eq->cis_ax Ring Flip

Conformational equilibrium of this compound isomers.

Synthesis and Isomer Separation

The synthesis of this compound typically involves the reduction of 3-tert-butylcyclohexanone. The choice of reducing agent and reaction conditions can influence the ratio of the resulting cis and trans isomers.

Experimental Protocol: Reduction of 3-tert-butylcyclohexanone

A common method for this reduction utilizes sodium borohydride (B1222165) in an alcoholic solvent.

  • Dissolution : Dissolve 3-tert-butylcyclohexanone in methanol (B129727) or ethanol (B145695) in a round-bottom flask.

  • Reduction : Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.

  • Quenching : After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to neutralize the excess reducing agent and decompose the borate (B1201080) ester.

  • Extraction : Extract the product into an organic solvent such as diethyl ether.

  • Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

The resulting product will be a mixture of cis- and trans-3-tert-butylcyclohexanol. The separation of these isomers can be achieved by gas chromatography.

Experimental Protocol: Gas Chromatography for Isomer Separation

  • Column Selection : A polar capillary column, such as one with a Carbowax stationary phase, is often effective for separating positional and geometric isomers.

  • Injection : Inject a small volume of the isomer mixture (dissolved in a volatile solvent) into the gas chromatograph.

  • Temperature Program : Implement a suitable temperature program to ensure good separation of the isomers.

  • Detection : Use a flame ionization detector (FID) to detect the eluted compounds. The isomer with the lower boiling point will typically have a shorter retention time.

G Synthetic and Separation Workflow start 3-tert-Butylcyclohexanone reduction Reduction (e.g., NaBH4, Methanol) start->reduction mixture Mixture of cis- and trans-3-tert-butylcyclohexanol reduction->mixture separation Gas Chromatography mixture->separation cis_product cis-3-tert-Butylcyclohexanol separation->cis_product trans_product trans-3-tert-Butylcyclohexanol separation->trans_product

Workflow for synthesis and separation of this compound isomers.

Spectroscopic Data Comparison

The differentiation between the cis and trans isomers of this compound is readily achieved through NMR and IR spectroscopy. The following tables summarize expected and published data for these isomers. Note that specific values can vary slightly based on the solvent and instrument used.

¹H NMR Spectroscopy

The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (C1-H) are particularly diagnostic.

IsomerC1-H PositionExpected C1-H Chemical Shift (ppm)Expected C1-H Multiplicity
cis Axial~4.0Broad singlet or narrow multiplet
trans Equatorial~3.5Triplet of triplets (large ax-ax couplings)

Note: The broader signal for the cis isomer's axial C1-H is due to smaller axial-equatorial and equatorial-equatorial coupling constants. The trans isomer's equatorial C1-H exhibits larger axial-axial couplings to the adjacent axial protons, resulting in a more defined splitting pattern.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry of the substituents.

CarbonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - trans
C1 (CH-OH)~65-70~70-75
C2~33-37~35-40
C3~45-50~48-53
C4~20-25~22-27
C5~30-35~32-37
C6~25-30~27-32
C(CH₃)₃~32~32
C(CH₃)₃~27~27

Note: Specific chemical shift data for this compound isomers is not as widely published as for the 4-tert-butylcyclohexanol (B146172) analogue. The values presented are estimates based on known trends in substituted cyclohexanols.

IR Spectroscopy

The position of the C-O stretching vibration can help distinguish between axial and equatorial hydroxyl groups.

IsomerOH PositionExpected C-O Stretch (cm⁻¹)
cis Equatorial~1060
trans Axial~1020

Note: The O-H stretching frequency for both isomers will appear as a broad band in the region of 3200-3600 cm⁻¹.

Biological Activity Context for Drug Development

While this compound itself is not a widely studied therapeutic agent, related structures have shown notable biological activity. For instance, derivatives of the isomeric 4-tert-butylcyclohexanone (B146137) have demonstrated antibacterial properties against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Furthermore, other bulky phenol-containing molecules, such as 2,4-di-tert-butylphenol, exhibit a range of biological effects including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. These findings suggest that the tert-butylcyclohexanol scaffold could be a valuable starting point for the design and synthesis of new therapeutic agents. The steric and electronic properties conferred by the tert-butyl group can significantly influence a molecule's interaction with biological targets.

G Potential Biological Relevance of the tert-Butylcyclohexanol Scaffold scaffold tert-Butylcyclohexanol Scaffold derivatives Chemical Derivatives scaffold->derivatives biological_activity Potential Biological Activities derivatives->biological_activity antibacterial Antibacterial biological_activity->antibacterial antioxidant Antioxidant biological_activity->antioxidant anti_inflammatory Anti-inflammatory biological_activity->anti_inflammatory anticancer Anticancer biological_activity->anticancer

Potential therapeutic applications derived from the tert-butylcyclohexanol core structure.

References

comparing the fragrance profiles of cis and trans isomers of tert-butylcyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the distinct fragrance profiles of the geometric isomers of 4-tert-butylcyclohexanol (B146172) reveals significant differences in odor character and potency, highlighting the critical role of stereochemistry in fragrance perception. While both isomers share a foundational woody characteristic, the cis-isomer typically presents a more powerful and camphoraceous aroma, whereas the trans-isomer is characterized by a subtler, more patchouli-like scent.

The orientation of the hydroxyl group relative to the bulky tert-butyl group on the cyclohexane (B81311) ring dictates the distinct olfactory properties of the cis- and trans-isomers of 4-tert-butylcyclohexanol. Generally, the cis-isomer is recognized as the more potent of the two.[1] This difference in potency is a key factor in their application within the fragrance industry.

Fragrance Profile Comparison

IsomerPredominant Odor Characteristics
Cis-4-tert-Butylcyclohexanol Stronger, more potent, camphoraceous, woody
Trans-4-tert-Butylcyclohexanol Milder, woody, patchouli-like, dry, slightly camphoraceous

Table 1: Qualitative Fragrance Profile Comparison of Cis- and Trans-4-tert-Butylcyclohexanol

The Role of Stereochemistry in Olfaction

The spatial arrangement of the functional groups in the cis- and trans-isomers influences how they interact with olfactory receptors in the nasal cavity. This difference in interaction is the fundamental reason for their distinct scent profiles. The relationship between molecular structure and odor is a complex field of study, and these isomers serve as a practical example of how subtle changes in molecular geometry can lead to significant variations in perceived fragrance.

G cluster_isomers Isomers of 4-tert-Butylcyclohexanol cluster_profiles Fragrance Profiles cluster_receptor Olfactory Receptor Interaction cis cis-Isomer cis_profile Strong, Camphoraceous, Woody cis->cis_profile Exhibits a trans trans-Isomer trans_profile Mild, Woody, Patchouli trans->trans_profile Exhibits a receptor Olfactory Receptors cis_profile->receptor Stronger Interaction trans_profile->receptor Different Interaction

References

Safety Operating Guide

Proper Disposal of 3-tert-Butylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 3-tert-butylcyclohexanol is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

Handling:

  • Conduct all handling and disposal operations in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust.[3]

  • Avoid direct contact with the skin and eyes.[3]

  • Keep the chemical away from heat, sparks, and open flames.[3]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information inferred from related compounds, which is crucial for determining the correct disposal pathway.

Hazard ClassificationGHS Category (Inferred)Disposal Implications
Serious Eye IrritationCategory 2A[1][2]Handle with appropriate PPE; avoid eye contact.
Hazardous to the Aquatic Environment (Acute)Category 3[2]Do not dispose down the drain; prevent release to the environment.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[5][6] In a laboratory setting, this typically involves collection and disposal through the institution's Environmental Health and Safety (EHS) department.[5]

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials should be kept separate to avoid dangerous reactions.[7]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[8] The container must have a secure, tight-fitting lid.[9]

    • The original product container, if empty and in good condition, can be used for waste collection.

    • Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[5]

    • Ensure the appropriate hazard pictograms are checked on the label.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[9]

    • Store the waste container in secondary containment to prevent spills from reaching drains.[10]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[5][10]

    • Follow the specific procedures outlined by your EHS for waste collection. Do not transport hazardous waste outside of the laboratory yourself.[10]

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[11]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[10][11]

    • After triple-rinsing, the container label should be defaced or removed, and the container can then typically be disposed of as regular trash.[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Well-Ventilated Area Identify Identify as Hazardous Waste Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Use Labeled, Compatible, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Request Submit EHS Waste Pickup Request Store->Request EHS_Pickup EHS Collects Waste Request->EHS_Pickup TripleRinse Triple-Rinse Container CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container in Trash CollectRinsate->DisposeContainer

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of 3-tert-Butylcyclohexanol are critical for ensuring laboratory safety and procedural integrity. This guide provides immediate, essential safety and logistical information tailored for researchers, scientists, and drug development professionals. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.

Physicochemical and Hazard Data

A thorough understanding of the substance's properties is the first step in safe handling. The following tables summarize the key physicochemical and hazard information for this compound and its common isomer, 4-tert-Butylcyclohexanol, for which more extensive safety data is often available.

Property Value
Chemical Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol [1]
Appearance White solid/powder[1]
Boiling Point 206.93 °C (estimated)[2]
Melting Point 62 - 70 °C[1]
Flash Point 82.60 °C (181.00 °F) (estimated)[2]
Water Solubility 278 mg/L at 25 °C (estimated)[2]
Table 1: Physicochemical Properties of tert-Butylcyclohexanol Isomers
Hazard Statement Classification Precautionary Statement
H319: Causes serious eye irritation[1][3]Eye Irritation (Category 2A)[1][3]P264: Wash skin thoroughly after handling.[1][3]
H402: Harmful to aquatic life[1][3]Acute Aquatic Hazard (Category 3)[1][3]P273: Avoid release to the environment.[1][3]
P280: Wear eye protection/face protection.[1][3]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Table 2: GHS Hazard and Precautionary Statements for 4-tert-Butylcyclohexanol

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan is paramount to ensuring safety and reproducibility in the laboratory.

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment for the planned experiment, identifying potential hazards.

  • Ensure that all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Verify that emergency equipment, such as safety showers and eyewash stations, is accessible and functional.[4]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[5]

  • Skin Protection: A standard laboratory coat should be worn to protect clothing and skin.[5] Nitrile gloves are required to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[5]

3. Handling in the Laboratory:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust.[5]

  • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula or scoop.

  • Keep the container tightly closed when not in use to prevent contamination and exposure.[6]

  • Wash hands thoroughly with soap and water after handling the substance.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including weighing paper, gloves, and paper towels, should be collected in a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain.[5]

  • Solid alcohol waste should be disposed of as hazardous waste.[3]

  • Arrange for the collection of the hazardous waste container by your institution's licensed chemical waste disposal contractor.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe_check Verify PPE Availability risk_assessment->ppe_check emergency_prep Check Emergency Equipment ppe_check->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid use_in_exp Use in Experiment weigh_solid->use_in_exp segregate_waste Segregate Contaminated Solid Waste use_in_exp->segregate_waste label_container Label Hazardous Waste Container segregate_waste->label_container store_waste Store Waste in Designated Area label_container->store_waste arrange_pickup Arrange for Waste Pickup store_waste->arrange_pickup

Caption: Workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.